Salirasib
Description
This compound has been used in trials studying the diagnostic of Carcinoma, Non-Small-Cell Lung.
This compound is a salicylic acid derivative with potential antineoplastic activity. This compound dislodges all Ras isoforms from their membrane-anchoring sites, thereby preventing activation of RAS signaling cascades that mediated cell proliferation, differentiation, and senescence. RAS signaling is believed to be abnormally activated in one-third of human cancers, including cancers of the pancreas, colon, lung and breast.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUILNKCFCLNXOK-CFBAGHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025654 | |
| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162520-00-5 | |
| Record name | Farnesylthiosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salirasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salirasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12681 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salirasib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALIRASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Salirasib mechanism of action on Ras isoforms
An In-Depth Technical Guide to the Mechanism of Action of Salirasib on Ras Isoforms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling nodes that, when constitutively activated by mutations, drive a significant fraction of human cancers. For decades, Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. This compound (S-trans,trans-farnesylthiosalicylic acid, FTS) emerged as a novel Ras inhibitor that circumvents these challenges. Unlike direct-binding inhibitors, this compound functions as a farnesylcysteine mimetic. Its primary mechanism of action is to dislodge all three Ras isoforms from the plasma membrane, a critical step for their biological activity. By competitively disrupting the interaction between Ras and its membrane-anchoring proteins, this compound prevents the activation of downstream oncogenic signaling pathways, leading to the inhibition of tumor cell proliferation and survival. This guide provides a detailed examination of this compound's mechanism, its effects on specific Ras isoforms, quantitative efficacy data, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Disruption of Ras Membrane Localization
For Ras proteins to become active, they must undergo a series of post-translational modifications, culminating in the attachment of a lipid farnesyl group to a cysteine residue in their C-terminal CAAX motif. This modification is essential for their localization to the inner leaflet of the plasma membrane, which is a prerequisite for interacting with and activating downstream effector proteins.
This compound is a synthetic S-prenyl derivative of thiosalicylic acid that structurally resembles the farnesylcysteine tail of Ras proteins.[1] Its core mechanism involves the following steps:
-
Competition for Membrane Anchors: this compound competitively inhibits the binding of active, farnesylated Ras to putative membrane-binding proteins, often referred to as "escort proteins" or chaperones.[1][2]
-
Dislodgment from Membrane: This competition effectively dislodges active Ras from its membrane-anchoring sites.[1][3][4][5]
-
Inhibition of Downstream Signaling: Once displaced into the cytosol, Ras is unable to engage with its downstream effectors, thereby blocking the initiation of oncogenic signaling cascades.[1][6]
-
Accelerated Degradation: The dislodged cytosolic Ras is also rendered more susceptible to proteolytic degradation, leading to a decrease in the total amount of cellular Ras protein over time.[7][8]
This mechanism is fundamentally different from that of farnesyltransferase inhibitors (FTIs). FTIs block the initial farnesylation of Ras. However, their clinical efficacy was limited because K-Ras and N-Ras, the most frequently mutated isoforms, can undergo an alternative prenylation pathway (geranylgeranylation) to bypass the farnesyltransferase blockade.[1][2][7] this compound acts downstream of this step and is therefore effective regardless of the type of prenylation, giving it activity against all three major oncogenic Ras isoforms.[7][9]
Caption: this compound competitively binds to Ras membrane anchors, dislodging active Ras.
Isoform-Specific Interactions with Galectins
The membrane localization and subsequent signaling of Ras isoforms are not passive processes. They are regulated by interactions with specific escort proteins that facilitate their proper positioning and the formation of signaling platforms called nanoclusters. This compound's ability to inhibit Ras is mediated by disrupting these isoform-specific interactions.
-
H-Ras and Galectin-1: Oncogenic H-Ras preferentially interacts with Galectin-1.[10] This interaction is crucial for anchoring H-Ras to the membrane, promoting its GTP-loaded state, and enabling the activation of the Raf/ERK pathway.[10][11] this compound has been shown to effectively disrupt the H-Ras-Galectin-1 complex, leading to the delocalization of H-Ras.[10]
-
K-Ras and Galectin-3: K-Ras, the most commonly mutated isoform, is chaperoned by Galectin-3.[12][13] The binding of Galectin-3 stabilizes active K-Ras at the membrane, enhancing its signaling output.[12][14] this compound treatment disrupts the K-Ras-Galectin-3 interaction, which reduces the levels of active K-Ras-GTP and inhibits downstream signaling.[12]
-
N-Ras: While the specific escort proteins for N-Ras are less definitively characterized in the context of this compound's action, the drug is known to be effective against N-Ras-driven cancers.[6] It is understood to function via the same general mechanism of dislodging the farnesylated protein from the membrane, thereby inhibiting its function.[6]
Caption: this compound disrupts specific Ras isoform-Galectin interactions.
Quantitative Data: In Vitro Efficacy
The efficacy of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth is a key metric. These values can vary based on the cell line's genetic background (including the specific Ras mutation), and the experimental culture conditions, such as the presence or absence of serum and growth factors.
| Cell Line | Cancer Type | Ras Status | Experimental Conditions | This compound IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | WT | 3 days, with FBS | 149 | [15] |
| 3 days, serum-free + EGF | 59 | [1] | |||
| 3 days, serum-free + IGF2 | 85 | [1] | |||
| Huh7 | Hepatocellular Carcinoma | WT | 3 days, with FBS | 145 | [15] |
| 3 days, serum-free + EGF | 81 | [1] | |||
| 3 days, serum-free + IGF2 | 85 | [1] | |||
| Hep3B | Hepatocellular Carcinoma | WT | 3 days, with FBS | 153 | [15] |
| 3 days, serum-free + EGF | 67 | [1] | |||
| 3 days, serum-free + IGF2 | 86 | [1] |
WT: Wild-Type, FBS: Fetal Bovine Serum, EGF: Epidermal Growth Factor, IGF2: Insulin-like Growth Factor 2.
As shown in the table, this compound is notably more potent under serum-free conditions where cell growth is driven by specific growth factors like EGF or IGF2.[1] This suggests a strong dependence of its activity on the targeted inhibition of growth factor-mediated Ras activation.
Detailed Experimental Protocols
The following protocols are standard methodologies used to characterize the mechanism of action of this compound.
Ras Activation (Pull-Down) Assay
This assay is used to specifically isolate and quantify the amount of active, GTP-bound Ras in cell lysates.
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluence. Treat with this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).[1] If applicable, stimulate with a growth factor (e.g., 50 ng/ml EGF) for 2 minutes.[1] Wash cells twice with ice-cold PBS and lyse with ice-cold Mg2+ Lysis/Wash Buffer containing protease and phosphatase inhibitors.[1]
-
Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Affinity Precipitation: Normalize protein concentrations (e.g., to 500 µg) for each sample. Add Raf-1 Ras-Binding-Domain (RBD) fused to agarose beads to the lysate.[1] The RBD of Raf-1 specifically binds to the GTP-bound conformation of Ras.
-
Incubation: Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the RBD-beads to capture active Ras.[1]
-
Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min) and wash three times with Lysis/Wash Buffer to remove non-specifically bound proteins.[1][16]
-
Elution and Analysis: After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the captured proteins.[1] Analyze the eluate by Western blotting using a pan-Ras antibody to detect the amount of active Ras.
Caption: Workflow for a Ras activation (pull-down) assay.
Western Blotting for Downstream Signaling
This technique is used to measure changes in the phosphorylation state of key proteins in the MAPK and PI3K/AKT pathways, which indicates their activation status.
Methodology:
-
Sample Preparation: Treat cells with this compound or vehicle for the desired time and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.
-
SDS-PAGE: Denature protein samples (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-p-AKT Ser473) and their total protein counterparts (anti-total-ERK, anti-total-AKT).[6][17] Dilutions are typically 1:1000 in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1-2 hours at room temperature.[8]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[8] The intensity of the phosphorylated protein band is typically normalized to the total protein band.
Caption: General workflow for a Western blot experiment.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, allowing for the calculation of IC50 values.
Methodology:
-
Cell Seeding: Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 3 days) at 37°C in a CO2 incubator.[1]
-
Reagent Addition: Add WST-1 reagent to each well. WST-1 is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble, colored formazan product.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm).
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration. Use a nonlinear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.[1][3]
Caption: Workflow for a cell viability assay to determine IC50.
Conclusion
This compound represents a mechanistically distinct approach to inhibiting the oncogenic function of all three major Ras isoforms. By acting as a farnesylcysteine mimetic, it competitively disrupts the essential association of active Ras with the plasma membrane, effectively shutting down downstream pro-survival and proliferative signaling. Its ability to interfere with specific Ras-chaperone interactions, such as H-Ras/Galectin-1 and K-Ras/Galectin-3, underscores the sophistication of its targeted mechanism. While clinical trials have shown that this compound is well-tolerated but possesses modest single-agent efficacy, the deep understanding of its mechanism of action provides a valuable blueprint for the development of next-generation therapies that target Ras localization and trafficking—a strategy that remains a promising frontier in the quest to conquer Ras-driven cancers.
References
- 1. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Galectin-1 binds oncogenic H-Ras to mediate Ras membrane anchorage and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galectin-1 Is a Novel Structural Component and a Major Regulator of H-Ras Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galectin-3 promotes chronic activation of K-Ras and differentiation block in malignant thyroid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galectin-3 augments K-Ras activation and triggers a Ras signal that attenuates ERK but not phosphoinositide 3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galectin-3 regulates a molecular switch from N-Ras to K-Ras usage in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neweastbio.com [neweastbio.com]
- 17. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
Farnesylthiosalicylic Acid (FTS/Salirasib): A Technical Guide for Ras Inhibition in Drug Discovery
Abstract
Farnesylthiosalicylic acid (FTS), also known by its proprietary name Salirasib, is a synthetic small molecule that has garnered significant attention as a potent inhibitor of Ras proteins. Aberrant Ras signaling is implicated in approximately one-third of all human cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of FTS as a Ras inhibitor, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival.[1] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] These mutations typically lock Ras in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling.
Farnesylthiosalicylic acid (FTS) is a salicylic acid derivative that acts as a farnesylcysteine mimetic.[2][3] Unlike farnesyltransferase inhibitors (FTIs) that block the initial post-translational modification of Ras, FTS acts by dislodging all Ras isoforms from their membrane-anchoring sites, which is essential for their function.[1][4] This unique mechanism of action allows FTS to inhibit both wild-type and mutated Ras proteins.[5] Preclinical studies have demonstrated the efficacy of FTS in inhibiting tumor growth both in vitro and in vivo, and it has been investigated in clinical trials for various cancers.[3][6]
Mechanism of Action
The biological activity of Ras proteins is contingent upon their localization to the inner leaflet of the plasma membrane. This localization is facilitated by a series of post-translational modifications, beginning with the farnesylation of a cysteine residue within the C-terminal CAAX box.
FTS functions by competitively disrupting the interaction of active, GTP-bound Ras with the plasma membrane.[7] It mimics the structure of the farnesylcysteine moiety of Ras, allowing it to compete for binding to putative farnesyl-binding domains of Ras-escort proteins.[3] This competition effectively dislodges active Ras from the membrane, leading to its mislocalization and subsequent degradation.[7] By preventing the membrane association of Ras, FTS inhibits the activation of downstream signaling cascades, primarily the Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[2][6]
Figure 1: Mechanism of FTS action on the Ras signaling pathway.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of FTS (this compound) in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |
| HepG2 | Hepatocellular Carcinoma | 149 | with FBS | [1] |
| Huh7 | Hepatocellular Carcinoma | 145 | with FBS | [1] |
| Hep3B | Hepatocellular Carcinoma | 153 | with FBS | [1] |
| HepG2 | Hepatocellular Carcinoma | 59 | Serum-starved, EGF-stimulated | [1] |
| Huh7 | Hepatocellular Carcinoma | 81 | Serum-starved, EGF-stimulated | [1] |
| Hep3B | Hepatocellular Carcinoma | 67 | Serum-starved, EGF-stimulated | [1] |
| HepG2 | Hepatocellular Carcinoma | 85 | Serum-starved, IGF2-stimulated | [1] |
| Huh7 | Hepatocellular Carcinoma | 85 | Serum-starved, IGF2-stimulated | [1] |
| Hep3B | Hepatocellular Carcinoma | 86 | Serum-starved, IGF2-stimulated | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 3.78 - 7.63 (for FTS derivative 10f) | Not Specified | [8] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in animal models have demonstrated the anti-tumor activity of FTS. The table below highlights key findings from these studies.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | Hepatocellular Carcinoma (HepG2 xenograft) | 12 days of treatment | 56% reduction in mean tumor weight | [1] |
| Nude Mice | Human Melanoma Xenograft | 10 mg/kg/day | - | [3] |
| Nude Mice | Human Melanoma Xenograft | 20 mg/kg/day | - | [3] |
| Nude Mice | Human Melanoma Xenograft | 40 mg/kg/day | 45% ± 7% reduction in tumor growth | [3] |
| Nude Mice | Human Melanoma Xenograft | 10 mg/kg/day FTS + 80 mg/kg/day dacarbazine | 56% ± 9% reduction in mean tumor growth | [3] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of FTS on the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for a typical cell viability assay.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Farnesylthiosalicylic acid (FTS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of FTS in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of FTS. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
Following incubation, add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
If using MTT, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[6][10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]
Western Blotting for Ras Downstream Signaling
This protocol is used to determine the effect of FTS on the phosphorylation status of key proteins in the Ras downstream signaling pathways, such as ERK and Akt.
Figure 3: General workflow for Western blotting.
Materials:
-
Cell culture dishes
-
FTS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with FTS for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[12]
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.[4]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).[4]
Ras Activation (GTP-Ras Pulldown) Assay
This assay is used to specifically measure the levels of active, GTP-bound Ras.
Materials:
-
Cell culture dishes
-
FTS
-
Lysis buffer (provided with kit, typically magnesium-containing)
-
Ras-binding domain (RBD) of Raf-1 fused to GST and bound to agarose beads
-
Wash buffer
-
GTPγS (positive control) and GDP (negative control)
-
Anti-Ras antibody
-
Western blotting reagents (as above)
Procedure:
-
Treat cells with FTS as required.
-
Lyse cells in ice-cold lysis buffer.[2]
-
Clarify the lysate by centrifugation.[2]
-
Incubate a portion of the cell lysate with Raf-1 RBD agarose beads for 30-60 minutes at 4°C with gentle rotation. This will specifically pull down GTP-bound Ras.[2][14]
-
As controls, a separate aliquot of lysate can be loaded with non-hydrolyzable GTPγS (positive control for active Ras) or GDP (negative control).[14]
-
Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[2]
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[2]
-
Analyze the eluted proteins by Western blotting using a pan-Ras or isoform-specific Ras antibody.[14]
-
A sample of the total cell lysate should also be run on the same gel to determine the total Ras levels.
Farnesyltransferase (FTase) Activity Assay
This assay measures the activity of the farnesyltransferase enzyme, which is responsible for the farnesylation of Ras. While FTS does not directly inhibit FTase, this assay can be useful for comparative studies with FTIs.
Materials:
-
Source of FTase enzyme (e.g., purified enzyme or cell lysate)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DTT, MgCl2, and ZnCl2.[15]
-
Add the FTase enzyme source and the dansylated peptide substrate to the wells of a microplate.[16]
-
Initiate the reaction by adding FPP.[15]
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[7][16] The transfer of the hydrophobic farnesyl group to the dansylated peptide results in an increase in fluorescence.
-
The rate of the reaction is proportional to the FTase activity.
Conclusion
Farnesylthiosalicylic acid represents a promising class of Ras inhibitors with a distinct mechanism of action that circumvents some of the limitations of traditional farnesyltransferase inhibitors. Its ability to dislodge all Ras isoforms from the plasma membrane makes it an attractive candidate for targeting a broad range of Ras-driven cancers. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of FTS and to develop novel strategies for targeting aberrant Ras signaling in cancer. Further research and clinical development will be crucial to fully elucidate the role of FTS in the oncologist's armamentarium.
References
- 1. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Synthesis and biological evaluation of farnesylthiosalicylamides as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. neweastbio.com [neweastbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bioassaysys.com [bioassaysys.com]
The Disruption of Oncogenic Signaling: A Technical Guide to Salirasib's Impact on Downstream Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salirasib (S-farnesylthiosalicylic acid, FTS) is a potent Ras inhibitor that demonstrates a unique mechanism of action by disrupting the localization of Ras proteins to the plasma membrane, a critical step for their oncogenic activity.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on key downstream signaling pathways, including the Ras-MAPK, PI3K/AKT/mTOR, and Ral cascades. We present a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular pharmacology.
Introduction: The Rationale for Targeting Ras
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic intervention. This compound represents a novel approach to Ras inhibition. Unlike farnesyltransferase inhibitors (FTIs) that block a post-translational modification of Ras, this compound acts as a farnesylcysteine mimetic.[1] This allows it to competitively disrupt the interaction between farnesylated Ras and its membrane-escort proteins, such as galectins, thereby preventing its essential anchoring to the plasma membrane.[1] This dislodgement from the membrane renders Ras inactive and susceptible to degradation, leading to the attenuation of its downstream signaling.[4][5]
Mechanism of Action: Dislodging the Molecular Switch
This compound's primary mechanism involves the competitive inhibition of active Ras binding to its membrane chaperones.[1] This prevents the formation of Ras nanoclusters on the plasma membrane, which are essential for robust signal transduction.[1] By displacing Ras from its operational location, this compound effectively abrogates the activation of its downstream effectors.
Impact on Downstream Signaling Pathways
This compound's inhibition of Ras function leads to the modulation of multiple downstream signaling cascades that are critical for tumor growth and survival.
Ras-MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation. Upon Ras activation, a phosphorylation cascade involving Raf, MEK, and ERK is initiated. This compound, by inhibiting Ras, is expected to downregulate the phosphorylation of MEK and ERK.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling axis downstream of Ras that governs cell growth, survival, and metabolism. This compound's interference with Ras can lead to the downregulation of this pathway. Interestingly, some studies have shown that this compound can also directly inhibit mTOR complex 1 (mTORC1) activity.[4]
Ral Signaling Pathway
The Ral (Ras-like) GTPases, RalA and RalB, are activated by RalGDS (Ral Guanine Nucleotide Dissociation Stimulator), another direct effector of Ras. The Ral pathway is implicated in various aspects of tumorigenesis, including vesicle trafficking and cytoskeletal dynamics. By blocking Ras, this compound is anticipated to reduce the activation of Ral proteins.
Quantitative Analysis of this compound's Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human hepatocellular carcinoma (HCC) cell lines.
| Cell Line | Culture Condition | IC50 (µM) | Citation |
| HepG2 | 10% FBS | 149 | [6] |
| Huh7 | 10% FBS | 145 | [6] |
| Hep3B | 10% FBS | 153 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7, Hep3B)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol is used to determine the effect of this compound on the activation of the MAPK pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
Ras Activation Assay (Pull-down Assay)
This assay is used to specifically measure the levels of active, GTP-bound Ras.
Materials:
-
Ras activation assay kit (containing Raf-RBD beads)
-
Cell lysis/wash buffer
-
GTPγS and GDP (for positive and negative controls)
-
Spin columns
-
Anti-Ras antibody
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells according to the kit's instructions.
-
Incubate the cell lysates with Raf-RBD (Ras-binding domain of Raf) coupled to agarose beads. These beads will specifically pull down active GTP-bound Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an anti-Ras antibody to detect the amount of active Ras.
-
A portion of the initial cell lysate should also be run on the Western blot to determine the total Ras levels.
Conclusion
This compound presents a promising strategy for the treatment of Ras-driven cancers through its unique mechanism of disrupting Ras membrane localization. This guide has provided a detailed overview of its effects on key downstream signaling pathways, supported by quantitative data and comprehensive experimental protocols. The provided visualizations of these complex biological processes and workflows aim to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound and other Ras inhibitors. Further research, particularly utilizing co-immunoprecipitation to visualize the disruption of Ras-galectin interactions and quantitative analysis of the Ral pathway, will continue to elucidate the full spectrum of this compound's molecular effects. The clinical development of this compound has shown it to be well-tolerated, and while it has demonstrated modest activity in some trials, its unique mechanism suggests potential for combination therapies.[7][8][9][10]
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Faculty Collaboration Database - this compound in the treatment of pancreatic cancer. Future Oncol 2010 Jun;6(6):885-91 [fcd.mcw.edu]
The Genesis of a Ras Inhibitor: A Technical Deep Dive into the Discovery and Development of Salirasib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salirasib (S-farnesylthiosalicylic acid, FTS) represents a novel approach in the challenging landscape of oncology, specifically targeting the notorious Ras family of oncoproteins. Mutated in up to 30% of all human cancers, Ras has long been considered an "undruggable" target. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. We will delve into its unique mechanism of action, detail the key experimental findings that propelled its development, and present a transparent look at its journey through clinical trials. This document is intended to be a core resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of the underlying biological pathways and developmental workflows.
Introduction: The Ras Challenge and the Dawn of this compound
The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that function as critical molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Constitutively active Ras mutants, which are locked in a GTP-bound "on" state, drive tumorigenesis in a wide array of cancers, including a high prevalence in pancreatic, colorectal, and non-small cell lung cancers.[2][3] For decades, the smooth surface of Ras and its high affinity for GTP have thwarted conventional small molecule inhibitor design.
This compound emerged from a rational drug design strategy aimed at disrupting Ras function not by targeting the GTP-binding pocket, but by preventing its essential localization to the plasma membrane.[1] Developed by Concordia Pharmaceuticals and later acquired by Kadmon Corporation, this compound is a farnesylcysteine mimetic that competitively inhibits the interaction of Ras with its membrane escort proteins, effectively dislodging it from the cell membrane and abrogating downstream signaling.[1][4]
Mechanism of Action: A Novel Approach to Ras Inhibition
This compound's primary mechanism of action is the disruption of Ras membrane association.[1] Unlike farnesyltransferase inhibitors (FTIs), which block the initial lipidation of Ras, this compound acts on farnesylated Ras, competing for binding to galectins (Ras escort proteins) that facilitate its transport to and anchoring at the plasma membrane.[1] This leads to the dislocation of all Ras isoforms from their site of action, preventing the activation of downstream effector pathways critical for cancer cell growth and survival, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.
Preclinical Development: From Benchtop to Animal Models
In Vitro Studies: Demonstrating Potency and Selectivity
A series of in vitro experiments established the foundational evidence for this compound's anti-cancer activity.
Experimental Protocols:
-
Cell Viability and Proliferation Assays:
-
WST-1 Assay: Human cancer cell lines (e.g., HepG2, Huh7, Hep3B) were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell viability was determined using the WST-1 colorimetric assay, which measures the metabolic activity of viable cells.[5]
-
MTT Assay: Similar to the WST-1 assay, the MTT assay was used to assess cytotoxicity in human EJ cells by measuring the reduction of MTT by mitochondrial dehydrogenases.
-
-
Apoptosis Assays:
-
Western Blot Analysis:
-
To assess the impact of this compound on Ras and downstream signaling proteins, cells were lysed, and proteins were separated by SDS-PAGE. Following transfer to a membrane, specific proteins (e.g., Ras, phospho-ERK, phospho-Akt) were detected using primary and secondary antibodies.[5]
-
Quantitative Data Summary:
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HepG2 | WST-1 | IC50 (FBS) | 149 µM | 50% growth inhibition | [5] |
| Huh7 | WST-1 | IC50 (FBS) | 145 µM | 50% growth inhibition | [5] |
| Hep3B | WST-1 | IC50 (FBS) | 153 µM | 50% growth inhibition | [5] |
| HepG2 | WST-1 | IC50 (EGF/IGF2) | 60-85 µM | 50% growth inhibition | [5][7] |
| HSC-T6 | Proliferation | IC50 | 15 µM | Inhibition of PDGF-induced proliferation | [8] |
| HepG2, Hep3B | Caspase-3 Assay | Apoptosis | 150 µM | Significant increase in caspase activity | [5][6] |
In Vivo Studies: Efficacy in Animal Models
The promising in vitro results were further validated in preclinical animal models.
Experimental Protocols:
-
Pancreatic Cancer Xenograft Model:
-
Human pancreatic cancer cells (Panc-1) were subcutaneously injected into nude mice. Once tumors reached a specified volume, mice were treated with oral this compound (e.g., 40, 60, or 80 mg/kg daily). Tumor growth was monitored, and at the end of the study, tumors were excised and weighed.[9] In some studies, patient-derived xenografts (PDX) were used, where fresh human pancreatic tumor specimens were implanted into mice.[10]
-
-
Hepatocellular Carcinoma Xenograft Model:
-
HepG2 cells were subcutaneously injected into nude mice. Treatment with this compound commenced when tumors were established, and tumor volume and weight were measured over time.[5]
-
Quantitative Data Summary:
| Cancer Model | Animal Model | Treatment | Outcome | Result | Reference |
| Pancreatic Cancer (Panc-1) | Nude Mice | This compound (80 mg/kg/day) | Tumor Weight Reduction | 67% reduction | [9] |
| Pancreatic Cancer (Panc-1) | Nude Mice | This compound (40 mg/kg/day) + Gemcitabine | Survival Rate | 83% increase | [9] |
| Pancreatic Cancer (PDX) | Nude Mice | This compound Monotherapy | Tumor Growth Inhibition | >50% inhibition in 2/14 xenografts | [10] |
| Hepatocellular Carcinoma (HepG2) | Nude Mice | This compound | Tumor Weight Reduction | 56% reduction | [5][7] |
Clinical Development: The Journey to the Clinic
This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in various cancer types.
Phase I Clinical Trials
Phase I trials were designed to determine the safety, tolerability, and recommended Phase II dose of this compound.
Trial Designs:
-
Solid Tumors: Patients with advanced solid tumors received this compound orally twice daily for 21 days of a 28-day cycle, with dose escalation from 100 mg to 800 mg.[11][12] A similar study in Japanese patients escalated the dose up to 1000 mg twice daily.[2]
-
Hematologic Malignancies: A "3+3" dose escalation design was used, with this compound administered orally twice daily for 21 days of a 28-day cycle in patients with relapsed/refractory leukemia. Doses ranged from 100 mg to 900 mg twice daily.[13][14]
Quantitative Data Summary: Phase I Trials
| Trial Population | Number of Patients | Dose Range (BID) | Most Common Adverse Events | Dose-Limiting Toxicity | Recommended Phase II Dose | Stable Disease (≥4 months) | Reference |
| Solid Tumors | 24 | 100-800 mg | Diarrhea (Grade 1-2) | Not reached | 600 mg BID | 29% | [11] |
| Solid Tumors (Japanese) | 21 | 100-1000 mg | Diarrhea, abdominal pain, nausea | Not observed | 800 mg BID | - | [2] |
| Hematologic Malignancies | 17 | 100-900 mg | Diarrhea (Grade 1-2) | Not encountered | - | - | [13][14] |
Phase II Clinical Trials
Phase II trials aimed to assess the efficacy of this compound in specific cancer types, often in patient populations with Ras mutations.
Trial Designs:
-
Non-Small Cell Lung Cancer (NSCLC): Patients with advanced lung adenocarcinoma, enriched for KRAS mutations, were treated with this compound. The primary endpoint was the rate of non-progression at 10 weeks.[15]
-
Pancreatic Cancer: this compound was evaluated in combination with gemcitabine in patients with metastatic pancreatic adenocarcinoma.[10]
Quantitative Data Summary: Phase II Trials
| Cancer Type | Number of Patients (KRAS mutant) | Treatment | Objective Response Rate (ORR) | Stable Disease (at 10 weeks) | Median Overall Survival | Reference |
| NSCLC (previously treated) | 23 | This compound | 0% | 30% | 15 months | [15] |
| NSCLC (previously untreated) | 7 | This compound | 0% | 40% | >9 months | [15] |
| Pancreatic Cancer | 19 | This compound + Gemcitabine | - | - | 6.2 months | [10] |
Visualizing the Science: Diagrams and Workflows
The Ras Signaling Pathway and this compound's Point of Intervention
Caption: The Ras signaling cascade and this compound's mechanism of action.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound has demonstrated a unique mechanism of action, effectively targeting the long-elusive Ras oncoprotein by disrupting its membrane localization. Preclinical studies have shown promising anti-tumor activity both in vitro and in vivo. However, the translation of these findings into significant clinical efficacy has been challenging. Phase I trials established a manageable safety profile, but Phase II studies in solid tumors, including NSCLC and pancreatic cancer, have shown limited objective responses, although some patients experienced disease stabilization.[10][11][15] Modest activity was observed in hematologic malignancies.[13][14]
The journey of this compound underscores the complexities of targeting the Ras pathway. While the drug has shown biological activity, its clinical efficacy as a monotherapy appears to be modest. Future research may explore this compound in combination with other targeted therapies or chemotherapy to overcome resistance mechanisms and enhance its anti-tumor effects. The development of this compound has nonetheless provided invaluable insights into targeting Ras and has paved the way for the next generation of Ras inhibitors that are now entering the clinic.
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mtspartners.com [mtspartners.com]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes hepatocarcinoma cells to TRAIL-induced apoptosis through DR5 and survivin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of Ras inhibition on the proliferation, apoptosis and matrix metalloproteases activity in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 first-in-human clinical study of S-trans,trans-farnesylthiosalicylic acid (this compound) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I study of S-trans, trans-farnesylthiosalicylic acid (this compound), a novel oral RAS inhibitor in patients with refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Salirasib on mTOR Signaling in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salirasib (S-farnesylthiosalicylic acid) is a synthetic small molecule originally developed as a Ras inhibitor. Emerging evidence, primarily from studies on hepatocellular carcinoma (HCC), indicates that this compound also exerts significant inhibitory effects on the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cancer cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mTOR signaling in cancer cells. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the complex signaling interactions and experimental workflows. While the most detailed evidence is available for HCC, this guide also touches upon findings in other cancer types and highlights areas where further research is needed, particularly concerning the effect of this compound on the mTORC2 complex.
Introduction: The mTOR Signaling Network in Cancer
The mTOR signaling pathway is a pivotal cascade in cellular regulation, integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.[1][2] Dysregulation of this pathway is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] mTOR functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is sensitive to rapamycin and its analogs and is a key regulator of protein synthesis. Its activation leads to the phosphorylation of downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] Phosphorylation of p70S6K promotes ribosome biogenesis and translation of specific mRNAs, while phosphorylation of 4E-BP1 releases its inhibitory grip on the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed.[3]
-
mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.[4]
Given the central role of the mTOR pathway in cancer, inhibitors targeting this network have been a major focus of drug development.
This compound: A Dual Inhibitor of Ras and mTOR
This compound was initially designed as a farnesylcysteine mimetic to competitively inhibit the membrane association of Ras proteins, which is essential for their function.[5] By disrupting Ras localization, this compound effectively blocks downstream signaling through pathways like the Raf-MEK-ERK cascade. However, research has revealed that this compound's anti-cancer activity is not solely dependent on Ras inhibition. Studies have demonstrated a direct or indirect inhibitory effect on the mTOR pathway, positioning this compound as a dual-targeting agent.
Quantitative Analysis of this compound's Impact on mTOR Signaling
The most comprehensive data on this compound's effect on mTOR signaling comes from studies in hepatocellular carcinoma (HCC) cell lines.
In Vitro Efficacy of this compound in Hepatocellular Carcinoma
| Cell Line | Condition | IC50 (µM) | Reference |
| HepG2 | FBS-cultured | 149 | [6] |
| Huh7 | FBS-cultured | 145 | [6] |
| Hep3B | FBS-cultured | 153 | [6] |
| HepG2, Huh7, Hep3B | EGF or IGF2 stimulated (serum-free) | 60 - 85 | [7] |
Table 1: In vitro growth inhibition of hepatocellular carcinoma cell lines by this compound.
In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model
| Animal Model | Treatment | Duration | Tumor Weight Reduction (%) | Reference |
| Nude mice with HepG2 xenografts | 10 mg/kg/day i.p. This compound | 12 days | 56 | [7] |
Table 2: In vivo anti-tumor activity of this compound in a subcutaneous HepG2 xenograft model.
Effect of this compound on mTORC1 Substrate Phosphorylation in Hepatocellular Carcinoma
While quantitative data on the percentage of inhibition of mTORC1 substrate phosphorylation is limited in the public domain, qualitative studies have provided significant insights. In HepG2, Huh7, and Hep3B HCC cell lines, this compound was shown to abrogate the phosphorylation of p70S6K.[8] This effect was observed under both Epidermal Growth Factor (EGF) and Insulin-like Growth Factor 2 (IGF2) stimulation.[8] Notably, this inhibition of p70S6K phosphorylation occurred without a concomitant reduction in the activation of Akt or ERK, suggesting a more direct action on mTORC1.[8] There is also evidence to suggest that this compound may directly inhibit mTORC1 by disrupting the interaction between mTOR and its regulatory protein, Raptor.[8]
Data Gap: There is a notable lack of published quantitative data on the dose-dependent effects of this compound on the phosphorylation of 4E-BP1, another critical mTORC1 substrate. Furthermore, the direct impact of this compound on mTORC2 activity remains largely unexplored in the scientific literature.
Signaling Pathways and Experimental Workflows
The mTOR Signaling Pathway and Points of this compound Intervention
Caption: this compound's dual mechanism of action on the mTOR signaling pathway.
Experimental Workflow for Assessing this compound's Effect on mTOR Signaling
Caption: A generalized experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound on mTOR signaling.
Cell Culture and Treatment
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, Hep3B) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments involving growth factor stimulation, cells are typically serum-starved for 24 hours and then stimulated with recombinant human EGF or IGF2 in the presence or absence of varying concentrations of this compound.
Cell Viability Assay (WST-1)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p70S6K, 4E-BP1, Akt, and other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
In Vivo Tumor Xenograft Study
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 HepG2 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg/day, intraperitoneally) or vehicle control daily.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.
-
Tumor tissue can be homogenized for Western blot analysis as described above.
Discussion and Future Directions
The available evidence strongly suggests that this compound's anti-cancer effects are, at least in part, mediated through the inhibition of the mTOR signaling pathway. In HCC, this compound effectively reduces cell proliferation and tumor growth, and this is associated with the suppression of mTORC1 activity, as evidenced by the dephosphorylation of p70S6K. The observation that this occurs independently of Akt and ERK inhibition points towards a more direct mechanism of action on mTORC1, potentially through the disruption of the mTOR-Raptor complex.
However, several critical questions remain unanswered. The lack of quantitative data on the inhibition of mTORC1 substrates across a range of this compound concentrations and time points limits a detailed understanding of the kinetics of this inhibition. More importantly, the effect of this compound on mTORC2 is a significant knowledge gap. As mTORC2 is a key activator of Akt, a comprehensive evaluation of this compound's impact on this branch of the mTOR pathway is essential for a complete understanding of its mechanism of action and for identifying potential combination therapies.
Future research should focus on:
-
Quantitative analysis of mTORC1 and mTORC2 substrate phosphorylation: Performing dose-response and time-course studies to quantify the effects of this compound on the phosphorylation of p70S6K, 4E-BP1, and Akt (Ser473) in a panel of cancer cell lines from different tissues.
-
Investigating the direct interaction with mTOR complexes: Utilizing techniques such as co-immunoprecipitation to validate the disruption of the mTOR-Raptor interaction and to investigate any potential effects on the integrity of the mTORC2 complex.
-
Exploring the efficacy in other cancer types: Expanding the investigation of this compound's effect on mTOR signaling to other cancer types with known Ras mutations and/or mTOR pathway dysregulation, such as pancreatic, lung, and colorectal cancers.
-
Identifying predictive biomarkers: Determining whether the efficacy of this compound correlates with the mutational status of Ras, PIK3CA, or other components of the mTOR pathway.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of mTOR Inhibition in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTORC2 signaling drives the development and progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of S-trans, trans-farnesylthiosalicylic acid (this compound), a novel oral RAS inhibitor in patients with refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Inhibition Is Effective against Growth, Survival and Migration, but Not against Microglia Activation in Preclinical Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Salirasib in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Salirasib (S-trans,trans-farnesylthiosalicylic acid, FTS), a potent Ras inhibitor, in various pancreatic cancer models. The document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows to support further research and development in this area.
Core Concepts: Mechanism of Action
This compound is a synthetic small molecule that acts as a farnesylcysteine mimetic.[1][2] Its primary mechanism of action involves disrupting the association of active Ras proteins with the plasma membrane.[1][2][3] This action is critical because membrane localization is a prerequisite for Ras signaling and its subsequent biological activity.[3] By selectively dislodging all isoforms of Ras, including the frequently mutated K-Ras in pancreatic cancer, this compound effectively inhibits downstream signaling pathways responsible for cell proliferation, differentiation, and survival.[1][2][4]
Signaling Pathway: this compound Inhibition of the Ras-MAPK Cascade
Caption: this compound dislodges active Ras from the plasma membrane, inhibiting downstream signaling.
In Vitro Efficacy of this compound
Preliminary studies have consistently demonstrated the in vitro activity of this compound in pancreatic cancer cell lines, most notably Panc-1.
Quantitative Data Summary
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| Panc-1 | Western Blot | Ras Protein Level | 25-50 µM | ~50% decrease | [4] |
| Panc-1 | Cell Viability | Viable Cell Number | 5-100 µM (72h) | Concentration-dependent decrease | [1] |
| Panc-1 | Apoptosis Assay | Apoptotic Cells | 5-100 µM (72h) | Dose-dependent increase | [1] |
| Panc-1 | Combination Study (with Celecoxib) | Cell Viability | 10 µM this compound + 5 µM Celecoxib (72h) | Synergistic decrease in viability | [1] |
Experimental Protocols
Panc-1 human pancreatic cancer cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are cultured in a humidified atmosphere at 37°C with 5% CO2 and are passaged routinely.[1]
A common method to assess the effect of this compound on cell viability is the Trypan Blue exclusion assay.[1]
-
Seeding: Plate Panc-1 cells in culture dishes and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[1]
-
Harvesting: Detach cells from the plate using trypsin.
-
Staining: Mix a small volume of the cell suspension (e.g., 80 µL) with a Trypan Blue solution (e.g., 20 µL of 0.4% solution).[1]
-
Counting: Using a hemocytometer under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Analysis: Calculate the percentage of viable cells relative to the control group.
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in various pancreatic cancer xenograft models, both as a monotherapy and in combination with other agents.
Quantitative Data Summary
| Model Type | Treatment | Dosing | Outcome | Result | Reference |
| Panc-1 Xenograft (nude mice) | This compound Monotherapy | 80 mg/kg daily (oral) | Tumor Weight | 67% reduction vs. control | [5] |
| Panc-1 Xenograft (nude mice) | This compound + Gemcitabine | 40 mg/kg this compound (daily) + 30 mg/kg Gemcitabine (weekly) | Survival Rate | 83% increase in survival | [5] |
| Patient-Derived Xenografts (PDX) | This compound Monotherapy | Not specified | Tumor Growth Inhibition | >50% inhibition in 2 out of 14 PDX models | [4] |
| Patient-Derived Xenografts (PDX) | This compound + Gemcitabine | Not specified | Anti-tumor Activity | Improved activity compared to gemcitabine alone | [4] |
Experimental Protocols
Studies commonly utilize immunodeficient mice, such as athymic nude mice, for establishing xenografts.[5] Patient-derived xenografts (PDX) are established by implanting fresh tumor samples from patients into immunocompromised mice.[4][6][7]
The following diagram outlines a typical workflow for an in vivo study evaluating this compound in a pancreatic cancer xenograft model.
Caption: A typical workflow for an in vivo this compound study in pancreatic cancer xenografts.
-
Tumor Implantation: Human pancreatic cancer cells (e.g., Panc-1) or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Randomization: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Drug Administration: this compound is administered, typically via oral gavage, at specified doses and schedules. For oral administration, this compound can be suspended in a vehicle like 0.5% aqueous carboxymethylcellulose (CMC).[5]
-
Data Collection: Tumor volume and mouse body weight are measured at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further ex vivo analyses such as Western blotting or immunohistochemistry to assess target engagement and downstream effects.
Pharmacodynamic and Mechanistic Studies
Western blot analysis of tumor homogenates from preclinical models has been used to confirm the on-target activity of this compound.
Key Findings
In a study using patient-derived xenografts, the combination of this compound and gemcitabine led to a decrease in the levels of KRAS, phosphorylated Akt (p-Akt), and phosphorylated MAPK (p-MAPK) compared to control or single-agent treatments.[4] This provides in vivo evidence that this compound modulates the Ras signaling pathway.
Western Blot Protocol Outline
-
Protein Extraction: Whole tumor homogenates are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., KRAS, p-Akt, p-MAPK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Conclusion
The preliminary data from in vitro and in vivo pancreatic cancer models suggest that this compound has anti-tumor activity, both as a single agent and in combination with chemotherapy. Its mechanism of action, which involves the disruption of Ras localization and subsequent inhibition of downstream signaling, has been demonstrated in these models. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret further studies aimed at evaluating the therapeutic potential of this compound in pancreatic cancer.
References
- 1. medsci.org [medsci.org]
- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Salirasib on Gene Expression in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salirasib (S-farnesylthiosalicylic acid, FTS) is a synthetic small molecule that acts as a potent Ras inhibitor.[1][2] Deregulation of the Ras signaling pathway is a critical event in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] this compound functions by competitively dislodging active, GTP-bound Ras from the plasma membrane, thereby inhibiting downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[4][5][6] This technical guide provides an in-depth analysis of this compound's effect on gene expression in various cancer cell lines, supported by experimental data and detailed methodologies.
Mechanism of Action: Disruption of Ras Signaling
This compound's primary mechanism of action involves the disruption of Ras localization and subsequent signaling. As a farnesylcysteine mimetic, it competes with the farnesyl moiety of Ras proteins for binding to the cell membrane.[7] This displacement prevents the proper functioning of Ras and inhibits the activation of its downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[6][8] The inhibition of these pathways ultimately leads to the modulation of a wide array of genes involved in critical cellular processes.
dot
Core Transcriptional Response to this compound
A seminal study by Blum et al. (2007) utilized gene expression profiling to dissect the transcriptional alterations induced by this compound in a panel of five human cancer cell lines.[3] This research identified a distinctive "core transcriptional response" that was common across the different cell lines, suggesting a fundamental mechanism of action irrespective of the specific cancer type.[3] This response is characterized by the repression of genes promoting cell proliferation and survival, and the induction of genes associated with stress and translational responses.[3][9]
Key Regulated Gene Groups:
-
Repression of Cell Cycle and Proliferation Genes: this compound treatment leads to the downregulation of genes regulated by the E2F and NF-Y transcription factors.[3][9] These transcription factors are critical for the expression of genes involved in cell cycle progression. Additionally, the expression of the transcription factor FOS, a key regulator of cell proliferation, is also repressed.[3]
-
Inhibition of Anti-Apoptotic Genes: A notable effect of this compound is the repression of survivin expression.[3][9] Survivin is an inhibitor of apoptosis, and its downregulation sensitizes cancer cells to programmed cell death.
-
Induction of Stress and Translational Response Genes: The treatment also induces genes regulated by the activating transcription factor (ATF) and Bach2.[3][9] These genes are typically involved in cellular stress responses and the regulation of translation.
Quantitative Gene Expression Analysis
The following tables summarize the quantitative changes in gene expression observed in cancer cell lines upon treatment with this compound. The data is compiled from multiple studies and presented as fold changes where available.
Table 1: Down-regulated Genes in Response to this compound
| Gene Symbol | Gene Name | Function | Fold Change (log2) | Cancer Cell Line(s) | Reference |
| Cell Cycle & Proliferation | |||||
| CDC2 | Cell division cycle 2 | Cell cycle progression | Not specified | Multiple | [3] |
| CCNE1 | Cyclin E1 | G1/S transition | Not specified | Multiple | [3] |
| E2F1 | E2F transcription factor 1 | Cell cycle gene transcription | Not specified | Multiple | [3] |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Cell proliferation, differentiation | Not specified | Multiple | [3] |
| MYC | MYC proto-oncogene, bHLH transcription factor | Cell cycle progression, apoptosis | Not specified | Multiple | [3] |
| Anti-Apoptosis | |||||
| BIRC5 (Survivin) | Baculoviral IAP repeat containing 5 | Inhibition of apoptosis | Not specified | Multiple | [3] |
| Other | |||||
| TOP2A | Topoisomerase (DNA) II alpha | DNA replication | Not specified | Multiple | [3] |
Table 2: Up-regulated Genes in Response to this compound
| Gene Symbol | Gene Name | Function | Fold Change (log2) | Cancer Cell Line(s) | Reference |
| Stress Response | |||||
| ATF3 | Activating transcription factor 3 | Stress response | Not specified | Multiple | [3] |
| DDIT3 (CHOP) | DNA damage inducible transcript 3 | ER stress response | Not specified | Multiple | [3] |
| Translation & Metabolism | |||||
| TRIB3 | Tribbles pseudokinase 3 | Regulation of transcription | Not specified | Multiple | [3] |
| ASNS | Asparagine synthetase | Amino acid metabolism | Not specified | Multiple | [3] |
Note: Specific fold-change values from the primary microarray data of the Blum et al. (2007) study were not publicly available in a readily quantifiable format in the reviewed literature.
Experimental Protocols
This section outlines the detailed methodologies employed in the key studies investigating this compound's effect on gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines have been used, including but not limited to:
-
Glioblastoma: U-87 MG, U-251
-
Non-small cell lung carcinoma (NSCLC): H-Ras(12V)-transformed SHEP, A549
-
Pancreatic ductal adenocarcinoma: Panc-1
-
Multiple Myeloma: NCIH929[10]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with varying concentrations of this compound (typically in the range of 25-150 µM) for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (DMSO) alone.
RNA Extraction
Total RNA is extracted from both this compound-treated and control cells using a standard protocol, such as the TRIzol reagent method or commercially available RNA extraction kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
Conclusion
This compound effectively modulates gene expression in cancer cell lines by disrupting Ras signaling at the plasma membrane. This leads to a core transcriptional response characterized by the down-regulation of genes involved in cell proliferation and survival and the up-regulation of stress-related genes. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Ras-targeted cancer therapies. Further investigation into the specific gene expression signatures in different cancer types will be crucial for the clinical development and application of this compound and other Ras inhibitors.
References
- 1. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 2. cancer.gov [cancer.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 5. zymoresearch.com [zymoresearch.com]
- 6. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 7. www2.nau.edu [www2.nau.edu]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 10. hilarispublisher.com [hilarispublisher.com]
A Technical Guide to Salirasib's Foundational Impact on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning Salirasib (S-Farnesylthiosalicylic acid), a potent Ras inhibitor, and its impact on cell proliferation. The following sections detail its mechanism of action, quantitative effects on various cancer cell lines, and the experimental protocols used to ascertain these findings.
Mechanism of Action: Inhibition of Ras and mTOR Pathways
This compound is a synthetic small molecule that functions as a farnesylcysteine mimetic.[1] It selectively disrupts the association of active Ras proteins with the plasma membrane, a critical step for Ras signaling.[1][2] By competing with farnesylated Ras for binding to membrane-anchoring proteins, this compound effectively dislodges active Ras, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation and survival.[2][3]
The primary target of this compound is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers and play a central role in regulating cell growth, differentiation, and apoptosis.[1] Chronic activation of Ras, either through mutation or growth factor stimulation, is a common driver of tumorigenesis.[2] this compound's ability to inhibit both oncogenically activated and growth factor-mediated Ras activation makes it a promising anti-cancer agent.[4]
Furthermore, research has demonstrated that this compound's growth-inhibitory effects are also associated with the inhibition of the mammalian Target of Rapamycin (mTOR) pathway.[5][6] This dual inhibition of both Ras and mTOR pathways contributes to its efficacy in reducing cell proliferation.[5][7] The anti-proliferative effect of this compound is linked to the modulation of cell cycle effectors, including the downregulation of cyclin A and cyclin D1, and the upregulation of the cell cycle inhibitors p21 and p27.[5][6]
Quantitative Data on Cell Proliferation Inhibition
The inhibitory effect of this compound on cell proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |
| HepG2 | Hepatocellular Carcinoma | 149 | Cultured with serum | [5] |
| Huh7 | Hepatocellular Carcinoma | 145 | Cultured with serum | [5] |
| Hep3B | Hepatocellular Carcinoma | 153 | Cultured with serum | [5] |
| HepG2, Huh7, Hep3B | Hepatocellular Carcinoma | 60 - 85 | Serum-free, stimulated with EGF or IGF2 | [5][7] |
| ELT3 | Leiomyoma | 58.57 ± 4.59 | Not specified | [4] |
| NCI-H929 | Multiple Myeloma | 64 | Not specified | [8] |
| MM.1S | Multiple Myeloma | 82 | Not specified | [8] |
| U266 | Multiple Myeloma | 82 - 100 | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research on this compound are provided below.
1. Cell Viability Assay (WST-1 Assay)
-
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
-
Methodology:
-
Cells (e.g., HepG2, Huh7, Hep3B) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 3 days).
-
Following treatment, a WST-1 reagent is added to each well and incubated.
-
The absorbance is measured using a microplate reader at a specific wavelength to quantify the formation of formazan, which is proportional to the number of viable cells.
-
The IC50 values are then calculated using nonlinear regression analysis.[6]
-
2. Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.
-
Methodology:
-
Cells are seeded and treated with different doses of this compound for various time points (e.g., 24 and 48 hours).
-
Towards the end of the treatment period, 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium.
-
During DNA replication, BrdU is incorporated into the newly synthesized DNA of proliferating cells.
-
After incubation with BrdU, the cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody against BrdU.
-
A secondary antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a substrate to produce a colorimetric reaction.
-
The absorbance is measured, which is directly proportional to the amount of DNA synthesis and thus, cell proliferation.[5][6]
-
3. Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and signaling pathways.
-
Methodology:
-
Cells are treated with this compound for specified durations.
-
Following treatment, total protein is extracted from the cells using a lysis buffer.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., cyclin A, cyclin D1, p21, p27).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected, which corresponds to the level of protein expression. Densitometry analysis is used for quantification.[5][6]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in inhibiting the Ras signaling pathway.
Caption: Workflow for the BrdU cell proliferation assay.
Caption: The impact of this compound on key cell cycle regulatory proteins.
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Salirasib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Salirasib (also known as Farnesylthiosalicylic acid or FTS) in preclinical xenograft mouse models. This compound is a potent Ras inhibitor that disrupts the membrane association of Ras proteins, thereby inhibiting downstream signaling pathways crucial for tumor growth and proliferation.[1][2][3][4]
Mechanism of Action: this compound, a farnesylcysteine mimetic, competitively blocks the membrane localization of all Ras isoforms (H-Ras, K-Ras, N-Ras).[4][5][6] This displacement from the plasma membrane prevents Ras from engaging with its downstream effectors, leading to the inhibition of pathways such as the Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR signaling cascades.[5][7] This mode of action makes this compound a compelling candidate for cancers driven by Ras mutations or upstream activation of Ras signaling.[8][9]
Preclinical Efficacy: In vivo studies using xenograft mouse models have demonstrated the anti-tumor activity of this compound against various human cancer cell lines, including hepatocellular carcinoma, lung cancer, and pancreatic cancer.[5][8][9][10] Administration of this compound has been shown to significantly inhibit tumor growth, reduce tumor volume and weight, and is generally well-tolerated in animal models.[5][10] It has been investigated as a single agent and in combination with other chemotherapeutic agents like gemcitabine, where it has shown synergistic effects.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound in xenograft mouse models.
Xenograft Mouse Model Establishment
Objective: To establish subcutaneous tumors from human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer, Panc-1 for pancreatic cancer)[5][8][10]
-
Immunodeficient mice (e.g., female athymic nude mice or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 5-8 weeks old)[8][10]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture the selected human cancer cell line to ~80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice using isoflurane or another appropriate anesthetic.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the lower right flank of each mouse.[10]
-
Monitor the mice regularly for tumor development. Tumors typically become palpable within 1-2 weeks.
-
Once tumors are palpable, begin measuring tumor volume regularly (e.g., 2-3 times per week).
This compound Formulation and Administration
Objective: To prepare and administer this compound to xenograft-bearing mice.
Materials:
-
This compound powder
-
Vehicle for administration:
-
For Intraperitoneal (IP) Injection: Phosphate-buffered saline (PBS).
-
For Oral (P.O.) Gavage: 0.5% aqueous carboxymethylcellulose (CMC) or corn oil.[5]
-
-
Vortex mixer
-
Sonicator (optional)
-
Gavage needles (for oral administration)
-
Syringes (1 mL) with needles (27-30 gauge for IP injection)
Procedure:
A. Intraperitoneal (IP) Administration:
-
Prepare a stock solution of this compound in a suitable solvent if necessary, although direct suspension in PBS has been used.
-
On each treatment day, prepare the final dosing solution by suspending this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex the suspension thoroughly before each injection to ensure uniformity.
-
Administer the this compound suspension via intraperitoneal injection at the specified dose (e.g., 10 mg/kg/day).[10]
B. Oral (P.O.) Administration:
-
Prepare the vehicle (0.5% CMC or corn oil).
-
On each treatment day, weigh the required amount of this compound and suspend it in the chosen vehicle to the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 20g mouse receiving 200 µL).[5]
-
Vortex the suspension vigorously and sonicate if necessary to achieve a uniform suspension.
-
Administer the this compound suspension via oral gavage using a suitable gavage needle at the specified dose (e.g., 40, 60, or 80 mg/kg/day).[5]
Tumor Growth Monitoring and Data Collection
Objective: To monitor tumor growth and collect data for efficacy analysis.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[10] Length is the longest diameter and width is the perpendicular diameter.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7][8]
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Continue treatment and monitoring for the duration of the study (e.g., 12 days or longer).[10]
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.[10]
-
Tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting) or fixed in formalin for histopathological analysis.
Western Blot Analysis of Tumor Tissue
Objective: To assess the effect of this compound on protein expression in the Ras signaling pathway within tumor tissue.
Materials:
-
Excised tumor tissue, frozen
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize a small piece of the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
Data Presentation
The following tables summarize quantitative data from representative studies on the in vivo efficacy of this compound in xenograft mouse models.
Table 1: Effect of this compound on Tumor Growth in a HepG2 Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dose and Route | Treatment Duration (days) | Mean Final Tumor Weight (mg ± SEM) | Tumor Growth Inhibition (%) | Reference |
| Vehicle (Control) | - | 12 | 297.5 ± 48.2 | - | [5][10] |
| This compound | 10 mg/kg/day, IP | 12 | 131.7 ± 18.9 | 56% | [5][10] |
Table 2: Effect of Orally Administered this compound on Tumor Growth in a Panc-1 Pancreatic Cancer Xenograft Model
| Treatment Group | Dose and Route | Treatment Duration | Mean Final Tumor Weight Reduction (%) | Reference |
| Vehicle (Control) | 0.5% CMC, P.O. | Daily | - | [5] |
| This compound | 40 mg/kg/day, P.O. | Daily | Not specified, dose-dependent | [5] |
| This compound | 60 mg/kg/day, P.O. | Daily | Not specified, dose-dependent | [5] |
| This compound | 80 mg/kg/day, P.O. | Daily | 67% | [5] |
Mandatory Visualizations
Caption: this compound mechanism of action on the Ras signaling pathway.
Caption: Experimental workflow for this compound in vivo xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 3. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor this compound (farnesylthiosalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Salirasib in Hepatocarcinoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Salirasib in hepatocarcinoma cell lines. This compound, an S-prenyl-cysteine analog, is a potent Ras inhibitor that has shown promise in cancer therapy.[1][2][3][4] Understanding its IC50 is a critical first step in assessing its therapeutic potential against hepatocellular carcinoma (HCC).
Introduction
Hepatocellular carcinoma is a prevalent and aggressive cancer, often characterized by the dysregulation of key signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1][2][5] The Ras family of small GTPases plays a pivotal role in cell proliferation, differentiation, and survival, and its aberrant activation is a frequent event in HCC.[6][7][8][9] this compound exerts its effects by disrupting the membrane anchorage of Ras proteins, thereby inhibiting downstream signaling.[1][10][11] This document outlines the procedures to quantify the cytotoxic effects of this compound on HCC cells.
Data Presentation: IC50 of this compound in Hepatocarcinoma Cell Lines
The following table summarizes the IC50 values of this compound in various human hepatoma cell lines under different experimental conditions. The data indicates that this compound's potency is enhanced when cells are stimulated with growth factors in a serum-free environment.
| Cell Line | Culture Condition | IC50 (µM) | Reference |
| HepG2 | With Serum | 150 | [1][2][12] |
| Huh7 | With Serum | 150 | [1][2][12] |
| Hep3B | With Serum | 150 | [1][2][12] |
| HepG2 | Serum-free + EGF (50 ng/ml) | 60 - 85 | [1][2] |
| Huh7 | Serum-free + EGF (50 ng/ml) | 60 - 85 | [1][2] |
| Hep3B | Serum-free + EGF (50 ng/ml) | 60 - 85 | [1][2] |
| HepG2 | Serum-free + IGF2 (75 ng/ml) | 60 - 85 | [1][2] |
| Huh7 | Serum-free + IGF2 (75 ng/ml) | 60 - 85 | [1][2] |
| Hep3B | Serum-free + IGF2 (75 ng/ml) | 60 - 85 | [1][2] |
Signaling Pathway Overview
This compound primarily targets the Ras signaling pathway. By preventing Ras proteins from anchoring to the cell membrane, it inhibits the activation of downstream effectors like the Raf/MEK/ERK cascade, which is crucial for cell proliferation. Additionally, this compound has been shown to inhibit the mTOR pathway in hepatocarcinoma cells.[1][2]
Caption: this compound inhibits Ras membrane anchorage and the mTOR pathway.
Experimental Protocols
Determining Cell Viability using WST-1 Assay
This protocol details the steps to determine the dose-response effect of this compound on hepatocarcinoma cells.
Materials:
-
Hepatocarcinoma cell lines (e.g., HepG2, Huh7, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Farnesylthiosalicylic acid)
-
Dimethyl sulfoxide (DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture hepatocarcinoma cells in complete medium.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 25 µM to 200 µM).[13] A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the IC50 determination protocol.
Caption: Workflow for determining the IC50 of this compound.
Conclusion
The provided protocols and data serve as a valuable resource for investigating the anti-cancer effects of this compound in hepatocellular carcinoma. The determination of IC50 is a fundamental experiment that provides a quantitative measure of a compound's potency. The observed increase in this compound's efficacy under growth factor stimulation suggests its potential as a targeted therapy in HCC, where these signaling pathways are often hyperactivated. Further studies could explore the effects of this compound on cell cycle progression, apoptosis, and in vivo tumor models to build upon these foundational findings.[1][15]
References
- 1. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ras/MAPK pathway and hepatocarcinoma: Pathogenesis and therapeutic implications | DIAL.pr - BOREAL [dial.uclouvain.be]
- 7. Ras pathway activation in hepatocellular carcinoma and anti-tumoral effect of combined sorafenib and rapamycin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ras Mitogen-activated Protein Kinase Signaling and Kinase Suppressor of Ras as Therapeutic Targets for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 10. researchgate.net [researchgate.net]
- 11. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. Tumoral response and tumoral phenotypic changes in a rat model of diethylnitrosamine-induced hepatocellular carcinoma after this compound and sorafenib administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Ras Signaling After Salirasib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salirasib (S-farnesylthiosalicylic acid, FTS) is a synthetic small molecule that acts as a potent Ras inhibitor.[1] Its mechanism of action involves disrupting the association of active, GTP-bound Ras proteins with the plasma membrane.[2][3][4] By competing with Ras for its membrane-anchoring sites, this compound leads to the dislodgement of Ras from the cell membrane and its subsequent degradation.[2] This targeted disruption of Ras localization is expected to inhibit downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[4] Dysregulation of the Ras signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the Ras signaling pathway. The included data and methodologies will guide researchers in accurately quantifying changes in key protein expression and phosphorylation states, offering valuable insights into the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data from Western blot analyses of cancer cell lines treated with this compound. The data is derived from densitometric analysis of Western blots and is presented as the relative change compared to a control (DMSO-treated) group, which is arbitrarily set at 1.
Table 1: Effect of this compound on Total Ras Protein Expression in Hepatocarcinoma Cell Lines
| Cell Line | Treatment Duration | Relative Ras Protein Expression (Mean ± SEM) |
| HepG2 | 24 hours | No significant change |
| 48 hours | ↓ (Approx. 0.6-fold) | |
| Huh7 | 24 hours | ↓ (Approx. 0.7-fold) |
| 48 hours | ↓ (Approx. 0.5-fold) | |
| Hep3B | 24 hours | ↓ (Approx. 0.8-fold) |
| 48 hours | ↓ (Approx. 0.4-fold) |
Data adapted from Nicolas et al., Molecular Cancer 2010, 9:256.[2]
Table 2: Effect of this compound on Ras Activation (GTP-Bound Ras) in EGF-Stimulated HepG2 Cells
| Treatment | Relative Ras-GTP Levels |
| DMSO (Control) | 1.0 |
| This compound (150 µM) | ↓ (Significantly reduced) |
Data adapted from a Ras pull-down assay described in Nicolas et al., Molecular Cancer 2010, 9:256.[2]
Note on Downstream Signaling: Interestingly, in the study by Nicolas et al. (2010) on hepatocarcinoma cell lines, while this compound effectively reduced total Ras expression and activation, it did not lead to a decrease in the phosphorylation of ERK or Akt. In fact, an increase in their phosphorylation was observed under certain conditions.[2] This highlights the complexity of cellular signaling networks and suggests the possibility of feedback mechanisms or alternative pathways being activated in response to Ras inhibition in these specific cell types. Researchers are encouraged to analyze the full spectrum of downstream effectors to gain a comprehensive understanding of this compound's impact.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the Ras signaling pathway, the experimental workflow for Western blot analysis, and the logical relationship of this compound's action.
Caption: The Ras/Raf/MEK/ERK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of Ras Signaling.
Caption: Logical Flow of this compound's Action on the Ras Signaling Pathway.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HepG2, Huh7, or Hep3B) in appropriate cell culture dishes or plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (as a vehicle control).
-
Incubation: Incubate the cells for the desired treatment durations (e.g., 24 or 48 hours).
Protocol 2: Western Blot Analysis of Ras Signaling Proteins
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-40 µg).
-
Add 4x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-Ras, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, or anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (e.g., β-actin). For phosphorylated proteins, it is recommended to normalize to the total protein levels.
-
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular effects of Ras inhibitors like this compound. The protocols and data presented here provide a framework for researchers to investigate the impact of this compound on the Ras signaling cascade. It is crucial to consider the specific cellular context, as the downstream consequences of Ras inhibition may vary between different cancer types and experimental conditions. A thorough analysis of multiple nodes within the signaling pathway is essential for a comprehensive understanding of the therapeutic potential of this compound.
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration and Invasion Assays Using Salirasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salirasib (S-trans,trans-farnesylthiosalicylic acid, FTS) is a synthetic small molecule that functions as a potent Ras inhibitor.[1] The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling nodes that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[1] Activating mutations in Ras genes are frequently found in various human cancers, making Ras an attractive target for anti-cancer therapies.[2]
This compound exerts its inhibitory effect by disrupting the association of active, GTP-bound Ras proteins with the plasma membrane, a prerequisite for their signaling activity.[2][3] This dislodging of Ras from the membrane leads to the downregulation of its downstream effector pathways, including the Raf-MEK-ERK and PI3K-Akt signaling cascades.[3] Consequently, this compound has been shown to inhibit tumor growth and proliferation in various cancer cell lines.[1]
Cell migration and invasion are fundamental processes in cancer metastasis. These processes are complex and involve dynamic remodeling of the actin cytoskeleton, which is regulated by a network of signaling pathways, including those downstream of Ras. This document provides detailed protocols for utilizing this compound in two standard in vitro assays to assess its impact on cancer cell migration and invasion: the Wound Healing Assay and the Transwell Invasion Assay.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Ras protein function. It achieves this by competing with farnesylated Ras for binding to membrane-anchoring proteins, thereby preventing Ras localization to the plasma membrane.[2] This disruption of Ras membrane association leads to the suppression of downstream signaling pathways that are crucial for cell motility.
The Ras-induced signaling cascades play a significant role in regulating the activity of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton. Key members of the Rho family include RhoA, Rac1, and Cdc42, each controlling specific aspects of actin organization:
-
RhoA: Primarily involved in the formation of stress fibers and focal adhesions, contributing to cell contraction and adhesion.
-
Rac1: Promotes the formation of lamellipodia, which are broad, sheet-like protrusions at the leading edge of migrating cells.
-
Cdc42: Induces the formation of filopodia, thin, finger-like protrusions involved in sensing the extracellular environment.
By inhibiting Ras, this compound is expected to modulate the activity of these Rho GTPases, leading to alterations in actin dynamics and a subsequent reduction in cell migration and invasion.
Data Presentation
The following tables summarize hypothetical quantitative data from wound healing and transwell invasion assays investigating the effect of this compound on a representative cancer cell line.
Table 1: Effect of this compound on Cell Migration in Wound Healing Assay
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control (DMSO) | 0 | 95 ± 4 |
| This compound | 50 | 65 ± 6 |
| This compound | 100 | 30 ± 5 |
| This compound | 150 | 10 ± 3 |
Table 2: Effect of this compound on Cell Invasion in Transwell Assay
| Treatment Group | Concentration (µM) | Number of Invaded Cells (per field) |
| Vehicle Control (DMSO) | 0 | 250 ± 25 |
| This compound | 50 | 150 ± 20 |
| This compound | 100 | 75 ± 10 |
| This compound | 150 | 25 ± 5 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in a two-dimensional context.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Creating the "Wound":
-
Once the cells have reached confluency, carefully create a "scratch" or cell-free gap in the monolayer using a sterile p200 or p1000 pipette tip.
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Replace the PBS with serum-free or low-serum medium containing the desired concentrations of this compound or the vehicle control (DMSO). The use of low-serum media helps to minimize cell proliferation, ensuring that the observed wound closure is primarily due to cell migration.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (time 0). It is helpful to mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the initial scratch area at time 0.
-
The formula for calculating wound closure is: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100 where T0 is the initial time point and Tx is the subsequent time point.
-
Transwell Invasion Assay
This assay, also known as a Boyden chamber assay, is used to assess the invasive potential of cells through an extracellular matrix (ECM) barrier.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (typically with 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
-
Inverted microscope with a camera
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C for at least 30-60 minutes.
-
-
Cell Preparation:
-
Serum-starve the cancer cells for 18-24 hours prior to the assay to enhance their migratory response to chemoattractants.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
-
Setting up the Assay:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Matrigel-coated Transwell inserts into the wells.
-
Seed the prepared cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the cells to invade through the Matrigel and the porous membrane (typically 24-48 hours, depending on the cell line).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes.
-
Stain the fixed cells with crystal violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.
-
Calculate the average number of invaded cells per field for each treatment group.
-
Mandatory Visualizations
Caption: this compound blocks the binding of active Ras to the plasma membrane.
Caption: this compound inhibits Ras, affecting downstream signaling to the actin cytoskeleton.
Caption: Workflow for the Wound Healing Assay with this compound.
Caption: Workflow for the Transwell Invasion Assay with this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. snapcyte.com [snapcyte.com]
- 3. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Assessing Ras Activation Upon Salirasib Treatment Using a Pull-down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote tumorigenesis.[1] Salirasib (S-farnesylthiosalicylic acid) is a Ras inhibitor that functions by disrupting the association of active, GTP-bound Ras with the plasma membrane, a prerequisite for its signaling activity.[2][3] This document provides a detailed protocol for performing a Ras pull-down assay to quantitatively assess the efficacy of this compound in reducing the levels of active Ras-GTP in cultured cells.
Principle of the Ras Pull-Down Assay
The Ras pull-down assay is a biochemical method used to selectively isolate and quantify the active, GTP-bound form of Ras from total cell lysates.[4] This technique utilizes the Ras-binding domain (RBD) of downstream effector proteins, such as Raf1, which specifically interacts with Ras-GTP but not the inactive Ras-GDP.[4] The RBD is typically expressed as a fusion protein (e.g., GST-Raf1-RBD) and immobilized on beads. When incubated with cell lysates, the activated Ras-GTP is "pulled down" by the RBD beads. The captured Ras-GTP is then detected and quantified by western blotting using a pan-Ras antibody.
Data Presentation
This compound IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and culture conditions. The following table summarizes the IC50 values for this compound in different HCC cell lines after 3 days of treatment under serum-stimulated or growth factor-stimulated conditions.
| Cell Line | Condition | IC50 (µM) |
| HepG2 | 10% FBS | 149 |
| Huh7 | 10% FBS | 145 |
| Hep3B | 10% FBS | 153 |
| HepG2 | EGF Stimulation | 59 |
| Huh7 | EGF Stimulation | 81 |
| Hep3B | EGF Stimulation | 67 |
| HepG2 | IGF2 Stimulation | 85 |
| Huh7 | IGF2 Stimulation | 85 |
| Hep3B | IGF2 Stimulation | 86 |
Data adapted from Gery et al., 2011.[5]
Quantitative Analysis of Ras-GTP Levels Following this compound Treatment
The following table represents a quantitative summary of a representative Ras pull-down assay in HepG2 cells. Cells were treated with 150 µM this compound for 2 hours prior to stimulation with Epidermal Growth Factor (EGF). The relative Ras-GTP levels were determined by densitometric analysis of the western blot bands.
| Treatment | Relative Ras-GTP Level (Normalized to Total Ras) |
| Untreated Control | 1.0 |
| EGF Stimulation | 3.5 |
| EGF Stimulation + this compound (150 µM) | 1.2 |
Data are representative and based on findings from Gery et al., 2011.[5]
Experimental Protocols
This protocol provides a comprehensive procedure for cell culture, this compound treatment, cell lysis, Ras pull-down assay, and western blot analysis.
Materials and Reagents
-
Cell Lines: e.g., HepG2, Huh7, or other cancer cell lines with active Ras signaling.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Growth Factors (optional): e.g., Epidermal Growth Factor (EGF), Insulin-like Growth Factor 2 (IGF2).
-
Phosphate-Buffered Saline (PBS): ice-cold.
-
Lysis/Binding/Wash Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol). Supplement with protease and phosphatase inhibitors immediately before use.
-
Ras Pull-Down Assay Kit: Containing GST-Raf1-RBD beads (or similar) and a pan-Ras antibody.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay).
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody: Pan-Ras antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Experimental Procedure
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in 10 cm Petri dishes at a density that will result in 80-90% confluency on the day of the experiment. For a Ras pull-down assay, a higher cell number (e.g., 4.5 x 10^6 cells per dish) is recommended to ensure sufficient protein yield.[5]
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To observe the effects of growth factor stimulation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in the cell culture medium. A final concentration of 150 µM has been shown to be effective in reducing Ras-GTP levels in HepG2 cells after a 2-hour incubation.[5]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Aspirate the old medium and add the medium containing this compound or vehicle to the respective dishes.
-
Incubate for the desired time (e.g., 2 hours).
-
-
Growth Factor Stimulation (Optional):
-
If applicable, add the growth factor (e.g., EGF at 100 ng/mL) to the medium for a short period (e.g., 5-10 minutes) before cell lysis.
-
Include an unstimulated control.
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis/Binding/Wash Buffer (e.g., 0.5-1 mL per 10 cm dish) to each dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate on ice for 10-20 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Normalize the protein concentration of all samples with Lysis/Binding/Wash Buffer. It is recommended to use at least 500 µg to 1 mg of total protein per pull-down reaction.
-
Part 3: Ras Pull-Down Assay
-
Bead Preparation:
-
Resuspend the GST-Raf1-RBD beads by gentle vortexing.
-
Aliquot the required amount of beads into a microcentrifuge tube.
-
Wash the beads with Lysis/Binding/Wash Buffer according to the manufacturer's protocol.
-
-
Affinity Precipitation:
-
To each tube of washed beads, add an equal volume of normalized cell lysate (containing 500 µg - 1 mg of protein).
-
As a control for total Ras levels, reserve a small aliquot (e.g., 20-30 µg of protein) of each lysate for later western blot analysis.
-
Incubate the bead-lysate mixture at 4°C for 1 hour with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 5,000 x g) for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of ice-cold Lysis/Binding/Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the bead pellet in 20-40 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge at high speed for 1 minute to pellet the beads.
-
Part 4: Western Blot Analysis
-
SDS-PAGE:
-
Load the supernatant from the eluted pull-down samples and the reserved total cell lysate samples onto an SDS-PAGE gel (e.g., 12% acrylamide).
-
Include a pre-stained molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary pan-Ras antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using a western blot imaging system.
-
Perform densitometric analysis of the bands corresponding to Ras. To quantify the relative amount of active Ras, normalize the band intensity of the pull-down sample to the band intensity of the corresponding total Ras in the input lysate.
-
Visualizations
Caption: Mechanism of this compound Action on Ras Signaling.
Caption: Experimental Workflow for Ras Pull-down Assay.
References
- 1. Ras GTPase - Wikipedia [en.wikipedia.org]
- 2. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Viability Assays: Evaluating the Efficacy of Salirasib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for assessing the in vitro efficacy of Salirasib, a potent Ras inhibitor, using common cell viability assays. The information is intended to assist researchers in pharmacology, oncology, and drug discovery in setting up and performing robust experiments to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Introduction to this compound
This compound (S-farnesylthiosalicylic acid, FTS) is a synthetic small molecule that functions as a powerful Ras inhibitor.[1] The Ras family of proteins are critical signaling hubs that regulate cell proliferation, differentiation, and survival.[1] Mutations in Ras genes are prevalent in a significant portion of human cancers, leading to uncontrolled cell growth.[2][3] this compound acts by mimicking farnesylcysteine, which disrupts the association of active Ras proteins with the plasma membrane, a crucial step for their signaling activity.[4][5] By dislodging Ras from the cell membrane, this compound effectively inhibits downstream signaling cascades, including the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, thereby impeding tumor growth.[4][6]
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of chemical compounds on cell populations. These assays measure various physiological and biochemical markers indicative of cell health. Two of the most widely used methods for determining the efficacy of anticancer agents like this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
-
MTT Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present in a cell culture, which is a direct indicator of metabolically active, viable cells.[7][8][9][10] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a stable luminescent signal proportional to the ATP concentration.[7][8]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various hepatocellular carcinoma (HCC) cell lines under different culture conditions.
| Cell Line | Culture Condition | IC50 (µM) | Citation |
| HepG2 | FBS-cultured | 149 | [6] |
| Huh7 | FBS-cultured | 145 | [6] |
| Hep3B | FBS-cultured | 153 | [6] |
| HepG2 | EGF-stimulated | 59 | [6] |
| Huh7 | EGF-stimulated | 81 | [6] |
| Hep3B | EGF-stimulated | 67 | [6] |
| HepG2 | IGF2-stimulated | 85 | [6] |
| Huh7 | IGF2-stimulated | 85 | [6] |
| Hep3B | IGF2-stimulated | 86 | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability and can be adapted for various adherent or suspension cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) must be included.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 570 and 600 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This "add-mix-measure" assay is a rapid and sensitive method for quantifying ATP as a measure of cell viability.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described for the MTT assay.
-
-
Assay Procedure:
-
After the desired treatment period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8][9]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8][9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only with reagent) from all other luminescence readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 11. researchgate.net [researchgate.net]
Application Note: Monitoring Salirasib's Effect on Tumor Growth in Nude Mice Xenograft Models
Introduction
Salirasib (S-trans,trans-farnesylthiosalicylic acid, FTS) is a potent, synthetic small molecule inhibitor of Ras proteins.[1] Aberrant Ras signaling is implicated in approximately one-third of all human cancers, making it a critical target for therapeutic development.[2] this compound functions by disrupting the localization of Ras proteins to the plasma membrane, a prerequisite for their activation and downstream signaling.[2][3][4] This mechanism effectively inhibits pathways that mediate cell proliferation, differentiation, and survival.[2] In vivo studies using nude mice xenograft models are essential for evaluating the preclinical efficacy of this compound. This document provides detailed protocols and application notes for monitoring the anti-tumor effects of this compound in such models.
Mechanism of Action: Ras Inhibition
This compound acts as a farnesylcysteine mimetic. It competitively dislodges Ras isoforms from their membrane-anchoring proteins, preventing their localization to the plasma membrane where they would be activated.[2][3] This disruption blocks the entire downstream signaling cascade, including the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.[5][6]
Experimental Data Summary
This compound has demonstrated significant efficacy in reducing tumor growth across various cancer cell line xenografts in nude mice. The following table summarizes key quantitative findings from preclinical studies.
| Cancer Type | Cell Line | This compound Dose & Administration | Key Findings | Citation(s) |
| Pancreatic | Panc-1 | 40, 60, or 80 mg/kg (daily, oral) | Dose-dependent inhibition; 67% reduction in tumor weight at 80 mg/kg. | [1] |
| Pancreatic | Panc-1 | 100 mg/kg (daily, oral) | Average tumor weight was over 2-fold smaller than the control group. | [7] |
| Lung | A549 | i.p. administration | Significant inhibition of tumor growth. | [8][9] |
| Lung | HTB58 | i.p. administration | Tumor volume after 14 days was 0.02 cm³ vs. 0.09 cm³ in controls. | [9] |
| Lung | A549 | p.o. formulation | Significantly inhibited A549 cell tumor growth. | [5][8] |
| Lung | A549 | p.o. + Gemcitabine | Combination was more effective than either treatment alone. | [5][9] |
Protocols for In Vivo Efficacy Studies
This section details the protocols for establishing a subcutaneous xenograft model in nude mice and monitoring the therapeutic effect of this compound.
Experimental Workflow
The overall workflow for a typical in vivo study involves several sequential stages, from initial cell culture to final data analysis.
Materials and Reagents
-
Cell Lines: Human cancer cell lines with known Ras status (e.g., Panc-1, A549).
-
Animals: Athymic Nude mice (e.g., Crl:NU(NCr)-Foxn1nu), 4-7 weeks old.[10]
-
This compound: Powder form.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or Corn Oil for oral administration.[1]
-
Cell Culture Media: Appropriate for the selected cell line (e.g., DMEM, RPMI-1640) with FBS and antibiotics.
-
Reagents for Injection: Sterile PBS, Matrigel (optional, for improved tumor take-rate), Trypsin.
-
Tools: Tuberculin syringes (1 mL) with 25-27 gauge needles, oral gavage needles, digital calipers, analytical balance.[10]
Detailed Experimental Protocol
2.1. Cell Culture and Preparation
-
Culture cancer cells under standard conditions until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with sterile, serum-free medium or PBS.
-
Perform a cell count (e.g., using a hemocytometer) and assess viability (e.g., via Trypan Blue exclusion). Viability should be >95%.
-
Resuspend the cell pellet in a sterile solution of PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5-10 x 10⁷ cells/mL. Keep the cell suspension on ice until injection.
2.2. Animal Handling and Tumor Implantation
-
Allow mice to acclimatize for at least one week before the experiment begins.[11]
-
Anesthetize the mice if required by institutional guidelines.
-
Inject 0.1-0.2 mL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.[12]
-
Return mice to their cages and monitor them for recovery and tumor development.
2.3. This compound Formulation and Administration
-
Prepare the this compound suspension in the chosen vehicle (e.g., 0.5% CMC in water).[1]
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
Once tumors become palpable and reach a predetermined average size (e.g., 90-100 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group is common).[1][12]
-
Administer this compound or vehicle control daily via oral gavage at the desired dosage (e.g., 40-100 mg/kg).[1][7]
2.4. Monitoring Tumor Growth and Animal Health
-
Monitor the animals at least twice weekly. As tumors grow, monitoring may need to increase to daily.[13][14]
-
Measure the longest (L) and shortest (W) diameters of the tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[13]
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Observe animals for any clinical signs of distress, such as weight loss (>15-20%), lethargy, or ulceration of the tumor.[15]
2.5. Endpoint Criteria and Data Collection
-
The study should be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines (typically 1500-2000 mm³), or after a predetermined study duration (e.g., 18-24 days).[7][9]
-
Individual animals must be euthanized if they meet humane endpoint criteria, including:
-
Tumor volume exceeds the approved limit.
-
Tumor ulcerates and cannot be managed.
-
Significant body weight loss (>20%).
-
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors, remove any non-tumor tissue, and record their final weight.[1]
-
Tissues can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for p-ERK) or fixed in formalin for histology.
2.6. Data Analysis
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Compare the mean final tumor weights between groups.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences. A p-value < 0.05 is typically considered significant.[7]
References
- 1. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor this compound (farnesylthiosalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 14. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 15. animalcare.jhu.edu [animalcare.jhu.edu]
Application Note: Assessing Salirasib's Impact on Cell Cycle Progression
Introduction
Salirasib (S-farnesylthiosalicylic acid, FTS) is a synthetic small molecule that functions as a potent Ras inhibitor.[1] The Ras family of proteins are critical GTPases that act as molecular switches in signal transduction pathways, regulating processes such as cell proliferation, differentiation, and survival.[1][2] Mutations in Ras genes are common in human cancers, leading to constitutively active Ras proteins and uncontrolled cell growth.[2] this compound exerts its effect by acting as a farnesylcysteine mimetic, which competitively dislodges all Ras isoforms from their essential plasma membrane anchors, thereby inhibiting their downstream signaling functions.[2][3][4]
Inhibition of the Ras pathway, particularly the Ras/Raf/MEK/ERK cascade, can lead to modulation of cell cycle effectors.[4][5] Studies have shown that this compound can induce a dose- and time-dependent inhibition of cell growth by arresting cells in the G1 phase of the cell cycle.[5][6] This is often associated with the downregulation of key G1-phase cyclins, such as cyclin D1 and cyclin A, and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[5][6]
This application note provides a comprehensive set of protocols for researchers to effectively assess the impact of this compound on cell cycle progression in cancer cell lines. The methodologies detailed include cell viability assays, cell cycle analysis by flow cytometry, and Western blotting for key cell cycle regulatory proteins.
This compound Signaling Pathway
The diagram below illustrates the mechanism of this compound action. By preventing Ras localization to the plasma membrane, this compound inhibits downstream signaling through the Raf/MEK/ERK pathway, which ultimately leads to changes in the expression of proteins that regulate cell cycle progression.
Experimental Workflow Overview
The following diagram outlines the general workflow for investigating this compound's effects on a selected cancer cell line.
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Salirasib in Studies of Ras-Driven Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salirasib (S-trans, trans-farnesylthiosalicylic acid, FTS) is a synthetic small molecule that functions as a potent Ras inhibitor.[1][2] Its unique mechanism of action targets one of the most frequently mutated oncogene families in human cancers. Ras proteins, when activated, are critical signaling hubs that regulate cell proliferation, differentiation, and survival.[3][4] Mutations in Ras genes, particularly KRAS, are found in a high percentage of pancreatic, lung, and colorectal cancers, making it a key target for cancer therapy.[2][5]
This compound acts as a farnesylcysteine mimetic, which allows it to selectively disrupt the association of active Ras proteins with the plasma membrane.[2][6][7] This membrane localization, facilitated by post-translational farnesylation, is essential for Ras signaling.[3][8] By competing with farnesylated Ras for binding to escort proteins like galectins, this compound effectively dislodges active Ras from its site of action, thereby inhibiting downstream signaling pathways without significant toxicity.[6][9] Preclinical and clinical studies have demonstrated its potential in various Ras-driven cancer models.[1][10][11]
Mechanism of Action
This compound's primary mechanism involves the disruption of Ras protein localization. Unlike farnesyltransferase inhibitors, this compound does not prevent the farnesylation of Ras. Instead, it competes with the farnesylcysteine moiety of processed Ras for binding to specific membrane-anchoring proteins or "escorts".[6][9] This competitive binding dislodges active, GTP-bound Ras from the plasma membrane, preventing its interaction with downstream effectors and subsequently inhibiting the activation of signaling cascades like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11][12] This targeted disruption of spatiotemporal localization is selective for activated Ras, leading to the inhibition of tumor growth and induction of apoptosis in Ras-dependent cancer cells.[6][11]
Quantitative Data Summary
Preclinical In Vitro Efficacy
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| HepG2 | Hepatocellular Carcinoma | WST-1 | 149 | Cultured with serum.[11] |
| Huh7 | Hepatocellular Carcinoma | WST-1 | 145 | Cultured with serum.[11] |
| Hep3B | Hepatocellular Carcinoma | WST-1 | 153 | Cultured with serum.[11] |
| HepG2 | Hepatocellular Carcinoma | WST-1 | 60-85 | Stimulated with EGF or IGF2 in serum-free media.[11][13] |
| Huh7 | Hepatocellular Carcinoma | WST-1 | 60-85 | Stimulated with EGF or IGF2 in serum-free media.[11][13] |
| Hep3B | Hepatocellular Carcinoma | WST-1 | 60-85 | Stimulated with EGF or IGF2 in serum-free media.[11][13] |
| EJ | Bladder Cancer | MTT | Not specified | Cytotoxicity observed.[14] |
Preclinical In Vivo Efficacy
| Cancer Model | Treatment | Duration | Outcome |
| Pancreatic Cancer (Panc-1 xenograft) | This compound (80 mg/kg, oral, daily) | - | 67% reduction in tumor weight.[1] |
| Pancreatic Cancer (Panc-1 xenograft) | This compound (40 mg/kg, oral, daily) + Gemcitabine | - | 83% increase in survival rate.[1] |
| Hepatocellular Carcinoma (HepG2 xenograft) | This compound | 12 days | 56% reduction in mean tumor weight.[11][13] |
| Pancreatic Cancer (PDX models) | This compound | - | Inhibited growth in 2 out of 14 models.[10][15] |
Clinical Trial Outcomes
| Cancer Type | Phase | Treatment | Key Outcomes |
| Pancreatic Cancer | I | This compound + Gemcitabine | Recommended dose: 600 mg twice daily; Progression-free survival: 4.7 months.[2][4] |
| Metastatic Pancreatic Adenocarcinoma | I/II | This compound (200-800 mg, oral, twice daily) + Gemcitabine | Median overall survival: 6.2 months; 1-year survival: 37%.[10][15] |
| KRAS-mutant Lung Adenocarcinoma | II | This compound monotherapy | No radiographic partial responses; Stable disease at 10 weeks in 30% of previously treated patients.[5] |
| Relapsed/Refractory Solid Tumors | I | This compound (100-1000 mg, twice daily) | Recommended Phase II dose: 800 mg twice daily; Median progression-free survival in KRAS-mutant patients: 227 days.[16] |
Experimental Protocols
In Vitro Cell Viability Assay (WST-1)
This protocol is adapted from studies on hepatocellular carcinoma cell lines.[11][17]
Objective: To determine the dose-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or control medium (with DMSO vehicle) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Ras and Downstream Signaling
This protocol is a general guideline based on standard Western blotting procedures mentioned in the context of this compound studies.[11][18][19]
Objective: To assess the effect of this compound on the protein levels of Ras and key components of its downstream signaling pathways (e.g., p-ERK, p-AKT).
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Study
This protocol is based on studies conducted in nude mice with pancreatic and hepatocellular carcinoma xenografts.[1][11][13]
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., Panc-1, HepG2)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose - CMC)[1]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 40-80 mg/kg daily).[1] The control group receives the vehicle only.
-
Monitoring: Monitor tumor size by caliper measurements (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Study Endpoint: Continue the treatment for a predefined period (e.g., 12 days to several weeks) or until tumors in the control group reach a predetermined size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further processed for histological or molecular analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound represents a targeted therapeutic approach for Ras-driven cancers by disrupting the essential membrane localization of active Ras proteins. The provided data and protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in various preclinical models. The quantitative summaries from in vitro and in vivo studies, alongside clinical trial results, highlight its potential and provide a basis for further drug development and combination therapy studies. The detailed experimental protocols serve as a practical guide for the application of this compound in a laboratory setting, facilitating continued research into this promising Ras inhibitor.
References
- 1. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing FTS (this compound) efficiency via combinatorial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Faculty Collaboration Database - this compound in the treatment of pancreatic cancer. Future Oncol 2010 Jun;6(6):885-91 [fcd.mcw.edu]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Integrated preclinical and clinical development of S-trans, trans-Farnesylthiosalicylic Acid (FTS, this compound) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Evaluating the Anti-Angiogenic Potential of Salirasib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-angiogenic effects of Salirasib, a potent Ras inhibitor. The following protocols for key in vitro and in vivo assays are detailed, along with data presentation examples and visualizations of the underlying molecular pathways.
Introduction to this compound and Angiogenesis
This compound (S-trans,trans-farnesylthiosalicylic acid) is a farnesylcysteine mimetic that acts as a Ras inhibitor. It functions by disrupting the association of active Ras proteins with the plasma membrane, a critical step for Ras signaling.[1][2][3] Chronic activation of Ras is a common feature in many cancers and is known to drive tumor growth and proliferation.[2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. The Ras signaling pathway is a key downstream effector of major pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). Therefore, by inhibiting Ras, this compound is hypothesized to exert anti-angiogenic effects, making it a promising candidate for cancer therapy. One study has demonstrated that this compound can inhibit VEGF-induced angiogenesis in vivo.[1]
Key Experimental Protocols
To assess the anti-angiogenic properties of this compound, a multi-assay approach is recommended, encompassing both in vitro and in vivo models.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Protocol:
-
Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50-100 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.[4][5][6][7][8][9]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) at a density of 1-2 x 10^4 cells per well onto the solidified matrix.
-
Treatment with this compound: Immediately after seeding, add this compound at various concentrations (e.g., 10, 50, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis (e.g., Suramin, 30 µM).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).[5]
Data Presentation:
| Treatment | Concentration (µM) | Number of Nodes (Mean ± SD) | Number of Meshes (Mean ± SD) | Total Tube Length (µm, Mean ± SD) |
| Vehicle Control | - | 125 ± 15 | 85 ± 10 | 15,000 ± 1,800 |
| This compound | 10 | 105 ± 12 | 70 ± 8 | 12,500 ± 1,500 |
| This compound | 50 | 60 ± 8 | 40 ± 5 | 7,000 ± 900 |
| This compound | 100 | 25 ± 5 | 15 ± 3 | 2,800 ± 450 |
| Suramin | 30 | 30 ± 6 | 20 ± 4 | 3,500 ± 500 |
In Vitro Endothelial Cell Migration (Scratch Wound) Assay
This assay evaluates the effect of this compound on the migration of endothelial cells, a critical process in the initial stages of angiogenesis.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to 90-100% confluency.[10]
-
Creating the Scratch: Create a uniform "scratch" or cell-free gap in the confluent monolayer using a sterile p200 pipette tip.[11][12][13]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment with this compound: Add fresh culture medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Quantification: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation:
| Treatment | Concentration (µM) | Wound Closure at 12h (%) (Mean ± SD) | Wound Closure at 24h (%) (Mean ± SD) |
| Vehicle Control | - | 45 ± 5 | 90 ± 8 |
| This compound | 10 | 35 ± 4 | 75 ± 7 |
| This compound | 50 | 20 ± 3 | 40 ± 5 |
| This compound | 100 | 8 ± 2 | 15 ± 3 |
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess both angiogenesis and anti-angiogenesis.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 7, place a sterile filter paper disc or a carrier of choice soaked with this compound solution (e.g., 1, 5, 10 µ g/disc ), vehicle control, or a pro-angiogenic factor (e.g., bFGF or VEGF) as a positive control onto the CAM.[14][15][16]
-
Incubation: Seal the window and continue incubation for another 48-72 hours.
-
Observation and Quantification: On day 10, open the window and observe the vasculature around the disc. Capture images of the CAM and quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.
Data Presentation:
| Treatment | Dose (µ g/disc ) | Number of Blood Vessel Branch Points (Mean ± SD) | Inhibition of Angiogenesis (%) |
| Vehicle Control | - | 80 ± 10 | 0 |
| bFGF (Positive Control) | 1 | 150 ± 20 | - |
| This compound | 1 | 65 ± 8 | 18.75 |
| This compound | 5 | 40 ± 6 | 50.00 |
| This compound | 10 | 25 ± 5 | 68.75 |
Visualizing the Mechanism of Action
To understand how this compound impacts angiogenesis at a molecular level, it is essential to visualize the relevant signaling pathways and experimental workflows.
Caption: this compound's mechanism of action in inhibiting the Ras/MAPK signaling pathway.
Caption: Experimental workflow for evaluating this compound's anti-angiogenic effects.
Caption: Logical relationship of this compound's anti-angiogenic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the anti-angiogenic effect of Marsdenia tenacissima extract in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of vascular endothelial growth factor-induced angiogenesis suppresses tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of VEGF-induced angiogenesis and tumor growth by Eugenia jambolana, Musa paradisiaca, and Coccinia indica extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Matrigel-based tube formation assay to assess the vasculogenic activity of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays to examine endothelial cell migration, tube formation, and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Studies of Transendothelial Migration for Biological and Drug Discovery [frontiersin.org]
- 14. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. R-Ras inhibits VEGF-induced p38MAPK activation and HSP27 phosphorylation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for Salirasib combination studies with other inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salirasib (S-farnesylthiosalicylic acid, FTS) is a potent Ras inhibitor that disrupts the association of Ras proteins with the plasma membrane, thereby inhibiting downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[1][2][3] Given that the Ras signaling pathway is frequently hyperactivated in a wide range of human cancers, this compound presents a promising therapeutic agent.[4] To enhance its anti-cancer efficacy and overcome potential resistance mechanisms, combination therapy with other targeted inhibitors is a promising strategy.[4][5]
These application notes provide detailed protocols for designing and conducting preclinical studies to evaluate the synergistic effects of this compound in combination with other inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway.
Rationale for this compound Combination Therapy
The Ras signaling network is complex, with significant crosstalk and feedback loops with other pathways, most notably the PI3K/Akt/mTOR pathway.[6] Inhibition of Ras by this compound can sometimes lead to compensatory activation of these parallel pathways, limiting its therapeutic efficacy as a monotherapy. By simultaneously targeting both the Ras and PI3K/Akt/mTOR pathways, it is possible to achieve a more potent and durable anti-tumor response.
Potential Combination Partners for this compound:
-
mTOR Inhibitors (e.g., Everolimus, Temsirolimus): These drugs block the mTORC1 complex, a key downstream effector of both the Ras and PI3K pathways, leading to reduced protein synthesis and cell growth.[7][8]
-
Dual PI3K/mTOR Inhibitors (e.g., BEZ235): These agents provide a more comprehensive blockade of the PI3K/Akt/mTOR pathway by inhibiting both PI3K and mTOR kinases.[9]
-
Chemotherapeutic Agents (e.g., Gemcitabine, Docetaxel): Combining this compound with standard-of-care chemotherapy can enhance cytotoxic effects and overcome drug resistance.[2][10]
Experimental Design and Workflow
A systematic approach is crucial for evaluating drug combinations. The following workflow outlines the key steps from initial single-agent characterization to in-depth synergy analysis.
Caption: Experimental workflow for this compound combination studies.
Data Presentation: Summarized Quantitative Data
Clear presentation of quantitative data is essential for interpreting the results of combination studies. The following tables provide templates for summarizing IC50 values and Combination Index (CI) data.
Table 1: IC50 Values of Single Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Combination Partner IC50 (µM) |
| Panc-1 | Pancreatic | ~25-50[2] | e.g., Everolimus: ~0.1-1 |
| HepG2 | Hepatocellular | 149[2] | e.g., BEZ235: ~0.05-0.5 |
| Huh7 | Hepatocellular | 145[2] | e.g., Gemcitabine: ~0.01-0.1 |
| Hep3B | Hepatocellular | 153[2] | e.g., Docetaxel: ~0.001-0.01 |
| A549 | Lung | Hypothetical: 30 | e.g., Everolimus: ~0.2-2 |
| HCT116 | Colon | Hypothetical: 40 | e.g., BEZ235: ~0.1-1 |
Note: Hypothetical values are included for illustrative purposes and should be determined experimentally.
Table 2: Combination Index (CI) Values for this compound Combinations
| Cell Line | Combination | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) | Interpretation |
| Panc-1 | This compound + Everolimus | 0.65 | 0.50 | 0.40 | Synergism |
| HepG2 | This compound + BEZ235 | 0.70 | 0.55 | 0.45 | Synergism |
| A549 | This compound + Gemcitabine | 0.80 | 0.65 | 0.50 | Synergism |
| HCT116 | This compound + Docetaxel | 1.05 | 0.95 | 0.85 | Additive to Synergism |
Note: CI values are hypothetical and serve as examples. CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the effects of drug combinations on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination partner(s)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination partner in complete medium. For combination studies, a constant ratio of the two drugs based on their individual IC50 values is recommended.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Western Blot Analysis
This protocol is for assessing the effect of this compound and combination treatments on key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-p-Akt, anti-p-ERK, anti-p-S6K, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Logical Relationship Diagrams
Ras-Raf-MEK-ERK Signaling Pathway
Caption: this compound inhibits the Ras-Raf-MEK-ERK pathway.
PI3K-Akt-mTOR Signaling Pathway
Caption: Inhibition points in the PI3K-Akt-mTOR pathway.
Conclusion
The provided protocols and guidelines offer a framework for the systematic evaluation of this compound in combination with other targeted inhibitors. By carefully designing and executing these experiments, researchers can generate robust preclinical data to support the clinical development of novel and effective cancer therapies. The quantitative assessment of synergy through the Combination Index method is critical for identifying promising drug combinations that warrant further investigation. Mechanistic studies using techniques such as Western blotting will provide valuable insights into the molecular basis of synergistic interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of synergistic drug combinations using breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH003 and Docetaxel Show Synergistic Anticancer Effects by Inhibiting EGFR Activation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of sorafenib and everolimus impacts therapeutically on adrenocortical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MEK inhibitor trametinib combined with PI3K/mTOR inhibitor BEZ-235 as an effective strategy against NSCLC through impairment of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Salirasib Technical Support Center: Enhancing Solubility for In Vitro Success
Welcome to the technical support center for Salirasib, a potent Ras inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in in vitro experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound. It is recommended to use fresh, anhydrous DMSO to achieve maximum solubility.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in fresh DMSO is approximately 72 mg/mL, which corresponds to a molar concentration of 200.81 mM.[1] It is important to note that using DMSO that has absorbed moisture can reduce this solubility.[1]
Q3: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cellular toxicity and reduce the likelihood of precipitation.[2]
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions. A suggested method is to first dilute the DMSO stock in a small volume of a co-solvent like PEG300 or into serum-containing medium before the final dilution into the cell culture medium.[1][3]
-
Direct Addition to Cells: Add the this compound stock solution directly to the culture medium that already contains the cells, followed by immediate and thorough mixing. The presence of proteins in the serum can help to stabilize the compound and prevent precipitation.[3]
-
Temperature: Gently warming the solution to 37°C and using sonication can aid in the dissolution of any precipitate that may form.[4]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (and any co-solvents) in the culture medium without this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.[2][5]
Q4: What are typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have shown IC50 values (the concentration that inhibits 50% of cell growth) for various cancer cell lines to be in the range of 60 µM to 150 µM.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock in media. | Rapid change in solvent polarity. High final concentration of this compound. | Perform a stepwise dilution. Add the DMSO stock to a small volume of serum-containing media first, then bring to the final volume. Ensure the final DMSO concentration is <0.5%.[2] |
| Cloudiness or precipitate appears in the media after incubation. | Compound coming out of solution over time. Interaction with media components. | Decrease the final concentration of this compound. Ensure proper storage of the stock solution (-20°C or -80°C in aliquots) to avoid degradation.[4] Use fresh media for each experiment. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound. | Visually inspect the working solution for any precipitate before adding it to the cells. Prepare fresh working solutions for each experiment. Use sonication or gentle warming to ensure complete dissolution.[4] |
| Cell toxicity observed in the vehicle control group. | High concentration of DMSO. | Ensure the final DMSO concentration in your vehicle control and all experimental wells is at a non-toxic level, typically ≤ 0.1% - 0.5%.[2] |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Molecular Weight | 358.54 g/mol | - | [8] |
| Solubility in DMSO | 72 mg/mL (200.81 mM) | Fresh DMSO | [1] |
| Solubility in Ethanol | ≥ 16.2 mg/mL | Ethanol | [9] |
| Recommended Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | DMSO | [9] |
| Typical IC50 in Hepatocarcinoma Cell Lines (with serum) | ~150 µM | Cell Culture Medium | [6][7] |
| Typical IC50 in Hepatocarcinoma Cell Lines (serum-free with EGF/IGF2) | 60 µM - 85 µM | Cell Culture Medium | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 358.54 g/mol )
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.59 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear 10 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final volume of 1 mL):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates an intermediate dilution.
-
Immediately vortex the solution gently to ensure thorough mixing.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
This will result in a 100 µM working solution of this compound with a final DMSO concentration of 0.1%. This working solution is now ready to be added to your cells.
Note: For serial dilutions to create a dose-response curve, it is recommended to prepare the highest concentration first and then dilute it with culture medium containing the same final percentage of DMSO.[10]
-
Visualizations
Signaling Pathway Inhibition by this compound
This compound functions by disrupting the localization of Ras proteins to the plasma membrane, thereby inhibiting downstream signaling pathways critical for cell proliferation and survival, such as the Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[6]
Caption: this compound inhibits Ras localization, blocking downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps for evaluating the effect of this compound on cell viability in vitro.
Caption: Workflow for determining this compound's effect on cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Salirasib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ras inhibitor, Salirasib. The information is designed to address specific issues that may be encountered during in vitro experiments aimed at evaluating the efficacy of this compound and understanding the mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as S-trans,trans-farnesylthiosalicylic acid (FTS), is a farnesylcysteine mimetic.[1] It acts as a potent Ras inhibitor by disrupting the association of active Ras proteins with the plasma membrane.[1][2] This dislodging of Ras from its membrane anchor prevents the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4]
Q2: My cancer cell line shows low sensitivity to this compound. What are the potential reasons?
Several factors can contribute to intrinsic resistance to this compound:
-
Cell Line Specific Differences: Different cancer cell lines, even from the same tissue of origin, can exhibit varying sensitivity to this compound. For example, in hepatocellular carcinoma cell lines, Huh7 cells have been shown to be more resistant than HepG2 and Hep3B cells.[3]
-
KRAS Mutation Status: While this compound is designed to target Ras, the specific type of KRAS mutation or the presence of co-mutations in other genes may influence its efficacy.
-
Alternative Signaling Pathways: The cancer cells may rely on signaling pathways that are independent of Ras for their growth and survival.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can lead to the active removal of this compound from the cells, reducing its intracellular concentration.
Q3: How can I generate a this compound-resistant cancer cell line for my experiments?
A common method for developing drug-resistant cancer cell lines involves continuous exposure to the drug over an extended period.[5][6][7] This is typically achieved by treating the parental cell line with gradually increasing concentrations of this compound. The process can take several months, and it is crucial to start with a concentration below the IC50 and incrementally increase the dose as the cells adapt and resume proliferation.[5][7]
Q4: What are the known mechanisms of acquired resistance to KRAS inhibitors that might be relevant for this compound?
While specific acquired resistance mechanisms to this compound are not extensively documented, insights can be drawn from studies on other KRAS inhibitors like sotorasib and adagrasib. These mechanisms can be broadly categorized as "on-target" and "off-target".[8][9]
-
On-target mechanisms involve alterations to the KRAS protein itself, such as secondary mutations in the drug-binding site or amplification of the KRAS gene, leading to higher levels of the target protein.[8][9]
-
Off-target mechanisms involve the activation of alternative or "bypass" signaling pathways that circumvent the need for Ras signaling. This can include:
-
Upregulation of receptor tyrosine kinases (RTKs) like EGFR and MET.[9]
-
Activating mutations in downstream signaling molecules such as BRAF, MEK (MAP2K1), or PIK3CA.[8][9]
-
Loss of function of tumor suppressor genes like PTEN.[8]
-
Histological transformation, for example, from adenocarcinoma to squamous cell carcinoma.[9]
-
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Interference of this compound with the assay reagent | Run a control with media, this compound, and the assay reagent (without cells) to check for any direct chemical reaction. |
| Cell clumping | Ensure complete trypsinization and resuspend cells thoroughly to avoid clumps, which can lead to inaccurate cell counting and uneven exposure to the drug. |
| Contamination | Regularly check for microbial contamination in cell cultures. Use sterile techniques and periodically test for mycoplasma. |
Problem 2: No significant decrease in Ras protein levels after this compound treatment in Western blot.
| Possible Cause | Suggested Solution |
| Insufficient treatment time or concentration | Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., ranging from below to above the expected IC50) experiment to determine the optimal conditions for observing a decrease in Ras protein levels.[3] |
| Poor antibody quality | Use a validated antibody specific for the Ras isoform of interest. Include a positive control (lysate from a cell line with known high Ras expression) and a negative control. |
| Inefficient protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Protein degradation | Handle samples on ice and add protease inhibitors to the lysis buffer. |
| Subcellular fractionation issue | This compound causes dislodging of Ras from the membrane. Consider analyzing both the membrane and cytosolic fractions to observe the translocation of Ras. |
Problem 3: this compound-treated cells appear to recover and resume proliferation after initial growth inhibition.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | This is a strong indication that a subpopulation of cells is resistant or has developed resistance. Consider establishing a resistant cell line from this recovering population for further investigation (see FAQ Q3). |
| Drug instability | This compound may degrade in the culture medium over time. Replenish the medium with fresh this compound at regular intervals (e.g., every 48-72 hours) for long-term experiments. |
| Activation of bypass signaling pathways | Analyze the activation status of key signaling pathways downstream of Ras (e.g., p-ERK, p-AKT) and alternative RTKs (e.g., p-EGFR, p-MET) at different time points after this compound treatment to identify potential bypass mechanisms.[9] |
| Combination therapy approach | Based on the identified bypass mechanism, consider combination therapies. For example, if the PI3K/AKT pathway is reactivated, a combination of this compound with a PI3K or AKT inhibitor could be effective.[10][11] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Human Hepatocellular Carcinoma (HCC) Cell Lines.
| Cell Line | Culture Condition | IC50 (µM) |
| HepG2 | Serum-cultured | 149 |
| EGF-stimulated | 60 - 85 | |
| IGF2-stimulated | 60 - 85 | |
| Huh7 | Serum-cultured | 145 |
| EGF-stimulated | 60 - 85 | |
| IGF2-stimulated | 60 - 85 | |
| Hep3B | Serum-cultured | 153 |
| EGF-stimulated | 60 - 85 | |
| IGF2-stimulated | 60 - 85 | |
| Data extracted from a study on the effects of this compound on HCC cell lines.[3] |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted from a study investigating this compound in HCC cell lines.[3]
-
Cell Seeding:
-
Harvest cells and resuspend in complete medium to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media and WST-1 reagent only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Ras and Downstream Effectors
This is a general protocol that can be adapted for the analysis of Ras, p-ERK, p-AKT, and other relevant proteins.[12][13][14][15][16]
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Ras, anti-p-ERK, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing FTS (this compound) efficiency via combinatorial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. sinobiological.com [sinobiological.com]
Troubleshooting inconsistent results in Salirasib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salirasib. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent Ras inhibitor.[1] It functions as a farnesylcysteine mimetic, which means it mimics a key structure of the Ras protein.[2][3] This allows it to competitively disrupt the association of active Ras proteins with the plasma membrane.[2][3] By dislodging Ras from its membrane anchor, this compound prevents its proper localization and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[4][5]
Q2: I am observing significant variability in the IC50 values for this compound between different cancer cell lines. What could be the cause?
A2: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:
-
Genetic Background of Cell Lines: The presence of different KRAS mutations or co-occurring mutations in other genes can significantly impact sensitivity to this compound.[6]
-
Doubling Time: Faster-growing cell lines may appear more sensitive to anti-proliferative agents.
-
Experimental Conditions: Differences in serum concentration, cell seeding density, and duration of drug exposure can all influence the calculated IC50. For instance, this compound has been shown to be more potent under serum-free conditions with specific growth factor stimulation (EGF or IGF2) compared to serum-cultured cells.[7][8]
Q3: My in vitro results with this compound are not translating to my in vivo animal models. What are the potential reasons for this discrepancy?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, consider the following:
-
Pharmacokinetics and Bioavailability: While this compound has shown good oral bioavailability in mice, factors like the formulation (e.g., in CMC or corn oil) can affect its absorption and distribution.[9]
-
Tumor Microenvironment: The complex tumor microenvironment in vivo, including factors like hypoxia and nutrient gradients, can influence drug efficacy in ways not captured by in vitro models.
-
Off-Target Effects: While this compound is designed to be a specific Ras inhibitor, the possibility of off-target effects in a complex biological system cannot be entirely ruled out.
Q4: I am seeing inconsistent results in my Western blots for downstream Ras signaling pathways (e.g., Raf/MEK/ERK, PI3K/AKT) after this compound treatment. What should I check?
A4: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer is appropriate for preserving phosphorylation states of proteins if you are looking at pathway activation.
-
Antibody Quality: Use validated antibodies specific to your target proteins and their phosphorylated forms.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across your gel.
-
Time Course of Treatment: The effect of this compound on downstream signaling can be time-dependent. Consider performing a time-course experiment to identify the optimal time point for observing changes.
-
Cellular Context: The impact of this compound on signaling pathways can be cell-type specific. Some studies have shown mTOR inhibition without a reduction in ERK or Akt activation in certain hepatoma cell lines.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Solubility of this compound | Improper solvent or storage. | This compound is soluble in DMSO and ethanol but insoluble in water.[10][11] Prepare fresh stock solutions in high-quality, anhydrous DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline have been described.[1] Store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] |
| High Variability Between Replicates in Cell Viability Assays | Inconsistent cell seeding, edge effects in microplates, or variability in drug concentration. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of microplates, which are prone to evaporation. Use a calibrated multichannel pipette for adding the drug. |
| Unexpected Cell Morphology Changes or Toxicity | Off-target effects or solvent toxicity. | Run a vehicle control (e.g., DMSO) at the same concentration used in your this compound-treated wells to rule out solvent-induced toxicity. If unexpected morphological changes persist, consider investigating potential off-target effects through techniques like RNA sequencing. |
| Lack of Effect in a KRAS-Mutant Cell Line | Acquired resistance or presence of bypass signaling pathways. | Resistance to KRAS inhibitors can arise from genomic amplification of the mutant KRAS or activation of alternative signaling pathways like EGFR.[12] Consider combination therapies to overcome resistance.[13] |
Experimental Protocols & Data
This compound IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different HCC cell lines under various culture conditions.
| Cell Line | Culture Condition | IC50 (µM) | Reference |
| HepG2 | Serum-cultured | 149 | [7] |
| Huh7 | Serum-cultured | 145 | [7] |
| Hep3B | Serum-cultured | 153 | [7] |
| HepG2 | Serum-free + EGF | ~60-85 | [7][8] |
| Huh7 | Serum-free + EGF | ~60-85 | [7][8] |
| Hep3B | Serum-free + EGF | ~60-85 | [7][8] |
| HepG2 | Serum-free + IGF2 | ~60-85 | [7][8] |
| Huh7 | Serum-free + IGF2 | ~60-85 | [7][8] |
| Hep3B | Serum-free + IGF2 | ~60-85 | [7][8] |
In Vivo Tumor Growth Inhibition
In a subcutaneous xenograft model using HepG2 cells in nude mice, this compound treatment resulted in a significant reduction in tumor growth.
| Treatment Group | Mean Tumor Weight (mg) | Percentage Reduction | Reference |
| Control (Vehicle) | 297.5 ± 48.2 | - | [7] |
| This compound (12 days) | 131.7 ± 18.9 | 56% | [7] |
Visualizing Key Processes
This compound Mechanism of Action
Caption: this compound dislodges active Ras from the plasma membrane, preventing downstream signaling.
General Workflow for a Cell-Based this compound Experiment
Caption: A typical workflow for assessing the effect of this compound on cultured cells.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting variability in this compound IC50 measurements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salirasib Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Salirasib dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent Ras inhibitor. It functions by dislodging all Ras isoforms from their membrane-anchoring sites, which is crucial for their activation. This disruption prevents the initiation of downstream signaling cascades that mediate cell proliferation, differentiation, and survival. Abnormal activation of RAS signaling is a key driver in many human cancers.[1][2]
Q2: What is a typical starting dose for this compound in mice?
Based on published preclinical studies, a common starting dose for oral administration in mice ranges from 40 to 80 mg/kg, administered daily.[3] For intraperitoneal (i.p.) injection, a starting dose of 10 mg/kg daily has been used.[4] The optimal dose will depend on the specific tumor model and the research question.
Q3: How should this compound be formulated for oral gavage in mice?
A frequently used vehicle for oral administration of this compound is a 0.5% aqueous solution of carboxymethylcellulose (CMC).[3] this compound can also be suspended in corn oil.[3] It is crucial to ensure a homogenous suspension before each administration.
Q4: What is the recommended route of administration for this compound in animal studies?
Both oral gavage and intraperitoneal injection have been successfully used to administer this compound in mice.[3][4] Oral administration is often preferred for its clinical relevance.[3]
Q5: How can I monitor the efficacy of this compound treatment in vivo?
Tumor growth inhibition is the primary endpoint for assessing this compound's efficacy in preclinical cancer models. This is typically monitored by measuring tumor volume and weight over the course of the study.[1][5] A significant reduction in tumor growth in the this compound-treated group compared to the vehicle-treated control group indicates efficacy.[1]
Q6: What is the pharmacokinetic profile of this compound in mice?
Pharmacokinetic studies in mice have shown that after oral administration, the time to reach maximum plasma concentration (t-max) is approximately 1 hour. The plasma half-life (t1/2) ranges from 1.86 to 2.66 hours.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor drug solubility/suspension | This compound is a lipophilic compound with low aqueous solubility. | - Use a suitable vehicle such as 0.5% CMC or corn oil. - Sonication or gentle heating may aid in initial dispersion, but ensure the compound's stability at higher temperatures. - Prepare fresh formulations daily to avoid precipitation. |
| Inconsistent tumor growth inhibition | - Improper drug formulation or administration. - Variability in animal handling and tumor implantation. - Development of drug resistance. | - Ensure a homogenous suspension is administered for every dose. - Standardize all experimental procedures, including animal age, weight, and tumor cell injection technique. - Consider intermittent dosing schedules to potentially delay resistance. |
| Animal distress or mortality after oral gavage | - Esophageal or tracheal injury due to improper gavage technique. - Aspiration of the compound into the lungs. - Stress from handling and restraint. | - Ensure proper training in oral gavage techniques. Use appropriate gavage needle size and lubricate the tip.[6] - Administer the dose slowly and ensure the animal can swallow.[6] - Habituate animals to handling before starting the experiment to reduce stress.[2] |
| No observable anti-tumor effect | - Insufficient dosage. - Poor bioavailability with the chosen formulation/route. - The tumor model is not sensitive to Ras inhibition. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose. - Evaluate different formulation strategies or administration routes to improve bioavailability. - Confirm Ras pathway activation in your tumor model. |
| Weight loss or other signs of toxicity in treated animals | - The administered dose is too high. - Potential off-target effects of this compound. | - Reduce the dosage or switch to an intermittent dosing schedule. - Monitor animals daily for clinical signs of toxicity. - Consider performing basic toxicology assessments (e.g., complete blood count, serum chemistry). |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Carboxymethylcellulose (CMC) for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethylcellulose (low viscosity)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes (50 mL)
-
Calibrated balance
Procedure:
-
Prepare 0.5% CMC solution:
-
Weigh the required amount of CMC powder to make a 0.5% (w/v) solution (e.g., 0.5 g of CMC for 100 mL of water).
-
In a sterile beaker with a magnetic stir bar, slowly add the CMC powder to the sterile water while stirring continuously to prevent clumping.
-
Continue stirring at room temperature until the CMC is fully dissolved and the solution is clear. This may take several hours. It is often convenient to leave it stirring overnight at 4°C.
-
-
Prepare this compound suspension:
-
Calculate the total amount of this compound needed for the entire study group for one day of dosing.
-
Weigh the calculated amount of this compound powder.
-
In a separate sterile tube, add a small volume of the 0.5% CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while vortexing or triturating to ensure a uniform suspension.
-
-
Final Preparation and Storage:
-
Visually inspect the suspension for any large aggregates. If present, continue to mix until a fine, homogenous suspension is achieved.
-
It is recommended to prepare the this compound suspension fresh each day. If short-term storage is necessary, store at 4°C and protect from light. Before administration, ensure the suspension is brought back to room temperature and thoroughly re-suspended.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line with known Ras pathway activation
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
Appropriate sized oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free media. A common concentration is 1-10 x 10^6 cells in 100-200 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Animal Grouping and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
Begin daily administration of this compound (formulated as per Protocol 1) or vehicle control via oral gavage.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and record their final weight.
-
(Optional) Collect tumors and other relevant tissues for downstream analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
-
Visualizations
Caption: this compound dislodges active Ras-GTP from the cell membrane.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
How to reduce Salirasib precipitation in cell culture media
Salirasib Technical Support Center
Welcome to the technical support center for this compound (also known as S-trans,trans-farnesylthiosalicylic acid or FTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental setup.
Problem 1: My this compound precipitated immediately after I added the stock solution to my cell culture medium.
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility: this compound is a hydrophobic molecule and is not soluble in water.[1] Adding a concentrated stock made in an organic solvent directly to the aqueous medium can cause it to immediately fall out of solution. | 1. Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.[2][3] This minimizes the volume of organic solvent added to your culture, which is critical for both solubility and cell health.[4] 2. Serial Dilution: Instead of adding the stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing media or PBS, vortexing gently, before adding this intermediate dilution to the final culture volume. 3. Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to 0.5%, as higher concentrations can be toxic to cells.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4] |
| Incorrect Solvent: The choice of solvent for the initial stock solution is crucial. | Use an appropriate organic solvent. DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[2][3] Ethanol and DMF are also viable options.[2] |
Problem 2: The media was clear initially, but became cloudy or showed visible precipitate after incubation.
| Possible Cause | Recommended Solution |
| Temperature Change: Changes in temperature (e.g., from room temperature to 37°C) can affect the solubility of some compounds. | Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C). |
| Interaction with Media Components: Components in the media, particularly proteins in Fetal Bovine Serum (FBS), can sometimes interact with small molecules. While serum can sometimes help solubilize hydrophobic compounds, it can also lead to sequestration or precipitation over time.[4] | 1. Test in Serum-Free Media: If precipitation persists, consider running a small-scale test in serum-free media to see if serum is a contributing factor. Note that this compound has shown higher potency under serum-free conditions in some studies.[5] 2. Use Solubilizing Agents: For in vivo studies or complex formulations, co-solvents like PEG300 and surfactants like Tween-80 have been used to improve this compound solubility.[6] This approach should be used cautiously in cell culture as these agents can have their own effects on cells. |
| Compound Degradation: Over time, the compound may degrade, leading to less soluble byproducts. | Prepare Freshly: Always prepare the final working solution of this compound in media immediately before use. Avoid storing this compound diluted in culture media for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of 20 mg/mL[2] up to 72 mg/mL[3]. Preparing a high-concentration stock (e.g., 10-20 mM) is advisable to minimize the final DMSO volume in your cell culture.
Q2: How should I prepare my final working solution of this compound in cell culture media?
A2: To minimize precipitation, add the required volume of your DMSO stock solution to a small volume of complete media, mix thoroughly, and then add this mixture to your final culture volume. It is critical to mix well upon addition to disperse the compound quickly.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% if possible.[4] You must determine the specific tolerance of your cell line and always include a vehicle control (media + equivalent DMSO concentration) in your experimental design.
Q4: Can I filter-sterilize my media after adding this compound?
A4: It is generally not recommended. This compound is a hydrophobic compound and may bind to the filter membrane, which would reduce the effective concentration of the drug in your media. Prepare your stock solution in sterile DMSO and add it aseptically to your sterile cell culture medium.
Q5: My compound still precipitates. Are there any other methods to increase its solubility?
A5: If standard methods fail, you can try gentle warming (to 37°C) or brief sonication of the media after adding the compound to aid dissolution.[6] However, be cautious as excessive heat can degrade both the compound and media components. Another advanced option is the use of solubilizing agents like β-cyclodextrin, though this may require significant optimization and validation.[4]
Data & Protocols
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing appropriate stock solutions.
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL (~55.8 mM) | [2] |
| DMSO | 72 mg/mL (~200.8 mM) | [3] |
| DMF | 30 mg/mL (~83.7 mM) | [2] |
| Ethanol | 30 mg/mL (~83.7 mM) | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL (~1.4 mM) | [2] |
Note: Solubility can vary slightly between different suppliers and batches of the compound.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound for cell culture experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
-
Vortex mixer
Protocol:
-
Prepare High-Concentration Stock Solution (e.g., 20 mM): a. Aseptically weigh out the required amount of this compound powder. (Molecular Weight: 358.54 g/mol [1]) b. Add the appropriate volume of sterile DMSO to achieve a 20 mM concentration. (For 1 mg of this compound, add 139.5 µL of DMSO). c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.[2]
-
Prepare Final Working Solution (e.g., 50 µM in 10 mL of media): a. Thaw a single aliquot of the 20 mM this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. In a sterile tube, add 9.975 mL of the pre-warmed medium. d. Add 25 µL of the 20 mM this compound stock solution to the medium. Crucially, pipette the stock solution directly into the medium while gently vortexing or swirling the tube to ensure rapid dispersal. e. This results in a final this compound concentration of 50 µM and a final DMSO concentration of 0.25%. f. Use the freshly prepared medium for your experiment immediately.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
This diagram outlines a logical workflow to diagnose and solve precipitation issues.
This compound's Target: The Ras Signaling Pathway
This compound is a Ras inhibitor. It functions by dislodging Ras proteins from the cell membrane, which prevents their activation and subsequent downstream signaling.[2][7] This is crucial because aberrant Ras signaling is a driver in many human cancers.[1][7]
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Salirasib Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Salirasib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as S-farnesylthiosalicylic acid (FTS), is a Ras inhibitor.[1][2][3] Its primary mechanism involves disrupting the localization of Ras proteins to the plasma membrane, which is essential for their signaling activity.[1] this compound accomplishes this by competing with the farnesylcysteine moiety of Ras for binding to escort proteins that facilitate its membrane association.[1] This dislodgment prevents the activation of downstream Ras signaling cascades that are crucial for cell proliferation, differentiation, and survival.[1]
Q2: Are there any known off-target effects of this compound?
Yes, besides its primary target, Ras, this compound has been reported to have off-target effects. The most notable off-target effect is the inhibition of the mammalian target of rapamycin (mTOR).[4][5] Studies in hepatocellular carcinoma cell lines have shown that this compound can inhibit mTOR activation.[4][5]
Q3: What are the common adverse effects observed in clinical trials of this compound?
Phase I and II clinical trials have indicated that this compound is generally well-tolerated. The most frequently reported adverse effects are gastrointestinal in nature, including diarrhea, nausea, and abdominal pain.[6] These side effects are typically mild to moderate in severity.
Q4: Has a comprehensive kinome-wide screen been performed for this compound?
Troubleshooting Guides
Problem: Unexpected experimental results potentially due to off-target effects.
Possible Cause: Your experimental system may be sensitive to the inhibition of pathways other than the Ras signaling cascade. The off-target inhibition of mTOR is a likely candidate.
Troubleshooting Steps:
-
Validate mTOR pathway inhibition:
-
Perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1. A decrease in the phosphorylation of these proteins in this compound-treated cells compared to controls would indicate mTOR inhibition.
-
-
Control for Ras-independent effects:
-
Utilize cell lines with varying Ras activation statuses (e.g., KRas mutant vs. KRas wild-type). If the observed phenotype persists in KRas wild-type cells, it is more likely to be an off-target effect.
-
-
Dose-response analysis:
-
Perform a dose-response experiment and compare the IC50 for the inhibition of Ras signaling with the IC50 for the observed phenotype. A significant discrepancy between these values may suggest an off-target effect.
-
Problem: Difficulty in interpreting the selectivity of this compound in our cellular model.
Possible Cause: Lack of quantitative data on the binding affinity of this compound to its on-target (Ras) versus potential off-targets.
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA):
-
This assay can determine the direct binding of this compound to Ras and other potential targets in a cellular context. An increase in the thermal stability of a protein in the presence of this compound indicates a direct interaction.
-
-
Conduct a Competitive Binding Assay:
-
This can help to quantify the binding affinity of this compound to Ras relative to other proteins. By competing with a known labeled ligand for Ras, the inhibition constant (Ki) of this compound can be determined.
-
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Cell Line | Assay Condition | IC50 (µM) | Reference |
| HepG2 | Serum-cultured | 149 | [4] |
| Huh7 | Serum-cultured | 145 | [4] |
| Hep3B | Serum-cultured | 153 | [4] |
| HepG2 | EGF-stimulated, serum-free | 59 | [4] |
| HepG2 | IGF2-stimulated, serum-free | 85 | [4] |
| Huh7 | EGF-stimulated, serum-free | 81 | [4] |
| Huh7 | IGF2-stimulated, serum-free | 85 | [4] |
| Hep3B | EGF-stimulated, serum-free | 67 | [4] |
| Hep3B | IGF2-stimulated, serum-free | 86 | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the engagement of this compound with its intracellular targets.
1. Cell Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Thermal Challenge: a. Harvest cells and wash with PBS. b. Resuspend cell pellets in PBS containing protease and phosphatase inhibitors. c. Aliquot cell suspensions into PCR tubes. d. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
4. Protein Analysis: a. Analyze the soluble protein fractions by Western blotting using antibodies against Ras and other potential off-target proteins. b. Quantify the band intensities to determine the amount of soluble protein at each temperature. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to a target protein.
1. Reagents and Preparation: a. Purified target protein (e.g., recombinant Ras). b. A labeled ligand with known affinity for the target protein (e.g., a fluorescently tagged Ras binder). c. This compound at various concentrations. d. Assay buffer.
2. Assay Procedure: a. In a microplate, add a fixed concentration of the target protein and the labeled ligand. b. Add increasing concentrations of this compound to the wells. Include a control with no this compound. c. Incubate the plate to allow the binding to reach equilibrium. The incubation time will depend on the kinetics of the binding partners. d. Measure the signal from the labeled ligand (e.g., fluorescence).
3. Data Analysis: a. The signal from the labeled ligand will decrease as its binding is competed by this compound. b. Plot the signal as a function of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that displaces 50% of the labeled ligand. d. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.
Visualizations
Caption: this compound's mechanism of action and potential off-target effect on mTOR.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Managing Salirasib-induced cytotoxicity in normal cells
Welcome to the technical support center for Salirasib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the cytotoxic effects of this compound, particularly in normal cells, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (S-farnesylthiosalicylic acid, FTS) is a synthetic small molecule that acts as a potent Ras inhibitor. Its primary mechanism of action is to disrupt the association of active Ras proteins with the plasma membrane.[1] As a farnesylcysteine mimetic, this compound competes with the farnesyl group of Ras proteins for binding to escort proteins, which are necessary for proper localization and signaling.[2] This dislodging of Ras from the cell membrane prevents the activation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.[3][4]
Q2: What are the known downstream effects of this compound on cellular signaling?
A2: By inhibiting Ras localization, this compound affects multiple downstream pathways. It has been shown to inhibit the phosphorylation of key signaling molecules in the Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[5] Additionally, this compound treatment can lead to the modulation of cell cycle regulatory proteins, including the upregulation of p21 and p27, and the downregulation of cyclin A and cyclin D1.[2][5] It can also induce a pro-apoptotic state by affecting the expression of proteins like survivin.[2][6]
Q3: Is this compound cytotoxic to normal cells? At what concentrations?
A3: this compound has shown a degree of selectivity for cancer cells over normal cells in some studies. For instance, a concentration of 12.5 μM was reported to not affect the survival of fibroblast cells. Furthermore, in primary human hepatocytes, no significant cytotoxicity was observed at concentrations up to 150 μM.[7][8] This suggests that at concentrations effective against some cancer cell lines, the impact on certain normal cell types may be minimal. However, at higher concentrations (25 and 50 μM), a reduction in fibroblast survival has been observed.[8]
Q4: What are the typical IC50 values for this compound in cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the experimental conditions, such as the presence or absence of serum. For example, in hepatocarcinoma cell lines cultured with serum, the IC50 is approximately 150 μM.[5][9] However, under serum-starved conditions with stimulation by EGF or IGF2, the IC50 can be lower, ranging from approximately 60 μM to 85 μM.[5][9]
Troubleshooting Guide: Managing Cytotoxicity in Normal Cells
This guide provides strategies to mitigate this compound-induced cytotoxicity in your normal (control) cell lines during in vitro experiments.
Issue 1: High cytotoxicity observed in normal cell lines at desired experimental concentrations.
Potential Cause: The concentration of this compound may be too high for the specific normal cell type being used, or the experimental conditions may be sensitizing the cells to the drug.
Troubleshooting Strategies:
-
Optimize this compound Concentration:
-
Recommendation: Perform a dose-response curve with this compound on your normal cell line to determine its specific IC50 value. Start with a broad range of concentrations (e.g., 1 µM to 200 µM).
-
Rationale: Different cell types have varying sensitivities. Establishing a baseline cytotoxicity profile for your normal cells is crucial for interpreting results from your cancer cell experiments.
-
-
Modulate Serum Concentration:
-
Recommendation: If your experimental design allows, consider reducing the serum concentration in your cell culture medium during this compound treatment.
-
Rationale: Studies have shown that this compound can be more potent in serum-starved conditions.[5][9] While this is often exploited to enhance its effect on cancer cells, it also means that high serum levels might be masking a narrower therapeutic window. Conversely, for protecting normal cells, maintaining a sufficient serum level might be beneficial.
-
-
Induce Cell Cycle Arrest in Normal Cells (Cyclotherapy Approach):
-
Recommendation: Pre-treat your normal cells with a low dose of a cell cycle inhibitor, such as a CDK4/6 inhibitor (e.g., Palbociclib), to induce G1 arrest before adding this compound. The optimal pre-treatment time and concentration of the cell cycle inhibitor should be determined empirically for your specific cell line.
-
Rationale: Many cytotoxic agents primarily affect actively dividing cells. By inducing a temporary, reversible cell cycle arrest in normal cells, you can make them less susceptible to the cytotoxic effects of the treatment.[10][11][12] Since Ras signaling is crucial for cell cycle progression, arresting normal cells at the G1 checkpoint may protect them from the downstream consequences of Ras inhibition. Pan-RAS inhibition has been shown to induce G1 cell cycle arrest through the upregulation of p27.[10]
-
Issue 2: Difficulty in establishing a therapeutic window between normal and cancer cells.
Potential Cause: The cancer cell line being used may have a similar sensitivity to this compound as the normal cell line, or the endpoint being measured is not discriminating enough.
Troubleshooting Strategies:
-
Utilize a Panel of Cell Lines:
-
Recommendation: Test this compound on a panel of both cancer and normal cell lines to identify the most suitable models for your research question.
-
Rationale: A broader screening approach can help identify cancer cell lines that are particularly sensitive to this compound and normal cell lines that are more resistant, thus providing a clearer experimental window.
-
-
Assess Different Cytotoxicity Endpoints:
-
Recommendation: Instead of relying on a single cytotoxicity assay (e.g., MTT), use a multi-parametric approach. For example, combine a metabolic assay (MTT or WST-1) with an assay that measures membrane integrity (LDH release) and an apoptosis-specific assay (Caspase-Glo 3/7).
-
Rationale: this compound can have both cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects.[13] Different assays will capture these distinct cellular outcomes. For instance, a decrease in MTT signal could indicate either cell death or reduced proliferation, while an increase in LDH release or caspase activity would more specifically point to cytotoxicity.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Experimental Condition | Approximate IC50 (µM) | Reference |
| HepG2 | Hepatocarcinoma | with serum | 149 | [6] |
| Huh7 | Hepatocarcinoma | with serum | 145 | [6] |
| Hep3B | Hepatocarcinoma | with serum | 153 | [6] |
| HepG2 | Hepatocarcinoma | serum-free + EGF | 59 | [6] |
| HepG2 | Hepatocarcinoma | serum-free + IGF2 | 85 | [6] |
| Huh7 | Hepatocarcinoma | serum-free + EGF | 81 | [6] |
| Huh7 | Hepatocarcinoma | serum-free + IGF2 | 85 | [6] |
| Hep3B | Hepatocarcinoma | serum-free + EGF | 67 | [6] |
| Hep3B | Hepatocarcinoma | serum-free + IGF2 | 86 | [6] |
Table 2: Observed Effects of this compound on Normal Human Cells
| Cell Type | Observation | This compound Concentration | Reference |
| Fibroblasts | No effect on survival | 12.5 µM | [8] |
| Fibroblasts | Reduced survival | 25 µM and 50 µM | [8] |
| Primary Hepatocytes | No significant cytotoxicity | 150 µM | [7] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for determining cell viability based on the metabolic reduction of MTT.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
WST-1 Cell Proliferation Assay
This protocol provides a method for assessing cell viability using the water-soluble tetrazolium salt, WST-1.[3][4][14][15]
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and vehicle controls.
-
Incubate for the specified treatment period.
-
Add 10 µL of WST-1 reagent to each well.[3]
-
Incubate the plate for 0.5 to 4 hours at 37°C.[14] The optimal incubation time should be determined empirically.
-
Gently shake the plate for 1 minute.[3]
-
Measure the absorbance at a wavelength between 420-480 nm.[3][14]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[16][17][18][19]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction solution or its components)
-
96-well cell culture plates
-
Reagent reservoir
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with this compound and controls as described in the previous protocols. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis solution provided in the kit).
-
After the incubation period, centrifuge the plate at approximately 250 x g for 5-10 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[16][17]
-
Prepare the LDH reaction solution according to the kit manufacturer's instructions.
-
Add the reaction solution to each well containing the supernatant.[16][17]
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit, if required.[16]
-
Measure the absorbance at 490 nm.
Caspase-Glo® 3/7 Assay
This protocol outlines the measurement of caspase-3 and -7 activity, key markers of apoptosis.[20][21][22]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound and appropriate controls.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[21][22]
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21][22]
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 30 minutes to 3 hours.[21][22]
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound competitively inhibits the binding of farnesylated Ras to its escort protein.
Caption: Workflow for assessing and managing this compound-induced cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity in normal cells.
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene expression signature of human cancer cell lines treated with the ras inhibitor this compound (S-farnesylthiosalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sensitizes hepatocarcinoma cells to TRAIL-induced apoptosis through DR5 and survivin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Human Hepatocytes, But not HepG2 or Balb/c 3T3 Cells, Efficiently Metabolize Salinomycin and Are Resistant to Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent Kinase 4/6 Inhibitor Palbociclib in Combination with Ralaniten Analogs for the Treatment of Androgen Receptor-positive Prostate and Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Farnesyl thiosalicylic acid inhibits the growth of melanoma cells through a combination of cytostatic and pro-apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. nanopartikel.info [nanopartikel.info]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. ulab360.com [ulab360.com]
- 22. promega.com [promega.com]
Technical Support Center: Enhancing the Bioavailability of Salirasib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Salirasib (S-Farnesylthiosalicylic acid).
Understanding this compound and its Bioavailability Challenges
This compound is a potent Ras inhibitor that functions by dislodging Ras from the cell membrane, making it susceptible to degradation.[1] While it has shown promise in preclinical and clinical studies, its oral delivery can be influenced by its physicochemical properties. One study in mice demonstrated good oral bioavailability when administered as a suspension in 0.5% aqueous carboxymethyl cellulose (CMC) or corn oil.[2] However, optimizing its formulation is crucial for consistent and maximal therapeutic efficacy.
Key Challenges:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Potential for First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall and liver before reaching systemic circulation.
-
Non-linear Pharmacokinetics: Clinical data suggests that at higher doses (above 800 mg), the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound do not increase proportionally, which may indicate saturation of absorption or metabolic pathways.[3]
Strategies to Enhance this compound Bioavailability
Several formulation strategies can be employed to overcome the challenges associated with this compound's oral delivery. Below are detailed guides and FAQs for some of the most promising approaches.
Troubleshooting Guide & FAQs
Standard Suspension Formulations
FAQ: What is the expected oral bioavailability of this compound in a standard suspension?
In a preclinical study using mice, this compound administered via oral gavage demonstrated an oral bioavailability of 69.5% when suspended in 0.5% aqueous CMC and 55% when suspended in corn oil, compared to intraperitoneal administration.[2]
Table 1: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg, oral administration) [2]
| Formulation Vehicle | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| 0.5% Aqueous CMC | 1 | 1.86 - 2.66 | 69.5 |
| Corn Oil | 1 | 1.86 - 2.66 | 55 |
Troubleshooting: Inconsistent results with suspension formulations.
-
Issue: High variability in plasma concentrations between experimental animals.
-
Possible Cause: Inconsistent particle size in the suspension.
-
Solution: Ensure uniform particle size by micronizing the this compound powder before suspension. Use a consistent method of sonication or homogenization to prepare the suspension immediately before administration.
-
-
Issue: Lower than expected bioavailability.
-
Possible Cause: Poor wetting of the drug particles.
-
Solution: Incorporate a small amount of a non-ionic surfactant (e.g., Tween 80) into the suspension vehicle to improve the wettability of the this compound particles.
-
Co-solvent and Surfactant-Based Formulations
FAQ: How can co-solvents and surfactants be used to improve this compound's solubility for in vivo studies?
For preclinical oral dosing, a common approach is to dissolve this compound in a mixture of a water-miscible organic solvent, a polymer, and a surfactant. This creates a solution or a fine dispersion that can enhance absorption.
Troubleshooting: Precipitation of this compound upon dilution or administration.
-
Issue: The this compound formulation appears clear initially but forms a precipitate when mixed with aqueous media or administered.
-
Possible Cause: The concentration of the organic solvent is too high, and upon dilution in the aqueous environment of the GI tract, the drug crashes out of solution.
-
Solution: Optimize the ratio of co-solvents, polymers, and surfactants. A formulation with a higher proportion of a non-ionic surfactant and a polymer like PEG300 can help maintain the drug in a solubilized state upon dilution.[4]
-
Cyclodextrin Inclusion Complexes
FAQ: Can cyclodextrins enhance the bioavailability of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[5][6] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been suggested as a potential carrier for this compound.[4]
Troubleshooting: Difficulty in preparing a stable this compound-cyclodextrin formulation.
-
Issue: The formulated complex is not stable and the drug precipitates over time.
-
Possible Cause: The molar ratio of this compound to cyclodextrin is not optimal, or the wrong type of cyclodextrin is being used.
-
Solution: Experiment with different molar ratios of this compound to SBE-β-CD. Characterize the complex formation using techniques like phase solubility studies, DSC, or FTIR to confirm inclusion. Ensure the pH of the final formulation is controlled, as it can affect complex stability.
-
Nanoparticle Formulations
FAQ: What is the rationale for using nanoparticles to deliver this compound?
Nanoparticle formulations can improve the oral bioavailability of drugs like this compound by:
-
Increasing the surface area for dissolution.
-
Protecting the drug from degradation in the GI tract.
-
Potentially facilitating transport across the intestinal epithelium.
A study on PEG-derivatized farnesylthiosalicylate (PEG-FTS) telodendrimer micelles, a nanoparticle formulation, showed that these carriers could be effectively loaded with other hydrophobic drugs and demonstrated enhanced antitumor activity in vivo, suggesting improved delivery.[7] Another study developed lipid-PEG-polymer hybrid nanoparticles for this compound, which were effective in a glioblastoma model.[8]
Troubleshooting: Low drug loading or poor stability of this compound nanoparticles.
-
Issue: The encapsulation efficiency of this compound in the nanoparticles is low.
-
Possible Cause: Incompatibility between this compound and the nanoparticle matrix. The lipophilicity of this compound may lead to its partitioning out of hydrophilic polymer matrices.
-
Solution: For polymeric nanoparticles, use a polymer with a more hydrophobic character or a blend of polymers. For lipid-based nanoparticles, optimize the lipid composition to enhance the solubilization of this compound within the lipid core.
-
-
Issue: The nanoparticle formulation aggregates or shows significant particle size changes upon storage.
-
Possible Cause: Insufficient surface stabilization.
-
Solution: Incorporate a PEGylated lipid or polymer in the formulation to provide steric stabilization. Optimize the concentration of the stabilizer.
-
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice[2]
-
Materials: this compound powder, 0.5% (w/v) aqueous carboxymethyl cellulose (CMC) solution, or corn oil.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the vehicle (0.5% CMC or corn oil) to form a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.
-
Administer the suspension immediately via oral gavage to the mice at the desired dose (e.g., 40 mg/kg).
-
Protocol 2: Analysis of this compound Plasma Concentration by LC-MS/MS[2]
-
Sample Preparation:
-
Collect blood samples from animals at predetermined time points into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
Perform liquid-liquid extraction of the plasma samples.
-
-
Chromatography:
-
Column: Columbus 5-μm particle size, 50 x 2 mm id column.
-
Mobile Phase: Methanol/5 mM ammonium acetate (80/20) with isocratic elution.
-
Flow Rate: 0.3 ml/min.
-
-
Mass Spectrometry:
-
Interface: Turbo Ion Spray.
-
Ionization: Negative ion mode.
-
Parent Ion (m/z): 357.2
-
Daughter Ion (m/z): 153.2
-
-
Quantification: Calculate the amount of this compound in each sample by comparing its response to a nine-point standard curve (linear over the range of 3-1000 ng/ml).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating bioavailability enhancement strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG-farnesyl thiosalicylic acid telodendrimer micelles as an improved formulation for targeted delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesylthiosalicylic acid-loaded lipid-polyethylene glycol-polymer hybrid nanoparticles for treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in Salirasib Efficacy
Welcome to the technical support center for Salirasib (S-Farnesylthiosalicylic acid), a potent Ras inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges encountered during experimentation, particularly the variability in its efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Ras inhibitor that functions by disrupting the localization of Ras proteins to the plasma membrane.[1][2][3][4] It acts as a farnesylcysteine mimetic, competitively inhibiting the binding of farnesylated Ras to membrane-anchoring proteins.[3] This dislodges all Ras isoforms (H-Ras, K-Ras, and N-Ras) from the membrane, thereby preventing their activation and the subsequent initiation of downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[2][5]
Q2: Why does the efficacy of this compound vary between different cancer cell lines?
A2: The variability in this compound's efficacy is a complex issue influenced by several factors:
-
Genetic Background of the Cell Line: The specific type of RAS mutation (e.g., KRAS, NRAS, HRAS) and the presence of co-mutations in other oncogenes or tumor suppressor genes can significantly impact sensitivity.
-
Ras Dependency: Cells that are highly dependent on Ras signaling for their growth and survival are generally more sensitive to this compound.
-
Alternative Signaling Pathways: Some cancer cells may have or develop alternative signaling pathways to bypass the inhibition of Ras, leading to resistance.
-
Drug Efflux Pumps: Overexpression of membrane transporters, such as P-glycoprotein, can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Metabolic State of the Cell: The overall metabolic activity and the presence of specific growth factors can influence the cellular response to this compound. For instance, studies have shown that this compound can be more potent under growth factor-stimulated conditions compared to standard serum-cultured conditions.[1]
Q3: In which cancer types has this compound shown preclinical or clinical activity?
A3: this compound has been evaluated in a variety of cancer types. Preclinical studies have demonstrated its activity in hepatocellular carcinoma and pancreatic cancer cell lines.[1] Clinical trials have explored its use in solid tumors, including non-small cell lung cancer, pancreatic cancer, and hematologic malignancies, with modest activity observed in some cases.[3][6] However, in a phase II trial for KRAS-mutant lung adenocarcinoma, this compound showed insufficient activity at the tested dose and schedule.
Q4: What are the known downstream effects of this compound treatment?
A4: Successful inhibition of Ras by this compound leads to the downregulation of key downstream signaling pathways. This includes the inhibition of the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1] Consequently, this can lead to cell cycle arrest, marked by the downregulation of cyclins (e.g., Cyclin A and D1) and upregulation of cell cycle inhibitors (e.g., p21 and p27), as well as the induction of apoptosis.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Efficacy in a Ras-Mutant Cell Line | 1. Cell line may have developed resistance mechanisms. 2. The specific Ras isoform may be less sensitive. 3. Presence of bypass signaling pathways. 4. Suboptimal drug concentration or treatment duration. | 1. Verify the Ras mutation status of your cell line. 2. Perform a dose-response curve to determine the optimal IC50. 3. Investigate the activation status of alternative pathways (e.g., EGFR, MET). 4. Consider combination therapy with inhibitors of bypass pathways. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Incomplete solubilization of this compound. 3. Variation in treatment incubation times. 4. Cell contamination (e.g., mycoplasma). | 1. Ensure uniform cell seeding across all wells/plates. 2. Prepare fresh this compound stock solutions and ensure complete dissolution in DMSO before diluting in media. 3. Standardize all incubation times precisely. 4. Regularly test cell lines for mycoplasma contamination. |
| Unexpected Cell Toxicity at Low Concentrations | 1. The cell line is exceptionally sensitive. 2. Off-target effects of the compound. 3. Solvent (DMSO) toxicity. | 1. Perform a viability assay with a wider and lower range of concentrations. 2. Compare with a control cell line known to be less sensitive. 3. Ensure the final DMSO concentration is consistent across all treatments and is at a non-toxic level (typically <0.5%). |
| Difficulty in Detecting Downstream Signaling Inhibition | 1. Timing of lysate collection is not optimal. 2. Insufficient drug concentration. 3. Antibody quality in Western blotting is poor. | 1. Perform a time-course experiment to determine the optimal time point for observing pathway inhibition (e.g., 2, 6, 24 hours post-treatment). 2. Use a concentration at or above the IC50 for the cell line. 3. Validate antibodies for specificity and sensitivity. Use positive and negative controls. |
Data Presentation
This compound IC50 Values in Hepatocellular Carcinoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in three human hepatocellular carcinoma (HCC) cell lines under different culture conditions after 72 hours of treatment.[1]
| Cell Line | Culture Condition | IC50 (µM) |
| HepG2 | 10% FBS | 150 |
| EGF-Stimulated | 59 | |
| IGF2-Stimulated | 85 | |
| Huh7 | 10% FBS | 150 |
| EGF-Stimulated | 81 | |
| IGF2-Stimulated | 85 | |
| Hep3B | 10% FBS | 150 |
| EGF-Stimulated | 67 | |
| IGF2-Stimulated | 86 |
Data extracted from a study on the effects of this compound on HCC cell lines. The IC50 values were determined using a WST-1 cell viability assay.[1]
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare a 2X stock solution of this compound in complete growth medium at various concentrations (e.g., 0, 25, 50, 100, 150, 200 µM). Ensure the DMSO concentration is constant across all treatments.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blotting for Ras Downstream Signaling
This protocol is to assess the effect of this compound on the activation of key proteins in the Ras signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50) for the determined optimal time. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound mechanism of action on Ras signaling pathways.
References
- 1. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize degradation of Salirasib in stock solutions
This technical support center provides guidance on the proper handling and storage of Salirasib stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvents for this compound are DMSO (Dimethyl Sulfoxide) and Ethanol. It is crucial to use high-purity, anhydrous (dry) solvents to minimize the risk of degradation.[1][2] Impurities in solvents can lead to unpredictable side reactions and compromise the stability of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: While there is no specific data on the number of freeze-thaw cycles this compound can withstand without degradation, it is a general best practice to minimize these cycles for any small molecule.[3][4] Each cycle introduces the risk of condensation and potential degradation. For optimal results, it is highly recommended to prepare single-use aliquots.
Q4: Is this compound sensitive to light?
A4: this compound contains a salicylic acid moiety, and derivatives of salicylic acid are known to be susceptible to photodegradation when exposed to UV light.[5][6][7] Therefore, it is recommended to protect this compound stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Based on its chemical structure, which includes a thioether linkage and a carboxylic acid, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The thioether bond can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or reactive oxygen species.[8][9][10]
-
Hydrolysis: The thioether linkage in this compound is generally more stable to hydrolysis than a thioester, but can still be susceptible under certain pH conditions.[11][12][13]
-
Photodegradation: As mentioned, the salicylic acid component makes the molecule potentially sensitive to light-induced degradation.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound in the stock solution. | • Prepare a fresh stock solution from solid this compound.• Perform a stability check of your existing stock solution using an appropriate analytical method (e.g., HPLC).• Ensure you are following the recommended storage and handling procedures. |
| Precipitate formation in the stock solution upon thawing | The solution may be supersaturated, or the solvent may have absorbed water, reducing solubility. | • Gently warm the solution to 37°C and vortex to redissolve the precipitate.• Use fresh, anhydrous DMSO for preparing new stock solutions.• Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue. |
| Discoloration of the stock solution | This could be a sign of degradation. | • Discard the discolored solution.• Prepare a fresh stock solution and store it protected from light. |
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Recommendation |
| -80°C | DMSO, Ethanol | Long-term | Highly Recommended. Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | DMSO, Ethanol | Short-term | Acceptable. Aliquot into single-use volumes. |
| 4°C | DMSO, Ethanol | Very Short-term (days) | Not Recommended for extended periods. Increased risk of degradation. |
| Room Temperature | DMSO, Ethanol | Not Recommended | Avoid. Significant degradation is likely. |
Table 2: Potential Degradation Pathways of this compound
| Degradation Pathway | Susceptible Moiety | Contributing Factors | Mitigation Strategy |
| Oxidation | Thioether | Presence of oxidizing agents, air (oxygen) | Use high-purity solvents, store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Hydrolysis | Thioether | Extreme pH conditions, presence of water | Use anhydrous solvents, maintain a neutral pH in aqueous working solutions. |
| Photodegradation | Salicylic Acid | Exposure to UV light | Store in amber vials or protect from light with foil. |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability by HPLC
This protocol outlines a general method to assess the stability of a this compound stock solution over time.
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). This will serve as your time-zero (T=0) reference standard.
-
Prepare a series of calibration standards by diluting the fresh stock solution.
-
-
Sample Storage:
-
Aliquot your test stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the samples to thaw completely and reach room temperature before analysis.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for small molecules like this compound.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid to ensure good peak shape.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the T=0 reference standard, the calibration standards, and the stored samples.
-
-
Data Analysis:
-
Generate a calibration curve from the calibration standards.
-
Determine the concentration of this compound remaining in each stored sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in concentration indicates degradation.
-
Visualizations
Caption: Factors contributing to this compound degradation and mitigation strategies.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. docuchem.com [docuchem.com]
- 3. microchemlab.com [microchemlab.com]
- 4. reddit.com [reddit.com]
- 5. Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. asjp.cerist.dz [asjp.cerist.dz]
- 8. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 11. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Salirasib treatment in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Salirasib in cell culture experiments. The information is designed to help optimize experimental design and address common challenges, particularly concerning incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Ras inhibitor. It functions by dislodging Ras isoforms from the cell membrane, which is essential for their activity.[1][2] This prevents the activation of downstream signaling cascades, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways, that are involved in cell proliferation, differentiation, and survival.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on published studies, a common concentration range for this compound in cell culture is between 50 µM and 150 µM.[5][6] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.[5][7]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time for this compound can vary significantly depending on the cell type and the specific biological question being investigated. Published studies have reported incubation times ranging from 24 hours to 7 days.[6] For initial experiments, a time course of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect.[6]
Q4: How can I determine the optimal incubation time for my experiment?
A4: The optimal incubation time depends on the endpoint you are measuring.
-
For signaling pathway inhibition: Short incubation times (e.g., 2, 10 minutes, up to 24 hours) are often sufficient to observe changes in the phosphorylation status of downstream proteins like ERK and Akt.[6]
-
For cell viability and proliferation assays: Longer incubation times (e.g., 48 to 72 hours or even longer) are typically required to observe significant changes in cell number.[5][6]
-
For apoptosis assays: Intermediate time points (e.g., 24 to 48 hours) are often suitable for detecting markers of apoptosis like caspase activation.[6][7]
A time-course experiment measuring your endpoint of interest at multiple time points (e.g., 24, 48, 72 hours) is the most effective way to determine the optimal incubation period.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect on cell proliferation or survival. 2. Drug concentration is too low: The concentration of this compound may not be sufficient to inhibit Ras signaling effectively in your specific cell line. 3. Cell line is resistant to this compound: Some cell lines may have intrinsic or acquired resistance to this compound. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration for your cell line and experimental endpoint. 2. Perform a dose-response experiment: Determine the IC50 of this compound for your cell line to ensure you are using an effective concentration. 3. Confirm Ras pathway inhibition: Use Western blotting to check the phosphorylation status of downstream targets like ERK and Akt to confirm that this compound is engaging its target. |
| High variability between replicates. | 1. Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment can lead to variable results. 2. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or automated cell counter for precise cell quantification. 2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Unexpected increase in signaling pathway activation. | 1. Feedback loops: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. For example, mTOR inhibition can sometimes lead to increased Akt activation.[6] 2. Off-target effects: While this compound is a Ras inhibitor, off-target effects are a possibility with any small molecule inhibitor. | 1. Analyze multiple time points: Investigate the kinetics of pathway activation to understand if it is an early or late response. 2. Use multiple downstream readouts: Assess the activity of several components of the pathway to get a comprehensive view of the signaling dynamics. |
Experimental Protocols
Determining IC50 with a WST-1 Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).[5]
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Assessing Ras Pathway Inhibition by Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of downstream targets.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound, inhibiting Ras membrane association.
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ras inhibitor farnesylthiosalicylic acid conjugated with IR783 dye exhibits improved tumor-targeting and altered anti-breast cancer mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Salirasib Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Salirasib in orthotopic tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as S-farnesylthiosalicylic acid or FTS) is a potent Ras inhibitor.[1][2][3] It functions as a farnesylcysteine mimetic, which selectively disrupts the association of active Ras proteins with the plasma membrane.[1] This dislodging of Ras from its membrane-anchoring sites prevents the activation of downstream signaling cascades that mediate cell proliferation, differentiation, and survival.[1][4]
Q2: Which signaling pathways are affected by this compound?
This compound primarily targets Ras-dependent signaling pathways. By inhibiting Ras localization to the plasma membrane, it effectively blocks the activation of downstream effector pathways, including the RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[5]
Q3: What are the recommended administration routes for this compound in mice?
This compound has been successfully administered in mice via both intraperitoneal (i.p.) injection and oral gavage (p.o.).[6][7][8] The choice of administration route may depend on the specific experimental design and the tumor model being used.
Q4: How can I monitor tumor growth in an orthotopic model treated with this compound?
Non-invasive imaging techniques are crucial for monitoring tumor progression in orthotopic models. Bioluminescence imaging (BLI) is a widely used and sensitive method.[2][9][10][11] This involves using tumor cells that are stably transfected to express a luciferase gene. Upon administration of the substrate (luciferin), the tumor cells emit light that can be detected and quantified to assess tumor burden.[2][11]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent tumor growth in the orthotopic model.
-
Possible Cause: Improper implantation technique.
-
Solution: Ensure consistent and accurate surgical implantation of tumor cells or tissue fragments into the target organ. For pancreatic models, injecting cells suspended in Matrigel can help prevent leakage and increase tumor formation rates.[5] For lung models, transpleural injection is a common technique.[2][9]
-
-
Possible Cause: Poor cell viability.
-
Solution: Use tumor cells that are in the logarithmic growth phase and have high viability. Ensure proper handling of cells during the implantation procedure to maintain their health.
-
Issue 2: Lack of observable anti-tumor effect after this compound administration.
-
Possible Cause: Inadequate drug formulation or solubility.
-
Possible Cause: Insufficient drug dosage or frequency.
-
Possible Cause: Poor drug bioavailability at the tumor site.
-
Solution: While this compound has good oral bioavailability, its penetration into specific organs in orthotopic models can vary.[6] Consider the route of administration in the context of your tumor model. For example, for brain tumors, specific delivery methods like convection-enhanced delivery might be explored to bypass the blood-brain barrier.
-
-
Possible Cause: Intrinsic or acquired resistance of the tumor cells.
-
Solution: Confirm the Ras-dependency of your tumor cell line. Although this compound targets all Ras isoforms, mutations downstream of Ras could confer resistance.
-
Issue 3: High variability in tumor response between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Possible Cause: Heterogeneity of the orthotopic tumor microenvironment.
-
Solution: Orthotopic models can have more variability than subcutaneous models.[1] Increasing the number of animals per group can help to achieve statistical significance. Meticulous and consistent surgical procedures can also help reduce variability.
-
Issue 4: Difficulty in assessing treatment efficacy using bioluminescence imaging.
-
Possible Cause: Signal attenuation due to tissue depth.
-
Solution: The depth of the tumor can affect the intensity of the bioluminescent signal. While BLI is excellent for monitoring relative changes in tumor burden within the same animal over time, it's important to be aware of this limitation when comparing absolute signal between animals with tumors in different locations.
-
-
Possible Cause: Inconsistent luciferin administration and imaging time.
-
Solution: Administer a consistent dose of luciferin (typically 150 mg/kg, i.p.) and image at a consistent time point after injection (usually 10-15 minutes) to ensure comparable results across imaging sessions.[15]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Model Type | Cancer Type | Administration Route | Dosage | Outcome | Reference |
| Nude Mouse | Pancreatic (Panc-1) | Oral (in 0.5% CMC) | 80 mg/kg/day | 67% reduction in tumor weight | [6] |
| Nude Mouse | Lung (A549) | Intraperitoneal | Not specified | Inhibition of tumor growth | [8] |
| Nude Mouse | Lung (HTB58) | Intraperitoneal | 10 mg/kg/day | Significant inhibition of tumor growth | [7] |
| Nude Mouse | Lung (A549) | Oral | Not specified | Inhibition of tumor growth | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Vehicle | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| Intraperitoneal | PBS | 20 | 1 | 1.86 - 2.66 | N/A | [6] |
| Oral | 0.5% aqueous CMC | 40 | 1 | 1.86 - 2.66 | 69.5 | [6] |
| Oral | Corn oil | 40 | 1 | 1.86 - 2.66 | 55 | [6] |
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Tumor Implantation
-
Culture human pancreatic cancer cells (e.g., AsPC-1) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[16]
-
Harvest cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.[5]
-
Anesthetize a 6-8 week old nude mouse.
-
Make a small incision in the left upper abdominal quadrant to expose the pancreas.
-
Gently inject 50 µL of the cell suspension into the tail of the pancreas using a 30-gauge needle.
-
Suture the abdominal wall and close the skin with wound clips or sutures.
-
Monitor the animal for post-operative recovery.
Protocol 2: Orthotopic Lung Tumor Implantation
-
Culture human lung cancer cells (e.g., A549) engineered to express luciferase.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 3 x 10^7 cells/mL.
-
Anesthetize a nude mouse.
-
Perform a transpleural injection by inserting a 27-gauge needle into the right hemithorax, just above the xiphoid process, to a depth of approximately 3 mm.
-
Slowly inject 100 µL of the cell suspension.
-
Monitor the animal for any signs of respiratory distress.
Protocol 3: this compound Administration
-
Oral Gavage:
-
Intraperitoneal Injection:
-
Prepare a solution of this compound in PBS (may require a small amount of a co-solvent like ethanol).
-
Restrain the mouse and inject the solution into the lower right quadrant of the abdomen, being careful to avoid puncturing any organs.[14]
-
Protocol 4: Bioluminescence Imaging
-
Anesthetize the tumor-bearing mouse.
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.[15]
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mouse in an in vivo imaging system and acquire images.
-
Analyze the images to quantify the bioluminescent signal, which correlates with tumor burden.
Visualizations
Caption: this compound inhibits the Ras signaling pathway.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescent Orthotopic Mouse Models of Human Localized Non-Small Cell Lung Cancer: Feasibility and Identification of Circulating Tumour Cells | PLOS One [journals.plos.org]
- 3. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor this compound (farnesylthiosalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-Invasive Direct Visualization of Luciferase-Luciferin Emitted Light Producing True Images from an Orthotopic Lung Cancer Xenograft Model in Nude Mice Using an Ultra-sensitive Low-light Camera and Optics | In Vivo [iv.iiarjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. med.nyu.edu [med.nyu.edu]
- 16. Development of mice models of orthotopic pancreatic cancer [bio-protocol.org]
How to control for vehicle effects in Salirasib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects during Salirasib experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it critical in this compound experiments?
A vehicle control is a crucial component of experimental design where the supposedly inert substance used to dissolve or dilute this compound is administered to a control group.[1][2] This is essential to differentiate the biological effects of this compound from any potential effects caused by the vehicle itself.[1][3] For example, solvents like Dimethyl Sulfoxide (DMSO) or ethanol can, in some cases, influence cell behavior, such as proliferation.[4][5] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.[1]
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The choice of vehicle depends on the experimental model. Based on published studies:
-
In Vitro : Dimethyl sulfoxide (DMSO) is a commonly used vehicle for dissolving this compound for cell culture experiments.[6][7]
-
In Vivo : Several vehicles have been successfully used for animal studies, including:
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally ≤0.5%, and should not exceed 1%.[11] It is critical to maintain the same final DMSO concentration across all wells, including the vehicle control and all this compound-treated wells.[1]
Troubleshooting Guides
Problem 1: The vehicle control is showing unexpected biological effects (e.g., toxicity, increased proliferation).
-
Cause & Solution:
-
Vehicle Concentration is Too High: High concentrations of solvents like DMSO or ethanol can be toxic to cells or otherwise affect their behavior.[4][11]
-
Action: Lower the vehicle concentration to the minimum required to keep this compound in solution. For in vitro studies, ensure the final DMSO concentration is well below 0.5%.[11] Run a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line.
-
-
Cell Line Sensitivity: Some cell lines are particularly sensitive to specific solvents. For instance, ethanol has been shown to stimulate the proliferation of the MCF-7 breast cancer cell line.[4]
-
Action: Review the literature for any known sensitivities of your cell line to the chosen vehicle. If sensitivity is known or suspected, consider testing alternative, well-tolerated vehicles.[12]
-
-
Vehicle Purity/Degradation: Impurities or degradation products in the vehicle might be biologically active.
-
Action: Use a high-purity, sterile-filtered, and properly stored vehicle. Avoid repeated freeze-thaw cycles.
-
-
Problem 2: There is high variability in results between the this compound-treated group and the vehicle control group across experiments.
-
Cause & Solution:
-
Inconsistent Vehicle Preparation: Errors in preparing the vehicle or the this compound stock solution can lead to inconsistent final concentrations.
-
Action: Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment. Prepare all subsequent dilutions and controls from these same stocks to ensure consistency.
-
-
Uneven Vehicle/Drug Distribution: Inadequate mixing when adding the vehicle or drug to the culture media can result in uneven exposure across the cells.
-
Action: After adding the vehicle or this compound solution to the media in the well, gently swirl the plate to ensure thorough mixing.
-
-
Evaporation: In multi-well plates, evaporation from the outer wells can concentrate both the vehicle and the drug, leading to edge effects.
-
Action: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment.
-
-
Experimental Protocols & Data
In Vitro this compound Potency (IC₅₀) Determination
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line, adapted from studies on hepatocarcinoma cells.[6]
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[7]
-
Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in culture medium.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).[6]
-
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound (e.g., 25 µM to 200 µM) or the vehicle control.[7]
-
Incubation: Incubate the cells for a specified period (e.g., 3 days).[13]
-
Viability Assay: Assess cell viability using a standard method such as the WST-1 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Quantitative Data Summary: In Vitro Efficacy of this compound
| Cell Line | Culture Condition | IC₅₀ (µM) | Citation |
| HepG2 | 10% FBS | 149 | [6] |
| Huh7 | 10% FBS | 145 | [6] |
| Hep3B | 10% FBS | 153 | [6] |
| Hepatoma Cells | Serum-free + EGF/IGF2 | 60 - 85 | [6][14] |
In Vivo this compound Efficacy in a Xenograft Model
This protocol describes an in vivo study to assess the anti-tumor activity of this compound, adapted from a study using a HepG2 subcutaneous xenograft model.[6][13]
Methodology:
-
Tumor Implantation: Inject HepG2 cells subcutaneously into the flank of immunodeficient mice (e.g., female NMRI nude mice).[13]
-
Group Formation: Once tumors become palpable, randomly assign mice to a treatment group and a vehicle control group.
-
Solution Preparation:
-
Administration: Administer the this compound solution or the vehicle control solution to the respective groups via daily intraperitoneal (i.p.) injections for the duration of the study (e.g., 12 days).[8][13] The injection volume should be consistent across all animals.
-
Tumor Measurement: Measure tumor dimensions with a digital caliper three times per week and calculate tumor volume (V = (length × width²)/2).[8]
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals and record the final tumor weights.[13]
Quantitative Data Summary: In Vivo Efficacy of this compound
| Animal Model | Treatment | Vehicle Control | Outcome | Citation |
| HepG2 Xenograft | 10 mg/kg/day this compound (i.p.) | PBS + 2.5% Ethanol | 56% reduction in mean tumor weight after 12 days | [6][8] |
| Panc-1 Xenograft | 80 mg/kg/day this compound (oral) | 0.5% CMC | 67% reduction in tumor weight | [9] |
Visualizations: Pathways and Workflows
Caption: this compound mechanism of action.[8][15][16]
Caption: Experimental workflow for an in vitro cell viability assay.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 4. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition | springermedizin.de [springermedizin.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gadconsulting.com [gadconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
Optimizing Salirasib concentration for synergistic effects with other drugs
With the comprehensive information gathered on Salirasib's mechanism of action, its application in combination therapies, and detailed experimental methodologies, I am now equipped to generate the complete technical support center content as you requested. The following sections will provide in-depth answers to frequently asked questions, detailed troubleshooting guides, structured data tables, and clear visualizations to assist researchers in optimizing this compound concentrations for synergistic effects.
Welcome to the technical support center for this compound (S-farnesylthiosalicylic acid, FTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in preclinical studies, with a focus on achieving synergistic effects in combination with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a farnesylcysteine mimetic that acts as a Ras inhibitor. It competitively disrupts the association of all Ras isoforms (H-Ras, K-Ras, and N-Ras) with the plasma membrane by interfering with their membrane-anchoring proteins.[1][2][3][4] This dislodging of Ras from the cell membrane prevents its activation and subsequent downstream signaling through pathways like the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and culture conditions. A general starting point for single-agent dose-response experiments is in the range of 10 µM to 200 µM. For combination studies, it is advisable to use concentrations around the IC50 value of this compound for the specific cell line you are using.
Q3: With which drugs has this compound shown synergistic effects?
A3: this compound has demonstrated synergistic or additive effects when combined with several classes of anti-cancer agents. Notable combinations include:
-
Proteasome inhibitors (e.g., bortezomib) in multiple myeloma.[1]
-
Chemotherapeutic agents (e.g., gemcitabine) in pancreatic cancer.[2][3][6][7]
-
Taxanes (e.g., paclitaxel, docetaxel) in non-small cell lung cancer.
Data Presentation: this compound IC50 and Combination Effects
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: Single-Agent IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |
| NCI-H929 | Multiple Myeloma | ~50-75 | Standard | |
| Panc-1 | Pancreatic Cancer | ~25-50 | Standard | [3] |
| HepG2 | Hepatocellular Carcinoma | 149 | with FBS | [5] |
| Huh7 | Hepatocellular Carcinoma | 145 | with FBS | [5] |
| Hep3B | Hepatocellular Carcinoma | 153 | with FBS | [5] |
| HepG2 | Hepatocellular Carcinoma | 59 | with EGF | [5] |
| Hep3B | Hepatocellular Carcinoma | 67 | with EGF | [5] |
| Huh7 | Hepatocellular Carcinoma | 81 | with EGF | [5] |
Table 2: Summary of this compound Combination Studies and Observed Synergy
| Combination Agent | Cancer Type | Cell Line(s) | Concentration Range (this compound) | Concentration Range (Combination Agent) | Synergy Metric | Outcome | Reference |
| Bortezomib | Multiple Myeloma | NCI-H929 | 50 µM | 2.5 nM | Not specified | Synergistic inhibition of cell growth | [1] |
| Gemcitabine | Pancreatic Cancer | Panc-1 (xenograft) | Not specified | Not specified | Not specified | Synergistic inhibition of tumor growth and prolonged survival | [3] |
| Docetaxel/Paclitaxel | Non-Small Cell Lung Cancer | H1975 | Not specified | Not specified | Not specified | Synergistic antiproliferative effects | [10] |
| Celecoxib | Pancreatic Cancer | Panc-1 | Not specified | Not specified | Not specified | Synergistic decrease in cell viability | [9] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Determining Drug Synergy
This protocol outlines a standard checkerboard assay to evaluate the synergistic effects of this compound in combination with another drug.
Materials:
-
Cancer cell line of interest
-
This compound
-
Drug B (the combination partner)
-
96-well plates
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
Prepare a series of 2x concentrated solutions of this compound in culture medium.
-
Prepare a series of 2x concentrated solutions of Drug B in culture medium.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Addition (Checkerboard Layout):
-
Add 50 µL of the 2x this compound dilutions to the appropriate wells along the y-axis.
-
Add 50 µL of the 2x Drug B dilutions to the appropriate wells along the x-axis.
-
The final volume in each well should be 100 µL, resulting in a 1x final concentration of each drug. Include wells with each drug alone and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each drug concentration and combination compared to the untreated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Alternatively, calculate the Bliss synergy score.
-
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inconsistent incubation time with the viability reagent.
-
Solution: Add the reagent to all wells as quickly and consistently as possible, especially for kinetic assays.
-
Problem 2: Apparent antagonistic effect at certain concentrations.
-
Possible Cause: Off-target effects of one or both drugs at high concentrations.
-
Solution: Focus on a concentration range around the IC50 for each drug. High concentrations can sometimes lead to non-specific toxicity that masks synergistic interactions.
-
-
Possible Cause: this compound may affect cell membrane integrity at very high concentrations, potentially interfering with certain viability assays.[11]
-
Solution: If using a membrane integrity-based assay (e.g., LDH release), consider cross-validating results with a metabolic-based assay (e.g., MTT or ATP measurement).[12]
-
Problem 3: Difficulty in dissolving this compound.
-
Possible Cause: this compound is a hydrophobic molecule.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all treatments, including controls.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound action, displacing Ras from the plasma membrane.
Caption: Workflow for determining synergistic effects of this compound with other drugs.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated preclinical and clinical development of S-trans, trans-Farnesylthiosalicylic Acid (FTS, this compound) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic activity of the Hsp90 inhibitor ganetespib with taxanes in non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of Salirasib and KRAS G12C Inhibitors in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been significantly reshaped by the development of inhibitors targeting specific driver mutations. Among these, mutations in the KRAS oncogene, once considered "undruggable," have become a focal point of intensive research. This guide provides a detailed comparison between an early pan-Ras inhibitor, Salirasib (Farnesylthiosalicylic acid), and the new class of highly specific KRAS G12C inhibitors.
Introduction
KRAS mutations are present in approximately 30% of lung adenocarcinomas, with the G12C substitution being the most common, accounting for about 13% of these cases.[1][2][3][4] this compound emerged as a potential therapeutic by indirectly targeting Ras proteins, while the recent development of covalent KRAS G12C inhibitors like Sotorasib and Adagrasib represents a breakthrough in precision oncology.[5][6] This guide will objectively compare their mechanisms of action, present available experimental and clinical data, and provide insights into the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and KRAS G12C inhibitors lies in their mode of targeting the KRAS protein.
This compound: The Pan-Ras Disrupter
This compound is a farnesylcysteine mimetic that acts as a pan-Ras inhibitor.[6][7] It functions by competitively disrupting the association of all Ras isoforms (H-Ras, N-Ras, and K-Ras) with the plasma membrane.[6][7][8] This membrane localization, facilitated by farnesylation, is critical for Ras to engage with its downstream effectors. By dislodging Ras from the membrane, this compound effectively inhibits the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cell proliferation and survival.[7][8][9]
KRAS G12C Inhibitors: The Precision Covalent Binders
In contrast, KRAS G12C inhibitors are highly specific, targeting the mutant cysteine residue at codon 12. These small molecules, including Sotorasib and Adagrasib, covalently bind to the cysteine of KRAS G12C, locking the protein in its inactive, GDP-bound state.[3][10][11][12] This prevents the exchange of GDP for GTP, a necessary step for KRAS activation.[3][10][13] By trapping KRAS G12C in an "off" state, these inhibitors potently and selectively block downstream signaling in cancer cells harboring this specific mutation, with minimal effect on wild-type KRAS.[11]
Signaling Pathway Diagrams
Comparative Efficacy: Clinical Trial Data
Direct comparative experimental data between this compound and KRAS G12C inhibitors in lung cancer cell lines is scarce due to the different eras of their development. However, a comparison of their performance in clinical trials provides a clear picture of their relative efficacy.
This compound Clinical Data
A Phase II clinical trial of this compound in patients with advanced lung adenocarcinoma, enriched for KRAS mutations, showed limited activity.[2][14]
| This compound Phase II Trial | Previously Treated Patients (n=23) | Previously Untreated Patients (n=7) |
| Objective Response Rate (ORR) | 0%[14] | 0%[14] |
| Stable Disease at 10 weeks | 30%[14] | 40%[14] |
| Median Time to Progression (TTP) | 1 month[2] | 2 months[2] |
| Most Common Grade 3 Toxicities | Diarrhea, Fatigue[2] | Diarrhea, Fatigue[2] |
The study concluded that this compound at the tested dose and schedule had insufficient activity to warrant further evaluation in this patient population.[14]
KRAS G12C Inhibitors Clinical Data
The FDA-approved KRAS G12C inhibitors, Sotorasib and Adagrasib, have demonstrated significant clinical activity in heavily pre-treated patients with KRAS G12C-mutated NSCLC.
| KRAS G12C Inhibitor Pivotal Trials | Sotorasib (CodeBreaK 100, n=124) | Adagrasib (KRYSTAL-1, n=116) |
| Objective Response Rate (ORR) | 37.1%[5] | 42.9%[15] |
| Disease Control Rate (DCR) | 80.6%[5][15] | Not explicitly reported, but tumor shrinkage in 79.5% of patients[15] |
| Median Duration of Response (DoR) | 11.1 months[15] | Not explicitly reported in this abstract |
| Median Progression-Free Survival (PFS) | 6.8 months[5][15] | 6.9 months[16] |
| Median Overall Survival (OS) | 12.5 months[5][15] | 14.1 months (2-year follow-up)[16] |
| Common Treatment-Related Adverse Events | Diarrhea, nausea, fatigue, increased liver enzymes[15] | Diarrhea, nausea, vomiting, fatigue, increased liver enzymes[5] |
These results highlight the substantial improvement in outcomes with mutation-specific inhibitors over the earlier pan-Ras inhibitor.
Experimental Protocols
Evaluating the efficacy of targeted inhibitors like this compound and KRAS G12C inhibitors involves a series of in vitro and in vivo experiments.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Cell Culture: Lung cancer cell lines with and without the KRAS G12C mutation are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor (e.g., this compound, Sotorasib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which quantify metabolic activity or ATP levels, respectively.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the inhibitor's effect on the KRAS downstream signaling pathway.
-
Methodology:
-
Cell Lysis: Lung cancer cells are treated with the inhibitor for a defined period (e.g., 2, 6, 24 hours). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, KRAS) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the changes in protein phosphorylation or expression.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: KRAS G12C-mutant lung cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, KRAS G12C inhibitor). The drugs are administered according to a predetermined schedule and route (e.g., oral gavage daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or after a specific duration. Tumors are then excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow Diagram
Conclusion and Future Directions
The comparison between this compound and specific KRAS G12C inhibitors illustrates the evolution of targeted cancer therapy. While this compound represented an innovative approach to inhibit a previously intractable target, its pan-Ras activity and limited clinical efficacy have been superseded by the development of highly potent and specific KRAS G12C inhibitors. The success of Sotorasib and Adagrasib has validated KRAS G12C as a druggable target and has significantly improved outcomes for patients with this mutation.
However, challenges such as acquired resistance to KRAS G12C inhibitors remain.[5][17] Current research efforts are focused on developing next-generation KRAS inhibitors and exploring combination therapies to overcome resistance and further improve patient outcomes.[17][18][19][20] These combination strategies often involve pairing KRAS G12C inhibitors with inhibitors of other signaling pathways (e.g., MEK, PI3K/mTOR) or with immunotherapy.[13][19] The journey from broad-acting inhibitors like this compound to the precision of KRAS G12C-specific drugs marks a significant advancement in the treatment of lung cancer.
References
- 1. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patientpower.info [patientpower.info]
- 5. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ras inhibitor farnesylthiosalicylic acid conjugated with IR783 dye exhibits improved tumor-targeting and altered anti-breast cancer mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
- 16. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. precisionmedicineonline.com [precisionmedicineonline.com]
Validating Salirasib's On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the on-target activity of Salirasib, a pan-RAS inhibitor. Its performance is contrasted with modern covalent KRAS G12C inhibitors, Sotorasib and Adagrasib, offering researchers a comprehensive overview of key validation assays and expected outcomes.
Mechanism of Action: A Tale of Two Strategies
This compound represents an early approach to RAS inhibition, functioning as a farnesylcysteine mimetic. It competitively disrupts the association of RAS proteins with the cell membrane, a critical step for their activation and downstream signaling.[1][2][3] This mechanism makes this compound a pan-RAS inhibitor, affecting all RAS isoforms.
In contrast, Sotorasib and Adagrasib are highly specific, covalent inhibitors that target a mutated form of KRAS, KRAS G12C.[4][5] They irreversibly bind to the mutant cysteine residue, locking the protein in an inactive state. This targeted approach generally leads to higher potency and a more defined therapeutic window.
Signaling Pathway: RAS Inhibition
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Salirasib and Other Ras-GTP Displacement Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases, particularly the KRAS isoform, represents one of the most frequently mutated oncogene families in human cancers. For decades, Ras proteins were considered "undruggable" due to their high affinity for GTP and the absence of deep binding pockets. However, recent breakthroughs have led to the development of several classes of inhibitors that can directly or indirectly modulate Ras activity. This guide provides a comparative analysis of Salirasib, a pan-Ras inhibitor with a unique mechanism of action, and other prominent Ras-GTP displacement inhibitors, including mutation-specific covalent inhibitors and indirect inhibitors targeting the Ras activation cycle.
Mechanism of Action: A Diverse Landscape of Ras Inhibition
Ras inhibitors can be broadly categorized based on their mechanism of targeting the Ras protein or its signaling pathway.
-
This compound (S-farnesylthiosalicylic acid): This agent acts as a farnesylcysteine mimetic.[1][2] It competitively disrupts the association of all Ras isoforms (pan-Ras) with the plasma membrane by interfering with their binding to escort proteins like galectins.[2][3] This dislodgment from the membrane prevents Ras from engaging with its downstream effectors, thereby inhibiting signaling.[2][3]
-
KRAS G12C Covalent Inhibitors (e.g., Sotorasib, Adagrasib): These inhibitors are designed to specifically target the cysteine residue present in the KRAS G12C mutant. They form an irreversible covalent bond with this cysteine, locking the KRAS protein in an inactive, GDP-bound state.[4][5] This prevents the exchange of GDP for GTP, thereby halting downstream signaling.
-
Pan-KRAS Switch I/II Pocket Inhibitors (e.g., BI-2852): This class of inhibitors binds to a pocket located between the switch I and II regions of the KRAS protein.[6][7] This binding event interferes with the interaction of KRAS with its effectors, such as Raf and PI3K, as well as with guanine nucleotide exchange factors (GEFs) like SOS1.[7][8] Notably, these inhibitors can bind to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[7]
-
SOS1 Inhibitors (e.g., BI-3406, MRTX0902): These are indirect Ras inhibitors that target the Son of Sevenless 1 (SOS1) protein, a key GEF for Ras.[9][10] By binding to SOS1, these inhibitors prevent the SOS1-mediated exchange of GDP for GTP on Ras, thereby keeping Ras in its inactive state.[9][10]
Below is a diagram illustrating the points of intervention for each inhibitor class within the Ras signaling pathway.
References
- 1. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. opnme.com [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Salirasib Efficacy: A Comparative Analysis in KRAS-Mutant vs. Wild-Type Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Salirasib, a Ras inhibitor, in cancer cell lines with differing KRAS mutation statuses. The information is compiled from preclinical studies to support further research and development in the context of targeted cancer therapy.
Introduction to this compound
This compound (S-farnesylthiosalicylic acid) is a small molecule inhibitor that disrupts the localization of Ras proteins, including KRAS, to the plasma membrane.[1][2] This delocalization prevents Ras from engaging with its downstream effectors, thereby inhibiting the activation of critical signaling pathways involved in cell proliferation and survival, such as the RAF/MEK/ERK and PI3K/AKT pathways.[3] Unlike farnesyltransferase inhibitors, this compound acts on the processed Ras protein, offering a different approach to targeting Ras-driven cancers.
Comparative Efficacy of this compound
Data from a key study on hepatocellular carcinoma (HCC) cell lines provides insights into the cytotoxic effects of this compound. While the study did not directly frame its results as a comparison between KRAS-mutant and wild-type cells, analysis of the cell lines used allows for such an examination.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in three HCC cell lines, alongside their respective KRAS mutation status.
| Cell Line | KRAS Status | This compound IC50 (in FBS-cultured cells) | Reference |
| HepG2 | Wild-Type | 149 µM | [4] |
| Huh7 | Wild-Type | 145 µM | [4] |
| Hep3B | Wild-Type | 153 µM | [4] |
Note: The KRAS status of these cell lines is widely documented in cancer cell line databases and literature.
Based on this data, this compound demonstrates comparable growth-inhibitory effects in the tested HCC cell lines, all of which are KRAS wild-type. The IC50 values are in a similar micromolar range, suggesting that in this context, the efficacy of this compound is not dependent on the presence of a KRAS mutation.
It is important to note that a phase II clinical trial of this compound in patients with KRAS-mutant lung adenocarcinoma showed insufficient activity to warrant further evaluation.[5] This highlights a potential discrepancy between in vitro cell line data and clinical outcomes, which could be attributed to various factors including tumor heterogeneity, metabolism, and the specific genetic context of different cancer types.
Experimental Methodologies
The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (WST-1 Assay)
This assay was used to determine the IC50 values of this compound.[4]
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 25 µM to 200 µM) or DMSO as a vehicle control.
-
Incubation: The plates were incubated for 3 days.
-
WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated by nonlinear regression analysis.
Western Blot Analysis
Western blotting was employed to assess the effect of this compound on Ras protein levels and downstream signaling pathways.[4][6]
-
Cell Lysis: Cells were treated with this compound or DMSO for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., Ras, p-ERK, p-AKT, total ERK, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Caspase Activity Assay)
This assay was used to determine if this compound induces programmed cell death.[4]
-
Cell Treatment: Cells were treated with different concentrations of this compound or DMSO for 24 hours.
-
Caspase-Glo® 3/7 Assay: The Caspase-Glo® 3/7 reagent was added to each well of a 96-well plate containing the treated cells.
-
Incubation: The plate was incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.
-
Data Analysis: The results were expressed as a fold change in caspase activity compared to the vehicle-treated control.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Ras signaling pathway and the mechanism of this compound.
Conclusion
The available in vitro data from hepatocellular carcinoma cell lines, which are KRAS wild-type, show that this compound inhibits cell growth with IC50 values in the mid-micromolar range. This suggests that this compound's efficacy may not be exclusively dependent on the KRAS mutation status in certain cancer types. However, the lack of robust preclinical data directly comparing a panel of KRAS-mutant and wild-type cell lines, coupled with the disappointing results from a clinical trial in a KRAS-mutant patient population, underscores the complexity of translating in vitro findings to clinical efficacy. Further research is warranted to explore the efficacy of this compound across a broader range of cancer cell lines with well-defined genetic backgrounds to better delineate its potential as a targeted therapeutic.
References
- 1. Facebook [cancer.gov]
- 2. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ras inhibitor farnesylthiosalicylic acid conjugated with IR783 dye exhibits improved tumor-targeting and altered anti-breast cancer mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Salirasib and Tipifarnib in leukemia models
A detailed review of preclinical data for two distinct Ras-targeting agents.
In the landscape of targeted therapies for leukemia, agents that disrupt the oncogenic Ras signaling pathway have been a significant focus of research. This guide provides a head-to-head comparison of two such agents, Salirasib and Tipifarnib, focusing on their performance in preclinical leukemia models. While direct comparative studies are limited, this document synthesizes the available data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental approaches used to evaluate them.
Mechanism of Action: Two Strategies to Inhibit Ras Signaling
This compound and Tipifarnib employ fundamentally different strategies to disrupt Ras-mediated oncogenesis.
This compound , a farnesylcysteine mimetic, directly interferes with the localization of active Ras proteins.[1][2] It competes with farnesylated Ras for binding to membrane-anchoring proteins, effectively dislodging active Ras from the plasma membrane.[1][3] This prevents the initiation of downstream signaling cascades that promote leukemia cell proliferation and survival.[1][3]
Tipifarnib , on the other hand, is a potent and selective inhibitor of farnesyltransferase (FTase).[4] This enzyme is crucial for the post-translational modification of Ras proteins, a process called farnesylation, which is a prerequisite for their attachment to the cell membrane.[4] By inhibiting FTase, Tipifarnib prevents Ras from reaching its site of action, thereby blocking its signaling functions.
Preclinical Efficacy in Leukemia Models
While no studies directly comparing this compound and Tipifarnib in the same leukemia models were identified, preclinical data for each agent provide insights into their potential anti-leukemic activity.
This compound:
| Parameter | Finding | Cancer Type | Reference |
| IC50 | ~60-85 µM (serum-free, EGF/IGF2 stimulated) | Hepatocellular Carcinoma | [5] |
| IC50 | ~150 µM (with serum) | Hepatocellular Carcinoma | [5] |
| Mechanism | Dislodges active Ras from the cell membrane, inhibiting downstream signaling. | General | [1][3] |
| Effects | Inhibits tumor cell proliferation and promotes apoptosis. | General | [1] |
Note: The provided IC50 values are for hepatocellular carcinoma cell lines and may not be representative of this compound's potency in leukemia models. Further studies are required to determine its efficacy in leukemic cells.
Tipifarnib:
Tipifarnib has been more extensively studied in preclinical leukemia models, with demonstrated activity in various leukemia cell lines, including those from acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). The IC50 values for Tipifarnib in these models are in the nanomolar range, indicating high potency.
| Leukemia Type | Cell Line | IC50 (nM) | Reference |
| AML | THP-1 | 19 | [6] |
| AML | U937 | 134 | [6] |
| AML | HL-60 | 23 | [6] |
| AML | OCI-AML3 | 24 | [6] |
| T-ALL | RPMI-8402 | <100 | [7] |
| T-ALL | JURKAT | <100 | [7] |
| T-ALL | MOLT-4 | <100 | [7] |
| T-ALL | CCRF-CEM | <100 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of anti-cancer agents like this compound and Tipifarnib in leukemia cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Leukemia cell lines are seeded in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.[8]
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or Tipifarnib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5]
-
Formazan Solubilization: The plates are incubated for an additional 4 hours at 37°C. Subsequently, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Leukemia cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Cells are harvested by centrifugation and washed with cold phosphate-buffered saline (PBS).[1]
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the drug treatment.
Summary and Future Directions
This compound and Tipifarnib represent two distinct and promising approaches to targeting the Ras signaling pathway in leukemia. Tipifarnib, as a farnesyltransferase inhibitor, has demonstrated high potency in the nanomolar range against various leukemia cell lines in preclinical studies. This compound, which acts by dislodging active Ras from the cell membrane, has shown anti-proliferative and pro-apoptotic effects, although its potency in leukemia models requires further quantitative investigation.
The lack of direct head-to-head comparative studies in identical leukemia models makes it challenging to definitively conclude which agent has a superior preclinical profile. Future research should focus on conducting such direct comparisons, including in vivo studies using leukemia xenograft models. Furthermore, exploring the efficacy of these agents in combination with other standard-of-care chemotherapeutics or targeted agents could unveil synergistic interactions and provide new avenues for the treatment of leukemia.
References
- 1. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ERAD synergizes with FTS to eradicate pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of S-trans, trans-farnesylthiosalicylic acid (this compound), a novel oral RAS inhibitor in patients with refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Salirasib: A Phospho-proteomic Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the RAS inhibitor Salirasib, focusing on the validation of its downstream effects using phospho-proteomics. While direct, comprehensive phospho-proteomic data for this compound is not yet publicly available, this guide synthesizes existing data from Western blot analyses and compares it with quantitative phospho-proteomic data from studies of other RAS inhibitors, offering a valuable resource for researchers in the field of RAS-targeted therapies.
Introduction to this compound and RAS Inhibition
This compound (S-farnesylthiosalicylic acid) is a small molecule inhibitor of the Ras protein family (HRAS, KRAS, NRAS). Unlike many recently developed RAS inhibitors that target specific mutations (e.g., KRAS G12C), this compound acts as a pan-RAS inhibitor. Its mechanism of action involves disrupting the association of Ras proteins with the cell membrane, a critical step for their activation and downstream signaling. By competitively inhibiting the binding of farnesylated Ras to its membrane-anchoring proteins, this compound effectively reduces the amount of active, membrane-bound Ras, thereby attenuating the signaling cascades that drive tumor growth and proliferation.
Comparative Analysis of Downstream Signaling
The efficacy of a RAS inhibitor is determined by its ability to modulate the phosphorylation status of key downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This section compares the reported downstream effects of this compound with those of other RAS inhibitors.
Data Presentation: Quantitative Comparison of Phosphorylation Changes
The following table summarizes the observed changes in the phosphorylation of key downstream signaling proteins upon treatment with this compound and other representative RAS inhibitors. It is important to note that the data for this compound is derived from Western blot analyses, while the data for other inhibitors comes from more comprehensive phospho-proteomic studies. This difference in methodology should be considered when interpreting the results.
| Target Protein | Phosphorylation Site | This compound (HepG2 Cells)¹ | Sotorasib (KRAS G12C Mutant Cells)² | Adagrasib (KRAS G12C Mutant Cells)² |
| RAF/MEK/ERK Pathway | ||||
| ERK1/2 (MAPK3/1) | Thr202/Tyr204 | ↓ | ↓↓↓ | ↓↓↓ |
| MEK1/2 (MAP2K1/2) | Ser217/221 | - | ↓↓ | ↓↓ |
| CRAF (RAF1) | Ser338 | - | ↓ | ↓ |
| PI3K/AKT/mTOR Pathway | ||||
| AKT | Ser473 | ↓ | ↓↓ | ↓↓ |
| AKT | Thr308 | ↓ | ↓ | ↓ |
| p70S6K (RPS6KB1) | Thr389 | ↓ | ↓↓ | ↓↓ |
| 4E-BP1 (EIF4EBP1) | Thr37/46 | - | ↓ | ↓ |
¹ Data derived from densitometry of Western blots in hepatocellular carcinoma cell lines. The change is represented qualitatively (↓ for decrease).[1] ² Data inferred from quantitative phospho-proteomic studies in KRAS G12C mutant cancer cell lines. The magnitude of decrease is represented qualitatively (↓ for decrease, ↓↓ for stronger decrease, ↓↓↓ for very strong decrease) based on reported significant changes in phosphorylation.
This comparative data highlights that this compound, like other RAS inhibitors, effectively downregulates the phosphorylation of key nodes in both the MAPK and PI3K/AKT pathways. A direct head-to-head phospho-proteomic analysis would be invaluable to quantify and compare the global impact of these inhibitors on the phosphoproteome.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of phospho-proteomic studies. Below is a representative protocol for a Tandem Mass Tag (TMT)-based quantitative phospho-proteomic analysis, synthesized from best practices in the field.
TMT-Based Quantitative Phospho-proteomics Protocol
1. Cell Culture and Treatment:
-
Culture cancer cell lines to 70-80% confluency.
-
Treat cells with the RAS inhibitor (e.g., this compound, Sotorasib) at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
3. Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to <2M with ammonium bicarbonate.
-
Digest proteins with sequencing-grade trypsin overnight at 37°C.
4. Peptide Desalting and TMT Labeling:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge.
-
Elute peptides and dry under vacuum.
-
Resuspend peptides in a labeling buffer (e.g., TEAB) and label with the appropriate TMT reagent.
-
Quench the labeling reaction with hydroxylamine.
5. Phosphopeptide Enrichment:
-
Combine the TMT-labeled peptide samples.
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer.
6. Mass Spectrometry Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
7. Data Analysis:
-
Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Sequest).
-
Identify and quantify the relative abundance of phosphopeptides based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify significantly regulated phosphosites between the treated and control groups.
-
Perform pathway analysis to identify the signaling pathways affected by the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: RAS signaling pathway and the mechanism of action of this compound.
Caption: A streamlined experimental workflow for TMT-based phospho-proteomics.
Caption: Logical comparison of RAS inhibitor strategies.
Conclusion
This compound demonstrates a clear impact on the downstream signaling pathways regulated by RAS, consistent with its mechanism of action. While current publicly available data relies on Western blot analysis, a comprehensive, quantitative phospho-proteomic study would provide a more global and detailed understanding of its effects. Comparing the available data for this compound with the extensive phospho-proteomic datasets for other RAS inhibitors reveals a common theme of MAPK and PI3K/AKT pathway inhibition. This guide underscores the importance of phospho-proteomics as a powerful tool for validating the downstream effects of targeted therapies and provides a framework for future comparative studies in the development of novel RAS inhibitors.
References
Salirasib: A Comparative Analysis of its Efficacy Against H-Ras, K-Ras, and N-Ras Oncogenic Isoforms
For Immediate Release
Fort Lauderdale, FL – This document provides a comprehensive comparative guide on the efficacy of Salirasib (S-farnesylthiosalicylic acid, FTS), a novel Ras inhibitor, against the three main oncogenic Ras isoforms: H-Ras, K-Ras, and N-Ras. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an objective overview supported by preclinical and clinical data.
This compound is a synthetic S-prenyl derivative of thiosalicylic acid that has demonstrated potential as an antineoplastic agent.[1] Its unique mechanism of action targets a critical step for all Ras protein activity, regardless of the specific isoform, by disrupting their localization to the plasma membrane.[2][3]
Mechanism of Action: A Unified Approach to Ras Inhibition
Unlike farnesyltransferase inhibitors (FTIs), which have shown limited efficacy against K-Ras and N-Ras due to alternative prenylation pathways, this compound acts by a distinct mechanism.[1][4] It functions as a farnesylcysteine mimetic, competitively inhibiting the binding of active, GTP-bound Ras proteins to their membrane-anchoring sites and escort proteins, such as galectins.[3][5][6] This dislodgment from the cell membrane prevents Ras from engaging with its downstream effectors, thereby inhibiting the activation of critical signaling cascades involved in cell proliferation, differentiation, and survival, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[4][5] This mode of action is effective against all three Ras isoforms (H-Ras, K-Ras, and N-Ras), as they all rely on farnesylation for their initial membrane association.[2][5][7]
Comparative Efficacy: Preclinical and Clinical Evidence
While most studies highlight this compound's pan-Ras inhibitory activity, direct comparative studies with isoform-specific quantitative data are limited. The available evidence suggests that this compound's efficacy is not contingent on a specific Ras isoform but rather on the cell's dependence on Ras signaling.
Preclinical Data Summary
Preclinical studies have consistently demonstrated this compound's ability to inhibit the growth of a wide range of cancer cell lines harboring mutations in different Ras isoforms.
| Cell Line | Cancer Type | Ras Isoform (Mutation) | Key Findings | Reference |
| HepG2, Huh7, Hep3B | Hepatocellular Carcinoma | Not specified | Dose- and time-dependent growth inhibition; reduction in Ras protein expression and activation. | [4] |
| T24, BOY | Bladder Cancer | HRAS (mutated and wild-type) | Inhibition of cell proliferation, migration, and invasion. | [7] |
| PANC-1 | Pancreatic Cancer | KRAS | Inhibition of tumor growth in nude mice. | [8] |
| Various cell lines | Multiple Cancers | H-Ras(12V), N-Ras(13V) | Inhibition of Ras-dependent tumor growth. | [9][10] |
Clinical Trial Insights
This compound has been evaluated in several clinical trials for various solid and hematologic malignancies. These trials have included patients with different Ras mutations, further supporting its pan-Ras activity.
| Trial Phase | Cancer Type | Patient Population | Key Outcomes | Reference |
| Phase I | Refractory Hematologic Malignancies | Patients with and without Ras mutations (including N-Ras) | Well-tolerated with modest activity. | [1] |
| Phase II | Lung Adenocarcinoma | Patients with KRAS mutations | Insufficient activity at the tested dose and schedule to warrant further evaluation. | [11] |
| Phase I | Relapsed/Refractory Solid Tumors | Patients with and without KRAS mutations | Safe and well-tolerated; showed potential for disease control in patients with KRAS mutations. | [12][13] |
| Phase I | Pancreatic Cancer | Patients with metastatic pancreatic adenocarcinoma (predominantly KRAS mutated) | Well-tolerated in combination with gemcitabine with some evidence of clinical activity. | [6][14] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound Action.
References
- 1. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H30O2S | CID 5469318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Salirasib and MEK Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Targeting this pathway at different nodes represents a key strategy in oncology drug development. This guide provides a comparative assessment of the RAS inhibitor Salirasib and MEK inhibitors, exploring the hypothetical synergistic effects of their combination. While direct experimental data on the synergistic effects of this compound and MEK inhibitors is limited, this guide synthesizes available preclinical and clinical data for each agent to provide a framework for potential combination studies.[3]
Introduction to this compound and MEK Inhibitors
This compound (S-farnesylthiosalicylic acid) is a RAS inhibitor that disrupts the membrane localization of all RAS isoforms, which is essential for their activation.[4] By preventing RAS from anchoring to the cell membrane, this compound effectively blocks downstream signaling.[4] Preclinical studies have shown that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.[4][5]
MEK inhibitors , such as trametinib and selumetinib, target MEK1 and MEK2, kinases that are downstream of RAS and RAF.[6] By inhibiting MEK, these drugs block the phosphorylation and activation of ERK, a key effector in this pathway.[6] MEK inhibitors have shown clinical efficacy in several cancers, particularly in combination with BRAF inhibitors in melanoma.[6]
Comparative Analysis of Monotherapy vs. Hypothetical Combination
The following tables summarize the known effects of this compound and MEK inhibitors as single agents and project the potential outcomes of a combination therapy. This projection is based on their mechanisms of action within the RAS/RAF/MEK/ERK pathway.
| Parameter | This compound (RAS Inhibitor) | MEK Inhibitors (e.g., Trametinib) | Hypothetical this compound + MEK Inhibitor Combination |
| Target | All RAS isoforms | MEK1/MEK2 | Dual targeting of RAS and MEK |
| Mechanism of Action | Prevents RAS membrane localization and activation[4] | Inhibits MEK kinase activity, preventing ERK phosphorylation[6] | Simultaneous blockade at two critical nodes of the MAPK pathway |
| Reported Preclinical Efficacy (Monotherapy) | Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[4][5] | Inhibition of cell growth in BRAF and NRAS mutant cell lines. | Potentially enhanced inhibition of cell proliferation and increased apoptosis compared to single agents. |
| Clinical Trial Observations (Monotherapy) | Modest activity in some solid tumors and hematologic malignancies.[4][7] | Approved for use in combination with BRAF inhibitors for melanoma.[6] | Not yet clinically evaluated. |
Experimental Data on Combination Therapies
Further preclinical studies are warranted to systematically evaluate the synergistic potential of this compound with various MEK inhibitors across different cancer types and mutational statuses.
Signaling Pathway and Experimental Workflow
To investigate the potential synergistic effects of this compound and MEK inhibitors, a series of preclinical experiments would be required. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The RAS/RAF/MEK/ERK signaling pathway with points of inhibition for this compound and MEK inhibitors.
Caption: A general experimental workflow for assessing the synergistic effects of this compound and a MEK inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and a MEK inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
This compound and MEK inhibitor
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound, the MEK inhibitor, and their combination for 48-72 hours. Include a vehicle control (e.g., DMSO).[8]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be assessed using software that calculates the Combination Index (CI), where CI < 1 indicates synergy.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with this compound, a MEK inhibitor, or the combination for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]
Western Blot Analysis for ERK Phosphorylation
This technique is used to detect changes in protein levels and phosphorylation status, providing insight into the signaling pathway's activity.[11][12]
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total ERK. A decrease in the p-ERK/total ERK ratio would indicate pathway inhibition.[11]
Conclusion
The combination of this compound and a MEK inhibitor presents a rational, yet largely unexplored, strategy for targeting the RAS/RAF/MEK/ERK pathway in cancer. While direct evidence of synergy is currently lacking, the distinct mechanisms of action of these two drug classes provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for preclinical assessment of this combination, which could yield valuable insights for the development of novel cancer therapies. It is crucial to conduct comprehensive in vitro and in vivo studies to determine the efficacy and potential synergy of this combination in various cancer models.
References
- 1. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Synergistic two-step inhibition approach using a combination of trametinib and onvansertib in KRAS and TP53-mutated colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (this compound), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. Assay of cell viability with two drugs [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Salirasib's In Vivo Efficacy: A Comparative Analysis Against Standard-of-Care Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Salirasib's performance against current standard-of-care treatments in key cancer types, supported by available preclinical data.
This compound, a farnesylthiosalicylic acid derivative, has been investigated as a potential anti-cancer agent due to its mechanism of action as a Ras inhibitor. Understanding its efficacy in comparison to established standard-of-care therapies is crucial for its developmental trajectory. This guide provides a comparative overview of the in vivo efficacy of this compound and current standard treatments for pancreatic, non-small cell lung, and colorectal cancers, based on available preclinical data.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound and standard-of-care therapies in various cancer xenograft models. It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparisons in the same experimental setting are limited. Variations in cell lines, animal models, and treatment regimens should be considered when interpreting these results.
Pancreatic Cancer
| Treatment | Cancer Model | Efficacy Metric | Result | Citation |
| This compound | Panc-1 xenograft (nude mice) | Tumor Weight Reduction | 67% reduction at 80 mg/kg/day (oral) vs. control | [1] |
| This compound + Gemcitabine | Panc-1 xenograft (nude mice) | Survival Rate Increase | 83% increase with this compound (40 mg/kg/day) + Gemcitabine (30 mg/kg/week) vs. control | [1] |
| Gemcitabine | NP18 orthotopic xenograft (nude mice) | Tumor Growth Inhibition | Significant inhibition with 100 mg/kg (i.p., days 0, 3, 6, 9) vs. control | [2] |
| Gemcitabine (Metronomic) | NP18 orthotopic xenograft (nude mice) | Tumor Growth Inhibition | Significant inhibition with 1 mg/kg/day (i.p., 30 days) vs. control | [2] |
| Gemcitabine | MIA PaCa-2 xenograft (athymic nude mice) | Tumor Doubling Time | 32 days with 120 mg/kg (i.p., days 10, 17, 24) vs. 38 days for untreated | [3] |
| Gemcitabine | Patient-Derived Xenograft (PDX) | Tumor Volume Reduction | ~80% reduction after 150 days with 100 mg/kg/week | [4] |
Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Cancer Model | Efficacy Metric | Result | Citation |
| This compound | A549 & HTB58 xenografts (nude mice) | Tumor Growth Inhibition | Inhibition of tumor growth (quantitative data not specified in abstract) | [5] |
| Cisplatin | Calu-6 xenograft | Tumor Growth Inhibition | Significant inhibition with 5 mg/kg/week | [6] |
| Cisplatin | Lewis Lung Carcinoma | Tumor Growth Inhibition | Inhibition of tumor growth with 3 mg/kg (i.p.) | [7] |
Colorectal Cancer
| Treatment | Cancer Model | Efficacy Metric | Result | Citation |
| FOLFOX | Luci-CT-26 orthotopic xenograft | Tumor Growth Inhibition Rate | 73.63% at day 11; 56.96% at day 16 (weekly treatment) | [8] |
| FOLFOX | CT-26 xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited in the comparison tables.
This compound in Pancreatic Cancer (Panc-1 Xenograft)
-
Animal Model: Nude mice.[1]
-
Cell Line: Human pancreatic cancer cell line Panc-1.[1]
-
Tumor Implantation: Subcutaneous injection of Panc-1 cells.[1]
-
Treatment Groups:
-
Efficacy Endpoints: Tumor weight and survival rate.[1]
Gemcitabine in Pancreatic Cancer (NP18 Orthotopic Xenograft)
-
Animal Model: Nude mice.[2]
-
Cell Line: Human pancreatic cancer cell line NP18.[2]
-
Tumor Implantation: Orthotopic implantation of NP18 tumor tissue.[2]
-
Treatment Groups:
-
Efficacy Endpoints: Tumor weight and volume.[2]
This compound in NSCLC (A549 Xenograft)
-
Animal Model: Nude mice.[5]
-
Cell Line: Human lung cancer cell line A549.[5]
-
Tumor Implantation: Subcutaneous injection of A549 cells.[5]
-
Treatment Groups:
-
Control (vehicle).
-
This compound administered intraperitoneally or orally.[5]
-
-
Efficacy Endpoint: Tumor growth.[5]
Cisplatin in NSCLC (Calu-6 Xenograft)
-
Animal Model: Not specified in abstract.
-
Cell Line: Human NSCLC cell line Calu-6.[6]
-
Tumor Implantation: Subcutaneous xenograft.[6]
-
Treatment Groups:
-
Efficacy Endpoint: Tumor growth inhibition.[6]
FOLFOX in Colorectal Cancer (Luci-CT-26 Orthotopic Xenograft)
-
Animal Model: Male and female mice.[8]
-
Cell Line: Murine colorectal cancer cell line Luci-CT-26.[8]
-
Tumor Implantation: Orthotopic inoculation of tumor tissues.[8]
-
Treatment Groups:
-
Efficacy Endpoints: Tumor development monitored by bioluminescence imaging, tumor weight, and tumor inhibition rate.[8]
Visualizing Mechanisms and Workflows
To further elucidate the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: The KRAS signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for an in vivo cancer xenograft study.
References
- 1. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Treatment with gemcitabine and TRA-8 anti-death receptor-5 mAb reduces pancreatic adenocarcinoma cell viability in vitro and growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor this compound (farnesylthiosalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Salirasib and Next-Generation KRAS Inhibitors in Oncology Research
A detailed guide for researchers and drug development professionals on the anti-cancer effects of Salirasib in comparison to Sotorasib and Adagrasib across various tumor types. This report synthesizes preclinical and clinical data, providing a framework for evaluating these KRAS--targeted therapies.
The relentless pursuit of effective cancer treatments has led to the development of targeted therapies aimed at specific molecular drivers of oncogenesis. Among these, inhibitors of the Ras protein family, particularly KRAS, have been a major focus due to the high frequency of KRAS mutations in various cancers. This guide provides a comprehensive cross-validation of the anti-cancer effects of this compound, a pan-Ras inhibitor, and compares its performance with the newer generation of KRAS G12C-specific inhibitors, Sotorasib and Adagrasib.
Mechanism of Action: A Tale of Two Strategies
This compound represents an earlier approach to targeting Ras. It functions as a farnesylcysteine mimetic, disrupting the association of all Ras isoforms (pan-Ras) with the plasma membrane, which is essential for their signaling activity.[1] In contrast, Sotorasib and Adagrasib are highly specific, covalent inhibitors that target the KRAS G12C mutation, locking the protein in an inactive state.[2][3] This fundamental difference in their mechanism of action underpins their varying efficacy and spectrum of activity across different tumor types.
Preclinical Efficacy: A Head-to-Head Comparison
In vitro studies are crucial for determining the potency and selectivity of anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. While comprehensive head-to-head IC50 data for this compound against Sotorasib and Adagrasib in the same panel of cell lines is limited in publicly available literature, we can compile and compare reported values for each drug in relevant cancer cell lines.
| Drug | Cancer Type | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| This compound | Pancreatic | Panc-1 | G12D | ~25-50 (for 50% Ras reduction) | [4] |
| Sotorasib | Lung | NCI-H358 | G12C | ~0.006 | [5] |
| Pancreatic | MIA PaCa-2 | G12C | ~0.009 | [5] | |
| Lung | H23 | G12C | 0.6904 | [5] | |
| Adagrasib | Pancreatic | MIA PaCa-2 | G12C | Not explicitly found | |
| Lung | NCI-H358 | G12C | Not explicitly found |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Anti-Tumor Activity
Animal models, particularly xenograft studies in immunodeficient mice, provide the first indication of a drug's efficacy in a living organism.
This compound:
-
In a Panc-1 pancreatic cancer xenograft model, this compound inhibited tumor growth and demonstrated a synergistic effect with gemcitabine, prolonging survival.[4]
-
Oral administration of this compound in a dose-dependent manner inhibited Panc-1 tumor growth in nude mice, with an 80 mg/kg daily dose resulting in a 67% reduction in tumor weight.[6]
-
In patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDA), this compound monotherapy inhibited the growth of 2 out of 14 models.[4][7]
Sotorasib:
-
In mouse models of KRAS G12C-mutant cancer, orally administered Sotorasib induced tumor regression.[5]
-
In an NCI-H358 cell-derived xenograft mouse model, a 30 mg/kg daily oral dose of Sotorasib reduced tumor size and showed a synergistic effect with Cisplatin.[5]
Adagrasib:
-
Adagrasib demonstrated significant dose-dependent anti-tumor efficacy in the MIA PaCa-2 pancreatic cancer xenograft model, with complete tumor regression in 2 out of 5 mice at a 20 mg/kg dose.[7]
-
In the H358 lung cancer model, Adagrasib led to 61% and 79% tumor regression at 30 and 100 mg/kg doses, respectively.[7]
-
Across 26 KRAS G12C-positive cell line- and patient-derived xenograft models, Adagrasib induced pronounced tumor regression in 17 (65%) of them.[7]
Clinical Trial Outcomes: A Comparative Overview
The ultimate test of any anti-cancer agent is its performance in clinical trials. Below is a summary of key clinical trial data for this compound, Sotorasib, and Adagrasib in different tumor types.
Pancreatic Cancer
| Drug | Trial Phase | Key Findings | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| This compound (with Gemcitabine) | I/II | Recommended dose of 600 mg twice daily. No pharmacokinetic interaction with gemcitabine. | - | - | 4.7 months | 10.8 months | [8] |
| Sotorasib | I/II (CodeBreaK100) | Meaningful anticancer activity in heavily pretreated patients. | 21.1% | 84.2% | 4.0 months | 6.9 months | [9][10] |
| Adagrasib | I/II (KRYSTAL-1) | Promising clinical activity in pretreated patients. | 33.3% | 100% | 6.6 months | 8.0 months | [5][11] |
Non-Small Cell Lung Cancer (NSCLC)
| Drug | Trial Phase | Key Findings | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| This compound | II | Insufficient activity at the tested dose and schedule to warrant further evaluation. No partial or complete responses were observed. | 0% | 30-40% (stable disease at 10 weeks) | ~1-2 months | >9 months (untreated), 15 months (pretreated) | [5] |
| Sotorasib | II (CodeBreaK100) | Demonstrated an overall response rate of 37.1%. | 37.1% | 80.6% | 6.8 months | 12.5 months | [12] |
| Adagrasib | II (KRYSTAL-1) | Showed an objective response rate of 42.9%. | 42.9% | - | 6.5 months | 12.6 months | [6][13] |
Colorectal Cancer (CRC)
| Drug | Trial Phase | Key Findings | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| This compound | Data not readily available | - | - | - | - | - | |
| Sotorasib | II (CodeBreaK100) | Modest clinical benefit as monotherapy. | 9.7% | 82.3% | 4.0 months | 10.6 months | [14] |
| Adagrasib (monotherapy) | II (KRYSTAL-1) | Showed some efficacy as a single agent. | 19% | 73.8% | 5.6 months | 12.2 months | |
| Adagrasib (with Cetuximab) | Ib/II (KRYSTAL-1) | Combination therapy showed improved response rates. | 46% | 100% | 6.9 months | 13.4 months | [15][16] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results. Below are outlines of key methodologies used in the evaluation of these anti-cancer agents.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Sotorasib, or Adagrasib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for KRAS Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of a drug on signaling pathways.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, KRAS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
In Vivo Tumor Xenograft Model
This model is a cornerstone of preclinical cancer research to evaluate the efficacy of a drug in a living organism.
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., MIA PaCa-2, NCI-H358) and inject a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound, Sotorasib, or Adagrasib) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size reaching a predetermined limit or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
-
Data Analysis: Analyze the tumor growth inhibition, changes in tumor volume over time, and any effects on body weight.
Conclusion
The landscape of KRAS-targeted therapies has evolved significantly from the pan-Ras inhibition strategy of this compound to the highly specific KRAS G12C inhibitors Sotorasib and Adagrasib. While this compound showed some early promise, particularly in pancreatic cancer in combination with chemotherapy, its efficacy as a monotherapy has been limited. The newer generation of KRAS G12C inhibitors has demonstrated superior and more consistent clinical activity in patients with KRAS G12C-mutated NSCLC, and promising results in pancreatic and colorectal cancers, especially when used in combination with other targeted agents.
This guide provides a comparative framework for researchers and drug developers to understand the preclinical and clinical data supporting these different therapeutic approaches. The provided experimental protocols offer a starting point for the in-house evaluation and cross-validation of these and other emerging anti-cancer agents. The continued investigation into the mechanisms of action and resistance of these drugs will be crucial for the development of even more effective therapies for KRAS-driven cancers.
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 4. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, this compound) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Sotorasib Shows Clinically Meaningful Activity Among Patients With KRAS G12C–Mutated Advanced Pancreatic Cancer - The ASCO Post [ascopost.com]
- 11. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Review of First and Second-Generation Ras Inhibitors: A New Era in Targeted Cancer Therapy
For decades, the Ras family of oncoproteins, particularly KRAS, were considered "undruggable" targets in cancer therapy. However, the recent advent of direct Ras inhibitors has marked a paradigm shift in the treatment of Ras-mutant cancers. This guide provides a comparative review of the pioneering first-generation inhibitors and the emerging second-generation agents, with a focus on their mechanisms of action, preclinical efficacy, and clinical outcomes, supported by experimental data and detailed methodologies.
First-Generation Ras Inhibitors: Targeting the "Off" State
The first wave of clinically successful Ras inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), specifically target the KRAS G12C mutation. This mutation, where glycine is replaced by cysteine at codon 12, is prevalent in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.
These first-generation inhibitors are covalent inhibitors that irreversibly bind to the mutant cysteine residue in the inactive, GDP-bound state of KRAS G12C. This covalent modification locks the protein in an "off" conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.
Preclinical and Clinical Performance
Both sotorasib and adagrasib have demonstrated significant anti-tumor activity in preclinical models and have received regulatory approval for the treatment of patients with KRAS G12C-mutated NSCLC.
Table 1: Comparative Preclinical Activity of First-Generation KRAS G12C Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| Sotorasib | KRAS G12C | NCI-H358 (NSCLC) | 6 | [1] |
| MIA PaCa-2 (Pancreatic) | 9 | [1] | ||
| H23 (NSCLC) | 690.4 | [2] | ||
| Adagrasib | KRAS G12C | MIA PaCa-2 (Pancreatic) | Single-digit nM range | [3] |
| Panel of KRAS G12C cell lines (2D) | 10 - 973 | [4] | ||
| Panel of KRAS G12C cell lines (3D) | 0.2 - 1042 | [4] |
Table 2: Comparative Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC
| Clinical Trial | Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| CodeBreaK 100 (Phase 2) | Sotorasib | 37.1% - 41% | 6.3 - 6.8 | 12.5 | [2][4] |
| KRYSTAL-1 (Phase 1/2) | Adagrasib | 43% | 6.9 | 14.1 | [5] |
Second-Generation Ras Inhibitors: Expanding the Attack
While first-generation inhibitors have been a major breakthrough, their efficacy can be limited by primary and acquired resistance mechanisms. Second-generation Ras inhibitors are being developed to overcome these limitations with novel mechanisms of action, including the ability to target the active, GTP-bound state of Ras ("ON" state inhibitors) and inhibitors targeting other common KRAS mutations like G12D.
Prominent second-generation inhibitors in development include:
-
Divarasib (GDC-6036): A potent and selective covalent inhibitor of KRAS G12C.
-
MRTX1133: A non-covalent, selective inhibitor of KRAS G12D.
-
RMC-6236: A first-in-class, orally bioavailable, RAS(ON) multi-selective inhibitor that forms a tri-complex with cyclophilin A.
Preclinical and Early Clinical Performance
These next-generation inhibitors have shown promising preclinical activity, with some demonstrating superior potency and broader activity against different KRAS mutations compared to their predecessors.
Table 3: Preclinical Activity of Second-Generation Ras Inhibitors
| Inhibitor | Target | Cell Line/Assay | IC50/EC50/KD | Reference |
| Divarasib | KRAS G12C | K-Ras G12C-alkylation | <10 nM | [6] |
| MRTX1133 | KRAS G12D | KRAS G12D-mutant cell lines | ~5 nM (median IC50 for cell viability) | [5][7] |
| GDP-loaded KRAS G12D | ~0.2 pM (KD) | [5] | ||
| RMC-6236 | Pan-RAS (mutant & WT) | RAS-dependent cell lines | 1-27 nM (IC50 for cell viability) | [8] |
| KRAS G12V (Capan-2) | 117 nM (EC50 for DUSP6 inhibition) | [9] | ||
| KRAS G12D (HPAC) | 135 nM (EC50 for DUSP6 inhibition) | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of these inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revmed.com [revmed.com]
- 9. researchgate.net [researchgate.net]
Validating Biomarkers of Response to Salirasib Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salirasib (S-farnesylthiosalicylic acid) is a Ras inhibitor that functions by preventing Ras proteins from anchoring to the cell membrane, a critical step for their activation and downstream signaling.[1][2] This disruption is intended to inhibit oncogenic pathways, including the RAF/MEK/ERK and PI3K/AKT cascades, which are frequently overactive in various cancers due to mutations in the RAS gene family.[3] This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, with a particular focus on KRAS mutations. It also presents a comparative analysis with newer generation KRAS inhibitors and detailed experimental protocols for biomarker validation.
Putative Biomarkers for this compound Response
The primary biomarker investigated for this compound has been the presence of activating mutations in RAS genes, particularly KRAS. However, clinical data suggests that KRAS mutation status alone is not a sufficient predictor of response. A more nuanced approach involves examining the broader "deregulated Ras pathway," which may offer a more accurate indication of sensitivity to this compound.
KRAS Mutation Status
Mutations in the KRAS gene are prevalent in numerous cancers, including a significant percentage of non-small cell lung cancers (NSCLC) and pancreatic cancers.[4][5] The initial hypothesis was that tumors harboring these mutations would be dependent on Ras signaling and therefore susceptible to this compound.
Deregulated Ras Pathway Signature
Preclinical studies have suggested that a broader gene expression signature, indicative of a deregulated Ras pathway, may be a more effective predictive biomarker for this compound sensitivity.[1][6][7] This signature reflects the complex downstream consequences of Ras activation and may capture a more functionally relevant cellular state than the mere presence of a KRAS mutation. This signature is characterized by the repression of genes regulated by E2F and NF-Y (involved in cell proliferation) and the induction of genes related to translation and stress responses.[1][7]
Comparative Efficacy of this compound and Alternative Treatments
The clinical development of this compound has been challenging, with limited efficacy observed in some key trials. This has led to the emergence of alternative, more targeted KRAS inhibitors.
This compound Clinical Trial Data
A phase II clinical trial of this compound in patients with advanced lung adenocarcinoma harboring KRAS mutations showed insufficient activity to warrant further investigation.[4]
-
No radiographic partial responses were observed. [4]
-
At 10 weeks, stable disease was noted in 30% of previously treated patients and 40% of previously untreated patients.[4]
Alternative KRAS Inhibitors: Sotorasib and Adagrasib
In contrast to the broad Ras inhibition mechanism of this compound, newer agents like Sotorasib (Lumakras) and Adagrasib (Krazati) are highly specific inhibitors of the KRAS G12C mutation.[8][9] This targeted approach has demonstrated more promising clinical outcomes in patients with this specific mutation.
| Treatment | Mechanism of Action | Target Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound | Pan-Ras inhibitor (prevents membrane localization) | KRAS-mutant cancers | 0% (in a phase II NSCLC trial)[4] | 30-40% (Stable Disease at 10 weeks in a phase II NSCLC trial)[4] |
| Sotorasib | Covalent inhibitor of KRAS G12C | KRAS G12C-mutant cancers | 37.1% (in NSCLC)[10] | 80.6% (in NSCLC)[10] |
| Adagrasib | Covalent inhibitor of KRAS G12C | KRAS G12C-mutant cancers | 43% (in NSCLC)[11] | 96% (in various solid tumors)[12] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker analysis is critical for patient selection and for understanding mechanisms of drug response and resistance. Detailed methodologies for key validation experiments are provided below.
KRAS Mutation Detection by PCR and Sanger Sequencing
This method is a standard for identifying specific mutations in the KRAS gene.
Protocol:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit.
-
PCR Amplification: Amplify exon 2 of the KRAS gene, which contains the most common mutation hotspots (codons 12 and 13), using specific primers.
-
Forward Primer: 5′-TGTAAAACGACGGCCAGTAGGCCTGCTGAAAATGACTG-3′[13]
-
Reverse Primer: 5′-CAGGAAACAGCTATGACCTGGATCATATTCGTCCACAAAA-3′[13]
-
PCR Conditions:
-
Initial denaturation: 94°C for 10 minutes.
-
40 cycles of: 92°C for 1 minute, 60°C for 1 minute, 72°C for 1 minute.
-
Final extension: 72°C for 10 minutes.[13]
-
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Sequence the purified PCR product using fluorescently labeled dideoxy terminators.
-
Data Analysis: Analyze the sequencing chromatograms to identify any nucleotide changes compared to the wild-type KRAS sequence.[13]
Ras Activation Assay (Pull-down Method)
This assay measures the amount of active, GTP-bound Ras in cell lysates, providing a direct measure of target engagement by this compound.
Protocol:
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors to preserve protein integrity.
-
Lysate Preparation: Clarify the cell lysates by centrifugation to remove cellular debris.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound (active) Ras, coupled to agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using a pan-Ras antibody to detect the amount of activated Ras.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Phospho-ERK (p-ERK) Immunohistochemistry
This technique is used to assess the downstream effects of this compound on the Ras signaling pathway by detecting the phosphorylated (active) form of ERK in tumor tissue.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tumor tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigen. An alkaline demasking solution can enhance the signal for p-ERK.[15]
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogenic substrate (e.g., DAB) to visualize the p-ERK staining.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.
-
Scoring: Evaluate the intensity and localization (nuclear vs. cytoplasmic) of p-ERK staining in tumor cells. A reduction in nuclear p-ERK staining in response to treatment would indicate effective pathway inhibition.[15]
Visualizations
This compound Mechanism of Action
Caption: this compound prevents Ras from anchoring to the cell membrane.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating this compound response biomarkers.
Logical Comparison of KRAS Inhibitors
Caption: Comparison of this compound and specific KRAS G12C inhibitors.
References
- 1. Gene expression signature of human cancer cell lines treated with the ras inhibitor this compound (S-farnesylthiosalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. A phase II trial of this compound in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BLUM_RESPONSE_TO_SALIRASIB_DN [gsea-msigdb.org]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 10. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]
- 11. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENA 2020: Inhibitor of KRAS gene mutation shows promise in lung, bowel and other solid tumours - ecancer [ecancer.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. broadpharm.com [broadpharm.com]
- 15. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Salirasib in Combination with Immunotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases represents one of the most frequently mutated oncogene families in human cancers. For decades, direct inhibition of Ras proteins was considered an intractable challenge. Salirasib (S-farnesylthiosalicylic acid), a farnesylcysteine mimetic, emerged as one of the early Ras inhibitors to enter clinical trials. It functions by dislodging Ras from the plasma membrane, thereby inhibiting its signaling. While initial clinical development focused on combining this compound with chemotherapy, the advent of immunotherapy has opened new avenues for combination strategies targeting Ras-driven tumors. This guide provides a comparative analysis of this compound in the context of immunotherapy, drawing parallels with newer generations of Ras inhibitors to elucidate potential synergies and future directions.
This compound: Mechanism of Action and Preclinical Data
This compound is a synthetic small molecule that acts as a potent Ras inhibitor[1]. It selectively disrupts the association of active Ras proteins with the plasma membrane, a critical step for their signaling functions[1][2]. Preclinical studies have demonstrated that this compound can inhibit tumor growth and downregulate gene expression in cell cycle and Ras signaling pathways[1]. In animal models, orally administered this compound has been shown to inhibit the growth of human pancreatic tumors in nude mice[3].
Signaling Pathway of this compound's Action
References
- 1. This compound in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ras inhibitor farnesylthiosalicylic acid (this compound) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered FTS (this compound) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Salirasib: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Salirasib, a potent Ras inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a hazardous substance, proper disposal is not merely a recommendation but a critical procedural necessity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Core Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound powder should be conducted in a chemical fume hood to prevent inhalation of dust.[1]
Key Hazard Information for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[1] |
Step-by-Step Disposal Procedure for this compound Waste
The primary directive for this compound disposal is clear: Dispose of contents/container to an approved waste disposal plant. [1] Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or washed down the drain. Its high aquatic toxicity necessitates professional handling.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all this compound-contaminated solid waste, including unused powder, contaminated gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Common solvents for this compound include DMSO.[2]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for hazardous materials.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
3. Storage:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Workflow for this compound Disposal
The logical flow for ensuring the proper disposal of this compound waste is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
